N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(4-ethynylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN/c1-2-13-3-5-14(6-4-13)11-18-12-15-7-9-16(17)10-8-15/h1,3-10,18H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGFAHGQTBVPCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669902 | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049809-94-0 | |
| Record name | 1-(4-Chlorophenyl)-N-[(4-ethynylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
An In-depth Technical Guide on the Synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Introduction: Strategic Synthesis of a Novel Arylalkyne Amine
The compound this compound is a molecule of interest for researchers in medicinal chemistry and materials science. Its structure incorporates two key pharmacophores: the N-benzylamine moiety, a common feature in biologically active compounds, and the arylalkyne group, which provides structural rigidity and serves as a versatile handle for further chemical modification, such as in "click chemistry" or further cross-coupling reactions. The rigid, linear nature of the alkyne linker is particularly valuable in the design of ligands for biological targets where precise positioning of functional groups is essential for activity.
This guide presents a robust and efficient two-step synthetic pathway to this compound, designed for reproducibility and scalability. The strategy hinges on two powerful and widely-used transformations in modern organic synthesis: the Sonogashira cross-coupling reaction to construct the core arylalkyne intermediate, followed by a direct reductive amination to install the secondary amine. Each step is detailed with an explanation of the underlying chemical principles, justifying the choice of reagents and conditions to provide a comprehensive understanding for drug development professionals and synthetic chemists.
Retrosynthetic Analysis
The synthetic approach is best conceptualized through a retrosynthetic disconnection. The target molecule's secondary amine linkage is identified as the final bond to be formed. This disconnection points to a reductive amination pathway, breaking the molecule down into two key precursors: 4-ethynylbenzaldehyde and 4-chlorobenzylamine. The 4-ethynylbenzaldehyde intermediate, in turn, can be synthesized from a commercially available aryl halide, such as 4-iodobenzaldehyde, via a Sonogashira coupling reaction.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of 4-Ethynylbenzaldehyde via Sonogashira Coupling
The Sonogashira reaction is an indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium- and copper-cocatalyzed reaction is renowned for its mild conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[1][2]
Principle and Mechanistic Insight
The reaction proceeds through two interconnected catalytic cycles.
-
The Palladium Cycle : A Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzaldehyde).
-
The Copper Cycle : A copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate.
-
Transmetalation and Reductive Elimination : The acetylide group is transferred from copper to the palladium complex. Subsequent reductive elimination yields the final coupled product and regenerates the active Pd(0) catalyst.[3]
Using trimethylsilylacetylene (TMSA) is a strategic choice as the TMS group protects the terminal alkyne, preventing self-coupling, and is easily removed in a subsequent step or often in situ. The reactivity of aryl halides follows the order I > Br > Cl, making 4-iodobenzaldehyde a highly efficient substrate for this transformation.[1]
Sources
An In-depth Technical Guide to N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine containing a unique combination of structural motifs: a 4-chlorobenzyl group, a central secondary amine linkage, and a 4-ethynylphenyl moiety. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route via reductive amination, and a detailed protocol for its characterization. Furthermore, based on an analysis of structure-activity relationships of analogous compounds, we explore its potential applications in drug discovery and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes scientifically grounded predictions and methodologies to enable its synthesis and evaluation.
Core Chemical Properties
This compound is a molecule with potential for diverse applications in medicinal chemistry and materials science. Its core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [Parchem, 2026][1] |
| CAS Number | 1049809-94-0 | [BLDpharm, 2026][2] |
| Molecular Formula | C₁₆H₁₄ClN | [BLDpharm, 2026][2] |
| Molecular Weight | 255.74 g/mol | [BLDpharm, 2026][2] |
| Synonyms | (4-Chlorobenzyl)(4-ethynylbenzyl)amine, 4-Chloro-N-[(4-ethynylphenyl)methyl]benzenemethanamine | [Parchem, 2026][1] |
Proposed Synthesis: Reductive Amination
A robust and widely applicable method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the logical precursors are 4-ethynylbenzaldehyde and 4-chlorobenzylamine.
Rationale for Synthetic Approach
Reductive amination is a cornerstone of modern organic synthesis due to its efficiency and broad substrate scope. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is crucial as it is selective for the iminium ion over the aldehyde, minimizing side reactions such as the reduction of the starting aldehyde.
Detailed Experimental Protocol
Materials:
-
4-ethynylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-ethynylbenzaldehyde (1.0 equivalent) and dissolve in anhydrous dichloromethane (DCM).
-
Addition of Amine: To the stirred solution, add 4-chlorobenzylamine (1.05 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Caption: Reductive amination workflow for the synthesis of the target compound.
Characterization and Spectral Analysis
Due to the absence of published experimental spectra for this compound, this section provides a predicted analysis based on the expected chemical shifts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-chlorobenzyl and 4-ethynylphenyl rings, typically in the range of 7.0-7.5 ppm. The benzylic protons of the two CH₂ groups will likely appear as singlets in the range of 3.5-4.5 ppm. The ethynyl proton should be observable as a sharp singlet around 3.0 ppm. The N-H proton of the secondary amine may appear as a broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to the chlorine and ethynyl groups showing characteristic shifts. The benzylic carbons are expected to resonate in the region of 45-55 ppm. The two carbons of the ethynyl group will have distinct signals in the range of 75-85 ppm.
Infrared (IR) Spectroscopy[5][7]
The IR spectrum should exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine. A weak but sharp absorption at approximately 2100 cm⁻¹ is indicative of the C≡C stretch of the terminal alkyne. Characteristic C-H stretching frequencies for the aromatic rings will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS)[5][8]
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (255.74 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve cleavage at the benzylic positions, leading to fragment ions corresponding to the 4-chlorobenzyl and 4-ethynylphenylmethyl cations.
Potential Biological Activities and Applications: A Structure-Activity Relationship (SAR) Perspective
While no direct biological data for this compound has been reported, an analysis of its structural components allows for informed hypotheses regarding its potential therapeutic applications.[5][6][7]
The 4-Chlorobenzyl Moiety
The 4-chlorobenzyl group is a common feature in a variety of biologically active compounds. Its presence can influence pharmacokinetic properties such as lipophilicity and metabolic stability. In some contexts, this moiety has been associated with antimicrobial and anticancer activities.[8][9]
The Ethynylphenyl Group
The terminal ethynyl group is a versatile functional group in medicinal chemistry. It can participate in "click chemistry" reactions for bioconjugation, act as a pharmacophore that interacts with specific biological targets, or serve as a synthetic handle for further molecular elaboration. The ethynylphenyl moiety has been incorporated into molecules with a wide range of biological activities, including enzyme inhibitors and receptor modulators.
The Secondary Amine Linker
The secondary amine provides a basic center that can be protonated at physiological pH, potentially influencing solubility and interactions with biological targets. The N-benzylamine scaffold is present in numerous compounds with diverse pharmacological profiles, including antifungal and anticancer agents.[9][10][11]
Caption: Structure-Activity Relationship (SAR) considerations for the target molecule.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for this compound, a cautious approach to handling is imperative. The safety profile should be inferred from the known hazards of its precursors, 4-ethynylbenzaldehyde and 4-chlorobenzylamine.[4]
-
4-chlorobenzylamine: This compound is known to be corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.
-
General Precautions: It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis via reductive amination and its characterization through standard analytical techniques. The analysis of its structural motifs suggests a range of potential biological activities that warrant future exploration. The protocols and predictive data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related compounds.
References
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Rasool, S. et al. (2026). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]
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(2026). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ResearchGate. [Link]
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Song, J. et al. (2024). N-Benzyl arylamide derivatives as novel and potent tubulin polymerization inhibitors against gastric cancers: Design, structure–activity relationships and biological evaluations. ResearchGate. [Link]
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PubChem. (2025). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]
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Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
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MDPI. (2021). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. MDPI. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]
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InChI Key. (n.d.). (4-chlorobenzyl)amine. InChI Key. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]
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ResearchGate. (n.d.). Structure activity relationship study of the synthesized compounds. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]
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YouTube. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]
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PubMed. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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National Institutes of Health. (2014). Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. National Institutes of Health. [Link]
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LIMU-DR Home. (n.d.). Structures Activity Relationship. LIMU-DR Home. [Link]
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MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI. [Link]
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SpectraBase. (n.d.). 4-(2-chlorobenzyl)-N-[(E,2E)-2-chloro-3-phenyl-2-propenylidene]-1-piperazinamine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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Spectroscopic Blueprint of a Novel Secondary Amine: A Technical Guide to N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Introduction
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine featuring two distinct aromatic moieties: a 4-chlorobenzyl group and a 4-ethynylphenylmethyl group. With the CAS Number 1049809-94-0, a molecular formula of C₁₆H₁₄ClN, and a molecular weight of 255.74 g/mol , this compound holds potential as a building block in medicinal chemistry and materials science.[1] Its structural complexity, combining a halogenated aromatic ring, a secondary amine linkage, and a terminal alkyne, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of this molecule, tailored for researchers, scientists, and professionals in drug development.
This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for the analysis of this compound. Each section will present the expected spectral features, detailed experimental protocols, and insights into data interpretation, establishing a self-validating system for the comprehensive analysis of this compound and its analogues.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular architecture is paramount for predicting and interpreting spectroscopic data.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronic environment of the protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethynyl-H | ~3.0 | Singlet (s) | 1H |
| Benzyl-CH₂ (ethynylphenyl) | ~3.8 | Singlet (s) | 2H |
| Benzyl-CH₂ (chlorobenzyl) | ~3.7 | Singlet (s) | 2H |
| Amine-NH | 1.5 - 2.5 (broad) | Singlet (s, broad) | 1H |
| Aromatic-H (ethynylphenyl) | 7.2 - 7.5 | Multiplet (m) | 4H |
| Aromatic-H (chlorobenzyl) | 7.2 - 7.4 | Multiplet (m) | 4H |
Note: The two benzylic CH₂ groups, being diastereotopic due to the chiral nitrogen center (in principle), might appear as two distinct singlets or as a pair of doublets if coupling to each other is resolved. The NH proton signal is often broad and its chemical shift can vary with solvent and concentration.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
Expected Spectrum: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethynyl C-H | ~83 |
| Ethynyl C-Ar | ~77 |
| Benzyl-CH₂ (ethynylphenyl) | ~53 |
| Benzyl-CH₂ (chlorobenzyl) | ~52 |
| Aromatic C-Cl | ~132 |
| Aromatic C-H (chlorobenzyl) | 128 - 130 |
| Aromatic C-CH₂ (chlorobenzyl) | ~138 |
| Aromatic C-H (ethynylphenyl) | 128 - 132 |
| Aromatic C-CH₂ (ethynylphenyl) | ~139 |
| Aromatic C-C≡CH | ~122 |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Switch the probe to the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Spectrum:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyne C-H | Stretch | 3300 - 3270 | Strong, sharp |
| Alkyne C≡C | Stretch | 2150 - 2100 | Weak to medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Alkane C-H | Stretch | 3000 - 2850 | Medium |
| Amine N-H | Stretch | 3500 - 3300 | Medium, broad |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to strong |
| C-N | Stretch | 1350 - 1000 | Medium |
| C-Cl | Stretch | 800 - 600 | Strong |
The presence of a sharp peak around 3300 cm⁻¹ is a strong indicator of the terminal alkyne.[1][2][3][4][5] The N-H stretch of the secondary amine is expected to be a single, relatively broad peak.[6]
Experimental Protocol:
-
Sample Preparation:
-
Neat Liquid (if applicable): Place a drop of the liquid between two KBr or NaCl plates.
-
Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet/clean ATR crystal).
-
-
Data Acquisition:
-
Place the sample in the spectrometer and acquire the spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Caption: A generalized workflow for FT-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural insights.
Expected Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.74 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected.
-
Fragmentation Pattern: The molecule is expected to fragment at the bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable benzylic cations.
-
Loss of the 4-chlorobenzyl radical: This would result in a fragment ion at m/z 129, corresponding to the [C₉H₈N]⁺ fragment.
-
Loss of the 4-ethynylphenylmethyl radical: This would give a fragment ion at m/z 125, corresponding to the [C₇H₇Cl]⁺ fragment.
-
Further fragmentation of the aromatic rings is also possible.
-
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that may yield a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and aromatic rings.
Expected Spectrum: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the aromatic rings. The presence of the nitrogen atom with its lone pair of electrons conjugated with the aromatic systems will likely cause a red shift (shift to longer wavelengths) compared to simple benzene. Aniline, a related aromatic amine, has a λₘₐₓ around 280 nm, shifted from benzene's λₘₐₓ of 256 nm.[6] Therefore, absorption maxima are anticipated in the 250-300 nm range.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second cuvette with the sample solution.
-
-
Data Acquisition:
-
Place the blank and sample cuvettes in the spectrophotometer.
-
Record the spectrum over a range of wavelengths (e.g., 200-400 nm).
-
-
Data Processing: The software will automatically subtract the absorbance of the blank from the sample absorbance to generate the final spectrum. The wavelength of maximum absorbance (λₘₐₓ) should be identified.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. Each technique offers complementary information, and together they create a detailed "spectroscopic blueprint" of the molecule. The protocols and expected spectral data outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring the scientific integrity and trustworthiness of their findings.
References
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). [Link]
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Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. (2021-04-17). [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). [Link]
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N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine NMR data
An In-Depth Technical Guide to the NMR Spectroscopic Characterization of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel synthetic intermediate, this compound. As a molecule featuring diverse chemical environments—including a terminal alkyne, two distinct aromatic rings, and a secondary amine linkage—its structural verification relies heavily on a detailed interpretation of its NMR spectra. This document serves as a technical resource for researchers and scientists, providing predicted spectral data, a thorough interpretation of signal assignments, and a standardized protocol for data acquisition. The causality behind chemical shifts and coupling patterns is explained, grounding the analysis in fundamental principles of magnetic resonance.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous assignment of NMR signals, the chemical structure of this compound is presented below with a systematic numbering scheme. This numbering will be used consistently throughout the guide to correlate specific atoms with their corresponding spectral peaks.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides critical information on the electronic environment and connectivity of hydrogen atoms in a molecule.[1] The predicted data for the title compound, assuming a standard acquisition in CDCl₃ solvent, are summarized below.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
|---|---|---|---|---|---|
| H on N | ~1.8 - 2.5 | Broad Singlet | - | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |
| H on C8 | ~3.10 | Singlet | - | 1H | The acetylenic proton is deshielded by the triple bond's anisotropy, appearing as a sharp singlet. |
| H₂ on C7 | ~3.85 | Singlet | - | 2H | These benzylic protons are adjacent to the electron-donating amine and the ethynylphenyl ring. The absence of adjacent protons results in a singlet. |
| H₂ on C9 | ~3.80 | Singlet | - | 2H | These benzylic protons are adjacent to the amine and the electron-withdrawing chlorophenyl ring, causing a similar shift to C7 protons. |
| H on C2, C6 | ~7.45 | Doublet | ~8.2 | 2H | These aromatic protons are ortho to the methylene group and show a characteristic doublet splitting from the meta protons (H3, H5). |
| H on C3, C5 | ~7.35 | Doublet | ~8.2 | 2H | These aromatic protons are meta to the methylene group and ortho to the ethynyl group, coupling with their ortho neighbors (H2, H6). |
| H on C11, C15 | ~7.30 | Doublet | ~8.5 | 2H | Part of an AA'BB' system. These protons are ortho to the chlorine atom and deshielded by its inductive effect. |
| H on C12, C14 | ~7.28 | Doublet | ~8.5 | 2H | Part of an AA'BB' system. These protons are meta to the chlorine atom. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom within the molecule.[3][4] Proton-decoupled spectra are standard, meaning each unique carbon appears as a singlet. The predicted chemical shifts are influenced by hybridization, inductive effects, and resonance.[5][6]
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom # | Chemical Shift (δ, ppm) | Assignment Rationale |
|---|---|---|
| C7 | ~53.5 | sp³ hybridized benzylic carbon attached to the nitrogen. |
| C9 | ~53.0 | sp³ hybridized benzylic carbon, slightly shielded compared to C7 due to the different phenyl substituent. |
| C8 | ~83.5 | sp hybridized alkyne carbon bearing a proton. |
| C4 | ~77.4 | sp hybridized quaternary alkyne carbon attached to the phenyl ring. |
| C12, C14 | ~128.6 | Aromatic CH carbons meta to the chlorine atom. |
| C11, C15 | ~129.5 | Aromatic CH carbons ortho to the chlorine atom, deshielded by its electronegativity. |
| C2, C6 | ~128.8 | Aromatic CH carbons on the ethynylphenyl ring. |
| C3, C5 | ~132.5 | Aromatic CH carbons deshielded by the anisotropy of the adjacent alkyne group. |
| C13 | ~133.0 | Quaternary aromatic carbon bearing the chlorine atom. Its shift is significantly influenced by the halogen. |
| C1 | ~139.0 | Quaternary aromatic carbon attached to the benzylic C7. |
| C10 | ~138.5 | Quaternary aromatic carbon attached to the benzylic C9. |
Standard Operating Protocol for NMR Data Acquisition
To ensure data integrity and reproducibility, a standardized experimental protocol is essential. The following steps describe a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
4.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
4.2. Spectrometer Setup and ¹H NMR Acquisition
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard probe.
-
Insertion & Locking: Insert the sample into the magnet and lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16-32 scans for good signal-to-noise.
-
Spectral Width (SW): 16 ppm (centered around 6 ppm).
-
4.3. ¹³C NMR Acquisition
-
Pulse Program: Use a proton-decoupled pulse program with nuclear Overhauser effect (NOE), such as zgpg30.
-
Acquisition Parameters:
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.[3]
-
Spectral Width (SW): 240 ppm (centered around 120 ppm).
-
4.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.
-
Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick all peaks in both spectra.
Figure 2. Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for the structural verification of this compound. The distinct chemical shifts and coupling patterns outlined in this guide are direct consequences of the molecule's unique electronic and steric features. Adherence to the provided experimental protocol will ensure the acquisition of high-fidelity data, enabling researchers to confidently confirm the identity and purity of their synthesized material, a critical step in the progression of any drug development pipeline.[7][8]
References
-
AZoNetwork. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. News-Medical. [Link]
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media. [Link]
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researchmap. (n.d.). Application of NMR in drug discovery. researchmap. [Link]
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National Center for Biotechnology Information. (2019, December 11). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PubMed Central. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. The Royal Society of Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. [Link]
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University of Potsdam. (n.d.). Supporting Information. MPG.PuRe. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. University of Regensburg. [Link]
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National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. AIST. [Link]
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NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Introduction
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a secondary amine containing notable structural motifs: a chlorobenzyl group and an ethynylphenyl group. As researchers and drug development professionals delve into the synthesis and application of novel chemical entities, the precise characterization of these molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into the molecular weight, elemental composition, and structural features of a compound. This in-depth guide provides a comprehensive exploration of the mass spectrometric behavior of this compound, elucidating its ionization and fragmentation patterns. Understanding these pathways is critical for unambiguous compound identification, purity assessment, and metabolic studies. This document will detail the theoretical underpinnings of its mass spectrometric fragmentation, provide actionable experimental protocols, and offer guidance on data interpretation, thereby serving as a valuable resource for scientists working with this and structurally related molecules.
Molecular Structure and Isotopic Distribution
The initial step in any mass spectrometric analysis is a thorough understanding of the analyte's structure and its elemental composition.
Molecular Formula: C₁₆H₁₄ClN Molecular Weight: 255.74 g/mol [1]
A key feature of this compound is the presence of a chlorine atom. Naturally occurring chlorine exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This isotopic distribution gives rise to a characteristic pattern in the mass spectrum for any chlorine-containing ion. The molecular ion (M⁺) will appear as a pair of peaks separated by two mass-to-charge units (m/z). The peak corresponding to the molecule with ³⁵Cl will be denoted as [M]⁺, and the peak for the molecule with ³⁷Cl will be [M+2]⁺. The relative intensity of these peaks will be approximately 3:1, providing a clear and readily identifiable signature for the presence of a single chlorine atom in the molecule or its fragments.
Figure 1: Chemical structure of this compound.
Predicted Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer is dictated by the stability of the resulting ions and neutral losses. As a benzylamine derivative, its fragmentation is expected to be influenced by the facile cleavage of the C-N bonds and the stability of the resulting benzylic carbocations. The presence of the ethynyl and chloro substituents will further influence the fragmentation landscape.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of electron ionization, the molecular ion is expected to be observed, though it may be of low abundance due to extensive fragmentation. The primary fragmentation pathways are predicted to be:
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this molecule, this can occur on either side of the nitrogen.
-
Formation of the Chlorotropylium Ion: Cleavage of the bond between the nitrogen and the ethynylphenylmethyl group will result in the formation of a chlorobenzyl radical and a resonance-stabilized iminium ion. However, a more dominant pathway is the cleavage of the C-N bond to form the highly stable chlorotropylium ion (m/z 125/127). The tropylium ion is a common and stable fragment in the mass spectra of benzyl-containing compounds.
-
Formation of the Ethynylphenylmethyl Cation: Conversely, cleavage of the C-N bond can lead to the formation of the ethynylphenylmethyl cation (m/z 115).
-
-
Beta-Cleavage (Rearrangement): While less common for the primary fragmentations, rearrangements can occur.
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization (ESI) Fragmentation
Electrospray ionization is a softer ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, as the base peak with less extensive fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Under collision-induced dissociation (CID), the protonated molecule [M+H]⁺ (m/z 256/258) is expected to fragment via the following pathways:
-
Loss of Ammonia: A characteristic fragmentation of protonated benzylamines is the loss of ammonia (NH₃), which in this case would be the neutral loss of 4-chlorobenzylamine or 4-ethynylphenylmethanamine. However, a more direct fragmentation is the cleavage of the C-N bonds.[2][3]
-
Formation of Benzyl Cations: The most probable fragmentation will be the cleavage of the C-N bonds to form the stable 4-chlorobenzyl cation (m/z 125/127) or the 4-ethynylphenylmethyl cation (m/z 115).[4] The relative abundance of these ions will depend on their relative stabilities.
Caption: Predicted ESI fragmentation of this compound.
Instrumentation and Experimental Protocols
To obtain high-quality mass spectra of this compound, the appropriate choice of instrumentation and experimental conditions is crucial.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
GC-MS is well-suited for the analysis of volatile and thermally stable compounds.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
LC-MS is ideal for less volatile compounds and provides soft ionization, preserving the molecular ion.
Experimental Protocol:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.
-
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the [M+H]⁺ ion (m/z 256.1) as the precursor and apply a collision energy ramp (e.g., 10-40 eV).
-
Data Interpretation and Analysis
A systematic approach to interpreting the mass spectrum is essential for accurate structural elucidation.
-
Identify the Molecular Ion: In the EI spectrum, look for a pair of peaks at m/z 255 and 257 with an approximate 3:1 intensity ratio. In the ESI spectrum, the protonated molecule [M+H]⁺ will appear at m/z 256 and 258, also with a 3:1 intensity ratio.
-
Analyze the Isotopic Patterns of Fragment Ions: Examine the fragment ions for the characteristic 3:1 isotopic pattern to determine which fragments retain the chlorine atom. For instance, the observation of intense peaks at m/z 125 and 127 would strongly suggest the presence of the 4-chlorobenzyl or chlorotropylium cation.
-
Correlate Fragment Ions to Predicted Pathways: Match the observed m/z values of the fragment ions to the masses of the fragments predicted from the pathways outlined above.
-
Consider Rearrangements: Be aware of the possibility of rearrangements, such as the formation of the tropylium ion from the benzyl cation, which can lead to common fragment ions in the spectra of aromatic compounds.
Data Summary
The following table summarizes the predicted key ions in the mass spectrum of this compound.
| Ion | Predicted m/z (³⁵Cl/³⁷Cl) | Ionization Mode | Notes |
| [M]⁺˙ | 255/257 | EI | Molecular ion. The 3:1 isotopic pattern is a key identifier. |
| [M+H]⁺ | 256/258 | ESI | Protonated molecule, likely the base peak in the full scan spectrum. |
| [C₇H₆Cl]⁺ | 125/127 | EI, ESI | 4-chlorobenzyl or chlorotropylium cation. A major and indicative fragment. |
| [C₉H₇]⁺ | 115 | EI, ESI | 4-ethynylphenylmethyl cation. |
| [C₉H₈N]⁺ | 116 | EI | Fragment from alpha-cleavage. |
Conclusion
The mass spectrometric analysis of this compound provides a wealth of structural information. By leveraging the predictable fragmentation patterns of benzylamines and the distinct isotopic signature of chlorine, researchers can confidently identify this compound and characterize its structure. The methodologies and interpretative guidance provided in this technical guide serve as a robust framework for the analysis of this molecule and can be adapted for other novel compounds in the drug discovery and development pipeline. A thorough understanding of the principles of mass spectrometry, combined with careful experimental execution, is key to unlocking the detailed molecular insights this powerful technique offers.
References
- Vekey, K., & Czira, G. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204.
- Flammang, R., Hémon, M., & Van Haverbeke, Y. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid Communications in Mass Spectrometry, 16(11), 1027-1036.
-
PubChem. (n.d.). Dibenzylamine. Retrieved from [Link]
-
NIST. (n.d.). Dibenzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]
- Addepally, U., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(3), 443-453.
-
PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorobenzyl)-2-(4-methoxyphenyl)ethanaminium. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-chlorobenzyl)aniline. Retrieved from [Link]
-
PubChem. (n.d.). (4-Ethynylphenyl)methanamine. Retrieved from [Link]
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Technical Guide: Elucidating the Three-Dimensional Architecture of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
A Senior Application Scientist's Guide to Synthesis, Crystallization, and Single-Crystal X-ray Diffraction Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical behavior, physical properties, and biological activity. This is particularly crucial in the field of drug development, where structure-activity relationships (SAR) guide the design of more potent and selective therapeutic agents. This technical guide provides a comprehensive, in-depth protocol for determining the crystal structure of the novel compound N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. While no public crystal structure data for this specific molecule currently exists, this guide will serve as a complete workflow for its elucidation, from chemical synthesis and crystal growth to data collection via single-crystal X-ray diffraction (SC-XRD) and final structure solution and refinement. This document is intended to be a practical resource for researchers, offering not just procedural steps, but also the underlying scientific rationale and best practices to ensure data integrity and a successful structure determination.
Introduction: The Significance of Structural Elucidation
This compound is a small organic molecule featuring several key functional groups: a chlorobenzyl moiety, a secondary amine linker, and an ethynylphenyl group. The presence of the ethynyl group makes it a candidate for click chemistry, while the overall structure suggests potential applications in medicinal chemistry and materials science.[1][2] Determining its crystal structure is a critical step in characterizing this compound.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional structure of molecules.[3][4] This technique provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the packing of molecules in the crystal lattice.[5][6] Such information is invaluable for:
-
Confirming chemical identity and connectivity: Unambiguously verifying the successful synthesis of the target molecule.
-
Understanding intermolecular interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.[7] These interactions can influence physical properties like solubility and melting point.
-
Informing computational studies: Providing an accurate, experimentally determined structure for molecular modeling and docking studies.
-
Supporting intellectual property claims: A determined crystal structure is a key piece of data for patent applications.
This guide will walk through the entire process of obtaining the crystal structure of this compound, a process that is broadly applicable to other novel small molecules.
Synthesis and Purification of this compound
The first and most critical step is the synthesis of high-purity material. The presence of impurities can significantly hinder crystallization. A plausible synthetic route involves the reductive amination of 4-ethynylbenzaldehyde with 4-chlorobenzylamine.
Synthetic Protocol
A detailed, step-by-step methodology for the synthesis is provided below. This protocol is based on established chemical transformations.[8][9]
Materials:
-
4-ethynylbenzaldehyde
-
4-chlorobenzylamine[10]
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethynylbenzaldehyde (1.0 eq) and 4-chlorobenzylamine (1.05 eq) in anhydrous DCM.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization of the Purified Product
Before proceeding to crystallization, it is essential to confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. A purity of >98% is highly desirable for crystallization.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging part of a crystal structure determination. A variety of techniques should be systematically explored.
General Considerations
-
Purity: As mentioned, the starting material must be of the highest possible purity.
-
Solvent Selection: The ideal solvent or solvent system will dissolve the compound when warm and allow it to become supersaturated upon cooling or evaporation, leading to slow crystal growth. A range of solvents with varying polarities should be screened.
-
Cleanliness: All glassware must be scrupulously clean to avoid nucleation sites for unwanted crystals or impurities.
Common Crystallization Techniques
A summary of common crystallization techniques is presented in the table below.
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed. | Simple to set up. | Can sometimes lead to rapid crystallization and smaller crystals. |
| Slow Cooling | A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. | Good control over the rate of crystallization. | Requires a compound with suitable temperature-dependent solubility. |
| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Can be more complex to set up. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly mixes. | Good for compounds that are sensitive to temperature changes. | Requires careful selection of solvents with appropriate densities and miscibility. |
Experimental Workflow for Crystallization
The following diagram illustrates a systematic approach to screening for crystallization conditions.
Caption: A systematic workflow for screening and optimizing crystallization conditions.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed by SC-XRD.
Data Collection
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures (usually 100 K).
-
Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer.[5] The instrument consists of an X-ray source, a goniometer for rotating the crystal, and a detector.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a range of angles, ensuring that a large number of unique reflections are measured with good redundancy and completeness.
Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Abstract
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, a novel small molecule, presents a compelling case for mechanism of action (MoA) studies. As of this writing, its biological target and pathway interactions remain uncharacterized in publicly accessible literature. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven framework for systematically elucidating the MoA of this and other novel chemical entities. We eschew a rigid, templated approach in favor of a logical, multi-pronged strategy that integrates computational prediction with robust experimental validation. This document serves not as a report on a known mechanism, but as a strategic roadmap for its discovery, emphasizing the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.
Introduction: The Investigational Landscape
This compound possesses structural motifs—a chlorobenzyl group and an ethynylphenyl group—that suggest potential interactions with a range of biological targets. The presence of an ethynyl group, for instance, can act as a bioorthogonal handle for chemical biology studies or as a pharmacophore that interacts with specific enzymatic sites. The chlorobenzyl moiety is common in pharmacologically active compounds and can influence binding affinity and metabolic stability.
Given the absence of published data, our primary directive is to construct a de novo investigational plan. This guide will detail a phased approach, beginning with broad, hypothesis-generating studies and progressively narrowing the focus to specific target validation and pathway analysis.
Phase I: Hypothesis Generation through In Silico and Phenotypic Screening
The initial phase is designed to rapidly generate testable hypotheses regarding the compound's biological activity. This is achieved by combining computational predictions with broad, unbiased cellular screening.
In Silico Target Prediction: A Computational First Pass
Before committing to resource-intensive wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential protein targets.[1][2][3] This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[1]
Methodology: In Silico Target Prediction
-
Ligand-Based (Chemical Similarity) Approaches:
-
Tool: Utilize platforms such as TargetHunter, SwissTargetPrediction, or similar chemogenomic databases (e.g., ChEMBL).[1]
-
Procedure: Input the SMILES string of this compound (C#CC1=CC=C(CNCC2=CC=C(Cl)C=C2) into the platform.
-
Analysis: The algorithms will compare the compound's 2D/3D structure and physicochemical properties against vast libraries of compounds with known biological targets.[1] The output will be a ranked list of potential targets based on similarity scores.
-
-
Structure-Based (Reverse Docking) Approaches:
-
Tool: Employ reverse docking servers (e.g., PharmMapper, idTarget) that screen the compound against a database of 3D protein structures.[4]
-
Procedure: Submit the 3D conformer of the molecule for docking against a library of druggable protein binding sites.
-
Analysis: The output will rank potential targets based on calculated binding affinities and interaction energies.
-
Causality and Interpretation: The goal of this step is not to definitively identify the target, but to create a prioritized list of protein classes (e.g., kinases, GPCRs, ion channels, metabolic enzymes) for subsequent investigation. Overlap between the results of ligand-based and structure-based methods can increase confidence in a particular hypothesis.
Phenotypic Screening: An Unbiased View of Cellular Effects
Phenotypic screening serves as a powerful, target-agnostic method to discover the functional consequences of treating a biological system with the compound.[][6][7][8] This approach allows the cell itself to reveal the most relevant biological response, without preconceived notions of the target.[6][8]
Methodology: High-Content Cellular Imaging
-
Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., HeLa for cervical cancer, A549 for lung cancer, U-2 OS for osteosarcoma, and a non-cancerous line like hTERT-RPE1).
-
Assay Setup: Plate cells in 96- or 384-well imaging plates. Treat with a dose-response range of this compound (e.g., 10 nM to 100 µM).
-
Staining: After a suitable incubation period (e.g., 24, 48 hours), fix the cells and stain with a multiplexed fluorescent dye set. A common combination includes:
-
Hoechst 33342: Stains the nucleus, providing information on cell count, nuclear morphology, and cell cycle status.
-
Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure and cell morphology.
-
MitoTracker Red CMXRos: Stains mitochondria, indicating mitochondrial health and distribution.
-
Antibody-based stain: An antibody against a key signaling protein (e.g., phospho-histone H3 for mitosis, γH2AX for DNA damage).
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Analyze the images to quantify dozens of cellular features (e.g., nuclear size, cell area, mitochondrial mass, protein localization).[9]
Data Presentation: Cellular Feature Profile
| Cellular Feature | EC50 (µM) | Max Effect (% Change vs. Control) |
| Cell Count | 15.2 | -85% |
| Nuclear Area | 12.5 | +40% |
| Mitochondrial Mass | >100 | No significant change |
| γH2AX Intensity | 8.9 | +350% |
| G2/M Arrest | 11.8 | +60% |
| Table 1: Example quantitative data from a high-content phenotypic screen, suggesting the compound induces DNA damage and cell cycle arrest. |
Logical Workflow: From Phenotype to Hypothesis
The diagram below illustrates the workflow for Phase I, integrating computational and experimental approaches to generate initial hypotheses.
Caption: Phase I Workflow: Integrating In Silico and Phenotypic Data.
Phase II: Target Deconvolution and Initial Validation
With a set of credible hypotheses, the next phase focuses on identifying the direct molecular target(s) of the compound. Target deconvolution links the observed phenotype to a specific molecular interaction.[10][11][12]
Direct Target Identification via Affinity-Based Proteomics
This approach uses the compound as a "bait" to physically isolate its binding partners from the cellular proteome.[12][13]
Methodology: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound. The ethynyl group can be leveraged for "click chemistry" to attach a biotin tag via a linker (e.g., PEG). It is critical to synthesize an inactive structural analog to serve as a negative control.
-
Affinity Matrix Preparation: Immobilize the biotinylated compound (and the inactive control) on streptavidin-coated agarose beads.[13]
-
Cell Lysate Incubation: Incubate the affinity matrix with native cell lysate from a responsive cell line identified in Phase I.
-
Competitive Elution: To distinguish specific binders from non-specific ones, perform a competitive elution step. Incubate a parallel sample with the affinity matrix in the presence of an excess of the free, untagged this compound. True targets will be outcompeted and will not bind to the beads.
-
Elution and Digestion: Wash the beads to remove non-specific binders. Elute the bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: True target proteins should be present in the sample incubated with the active probe but significantly reduced or absent in both the inactive control sample and the competitive elution sample.
Trustworthiness through Self-Validation: This protocol includes two internal controls for self-validation. The inactive analog control eliminates proteins that bind non-specifically to the general chemical scaffold. The competitive elution control validates that the binding interaction is specific to the pharmacologically active portion of the molecule.
Target Validation with Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable label-free method to confirm target engagement in a cellular context.[14] It is based on the principle that a protein's thermal stability changes upon ligand binding.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either vehicle control or this compound.
-
Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Detection: Analyze the amount of a specific, hypothesized target protein (identified from the affinity proteomics) remaining in the supernatant at each temperature using Western blotting or targeted mass spectrometry.
-
Analysis: In the presence of the compound, the target protein should exhibit a shift in its melting curve, typically to a higher temperature, indicating stabilization upon binding.
Logical Workflow: Target Identification and Validation
Caption: Phase II Workflow for Target Identification and Validation.
Phase III: Mechanistic Deep Dive and Pathway Analysis
Once a direct target is validated, the final phase is to understand how the compound-target interaction leads to the observed cellular phenotype.
Biochemical Assay: Quantifying Target Modulation
If the validated target is an enzyme, a biochemical assay is essential to quantify the compound's effect on its activity.[15][16]
Methodology: In Vitro Enzyme Inhibition Assay
-
Reagents: Obtain purified, recombinant target enzyme (Protein X) and its specific substrate.
-
Assay Setup: In a microplate, combine the enzyme with a serial dilution of this compound. Include appropriate controls (no enzyme, no inhibitor).
-
Reaction Initiation: Add the substrate to start the reaction.
-
Detection: Monitor product formation or substrate depletion over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).[15]
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]
Data Presentation: Dose-Response Curve Data
| Inhibitor Conc. (log M) | % Inhibition |
| -8 | 5.2 |
| -7.5 | 15.8 |
| -7 | 48.9 |
| -6.5 | 85.1 |
| -6 | 95.3 |
| -5 | 98.2 |
| Table 2: Example data for determining the IC50 of the compound against its purified target enzyme. |
Cell-Based Pathway Analysis
To connect target engagement with the downstream cellular phenotype (e.g., DNA damage and G2/M arrest from Phase I), cell-based assays are crucial.[17][18]
Methodology: Western Blotting for Pathway Markers
-
Cell Culture and Treatment: Culture a responsive cell line and treat with vehicle or varying concentrations of the compound for different durations.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key proteins in the hypothesized pathway. For a DNA damage response, this would include:
-
Target Protein X: To confirm target engagement affects its levels or post-translational modifications.
-
Phospho-ATM/ATR: Master kinases of the DNA damage response.
-
Phospho-Chk1/Chk2: Downstream checkpoint kinases.
-
γH2AX: A marker of DNA double-strand breaks.
-
Cyclin B1/CDK1: Key regulators of the G2/M transition.
-
-
Analysis: Quantify the changes in protein levels and phosphorylation states to confirm that the compound activates the specific signaling cascade downstream of the target.
Final Mechanistic Model
The culmination of this multi-phased investigation is a validated, data-supported model of the compound's mechanism of action.
Caption: A Putative Mechanism of Action for the Compound.
Conclusion
The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By integrating in silico predictions, unbiased phenotypic screening, direct target identification, and detailed pathway analysis, researchers can build a robust, evidence-based understanding of a small molecule's biological function. The framework presented in this guide prioritizes scientific rigor and causality, ensuring that each experimental step logically informs the next, leading to a trustworthy and comprehensive mechanistic model.
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth, hypothesis-driven exploration of the potential biological targets of the novel chemical entity, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. In the absence of direct empirical data for this specific molecule, this guide leverages a robust, structure-based analysis to predict its most probable mechanisms of action. Our core objective is to furnish a strategic and scientifically-grounded framework for initiating a comprehensive investigation into its therapeutic promise. We will dissect the compound's constituent pharmacophores, postulate its primary and secondary biological targets, and provide detailed, actionable protocols for the experimental validation of these hypotheses.
Structural Scaffolding and Mechanistic Rationale
The structure of this compound presents a compelling confluence of chemical motifs with well-documented pharmacological activities. A systematic deconstruction of the molecule into its core components allows for a logical deduction of its potential biological interactions.
-
The N-(4-chlorobenzyl) Moiety: The presence of a chlorobenzyl group is a recurrent feature in a multitude of bioactive compounds. The 4-chloro substitution, in particular, is known to enhance metabolic stability and can contribute to the binding affinity for various biological targets. Compounds incorporating this moiety have demonstrated a wide spectrum of activities, including antifungal and antibacterial properties, underscoring its potential to interact with microbial enzymes or structural components.[1][2]
-
The Benzylamine Core: Benzylamine and its derivatives are recognized as privileged scaffolds in medicinal chemistry. They are known to interact with enzymes that process endogenous monoamines. For instance, benzylamine is a known substrate for Monoamine Oxidase B (MAO-B).[3] Furthermore, various benzylamine derivatives have been shown to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine, suggesting potential interactions with monoamine transporters.[4][5] This core structure strongly implies a potential role for the compound in neuropharmacology.
-
The 4-Ethynylphenyl Group: The terminal ethynyl (acetylene) group is a particularly noteworthy feature. In medicinal chemistry, it is considered a "privileged" structure, often incorporated into enzyme inhibitors.[6] The high electron density of the triple bond can participate in various non-covalent interactions within an enzyme's active site. Critically, terminal alkynes can also act as mechanism-based inactivators, forming covalent bonds with the enzyme target, leading to irreversible inhibition.[7] This functionality is a hallmark of inhibitors targeting a range of enzymes, including cytochrome P450s and, most pertinently, Monoamine Oxidases.[6][8]
Based on this pharmacophoric analysis, a primary and highly plausible hypothesis emerges: This compound is a potent inhibitor of Monoamine Oxidase, with a probable selectivity for the MAO-B isoform. Secondary hypotheses include the compound's potential to interact with monoamine transporters and to exhibit antifungal or antimicrobial activity.
Primary Hypothesis: Interrogation of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes crucial for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[9] Their dysregulation is implicated in a host of neurological disorders. MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential in treating Alzheimer's disease.[10][11] The structural resemblance of our topic compound to known MAO inhibitors, particularly those with benzylamine and propargylamine (a related alkyne-containing group) scaffolds, makes MAO enzymes a primary target for investigation.[12][13]
Experimental Workflow for MAO Inhibition Profiling
The following workflow is designed to comprehensively characterize the interaction of this compound with MAO-A and MAO-B.
Caption: Workflow for MAO Inhibition Characterization.
Detailed Experimental Protocol: In Vitro MAO-A and MAO-B Inhibition Assay
This protocol outlines a common fluorometric method for determining the inhibitory potency of the test compound against human recombinant MAO-A and MAO-B.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Test Compound: this compound, dissolved in DMSO
-
Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range for screening is 10 mM down to 1 nM. Further dilute these stock solutions in assay buffer.
-
Assay Reaction Mixture: Prepare a master mix containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.
-
Plate Layout:
-
Blank wells: Assay buffer only.
-
Control wells: Assay buffer + MAO enzyme + reaction mixture (represents 100% activity).
-
Test compound wells: Assay buffer + MAO enzyme + reaction mixture + serially diluted test compound.
-
Reference inhibitor wells: Assay buffer + MAO enzyme + reaction mixture + serially diluted reference inhibitor.
-
-
Assay Protocol: a. To each well of the 96-well plate, add 50 µL of the appropriate solution (buffer, test compound, or reference inhibitor). b. Add 25 µL of the corresponding MAO enzyme (MAO-A or MAO-B) solution to the control, test, and reference wells. c. Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the assay reaction mixture to all wells. e. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Measure the fluorescence intensity (e.g., excitation 535 nm, emission 590 nm) every 5 minutes for 60 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the control wells (100% activity). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Secondary Hypotheses and Broad-Spectrum Screening
While MAO inhibition is the primary hypothesis, the structural motifs of this compound warrant a broader screening approach to uncover other potential therapeutic applications.
Monoamine Transporter Engagement
The benzylamine core is structurally analogous to ligands of the dopamine transporter (DAT) and norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters and is a validated mechanism for treating depression and ADHD.
Proposed Experiment: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for DAT and NET.
-
Methodology: Use cell membranes prepared from cells expressing human DAT or NET. Compete for the binding of a known radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) with increasing concentrations of the test compound. Measure the displacement of the radioligand to calculate the Ki.
Antifungal Activity
The 4-chlorobenzyl group is present in several antifungal agents.[1] This suggests a potential mechanism involving the disruption of fungal cell membranes or inhibition of essential fungal enzymes.
Proposed Experiment: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of pathogenic fungi.
-
Methodology: Employ the broth microdilution method according to CLSI guidelines. Test the compound against a panel of clinically relevant fungal strains (e.g., Candida albicans, Candida krusei, Aspergillus fumigatus). The MIC is determined by visual inspection of turbidity after incubation.
General Cytotoxicity and Anticancer Screening
Many kinase inhibitors and other anticancer agents possess aromatic and benzylamine features.[14] An initial broad screening against a panel of cancer cell lines is a cost-effective way to identify potential antiproliferative activity.
Proposed Experiment: Cancer Cell Line Viability Assay
-
Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.
-
Methodology: Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, on a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). This will provide IC₅₀ values for each cell line and indicate potential selectivity.
Caption: A Tiered Screening Strategy.
Data Interpretation and Future Directions
The experimental workflows outlined above will generate a quantitative profile of the biological activities of this compound.
Quantitative Data Summary
The results should be compiled into clear, comparative tables to facilitate decision-making.
Table 1: Potential MAO Inhibition Profile
| Target | IC₅₀ (µM) | Inhibition Type | Reversibility | Selectivity Index (A/B) |
|---|---|---|---|---|
| MAO-A |
| MAO-B | | | | |
Table 2: Potential Monoamine Transporter & Antifungal Activity
| Target | Assay | Result (Ki or MIC in µM) |
|---|---|---|
| Dopamine Transporter (DAT) | Radioligand Binding | |
| Norepinephrine Transporter (NET) | Radioligand Binding | |
| Candida albicans | Broth Microdilution |
| Aspergillus fumigatus | Broth Microdilution | |
Next Steps
-
Potent and Selective MAO-B Inhibition: Should the primary hypothesis be confirmed, the next steps would involve in vivo studies in animal models of Parkinson's disease (e.g., the MPTP mouse model) to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
-
Monoamine Transporter Activity: If significant binding to DAT or NET is observed, functional uptake assays should be performed, followed by behavioral models relevant to depression or ADHD.
-
Antifungal Activity: A low MIC against pathogenic fungi would warrant further investigation into the mechanism of action, such as effects on the fungal cell wall or membrane, and testing in in vivo models of fungal infection.
-
Anticancer Activity: Selective cytotoxicity against specific cancer cell lines would trigger a cascade of secondary assays to determine the mechanism of cell death (apoptosis vs. necrosis), effects on the cell cycle, and ultimately, target deconvolution studies to identify the specific protein target(s).
Conclusion
This compound is a novel chemical entity with significant therapeutic potential, predicted on the basis of its distinct structural features. The confluence of a benzylamine core, a 4-chlorobenzyl group, and a terminal ethynyl moiety strongly suggests that Monoamine Oxidase B is a primary biological target. This guide provides a comprehensive, logical, and actionable framework for the systematic investigation of this hypothesis, while also outlining strategies to explore secondary targets in neurotransmitter transport and infectious diseases. The proposed experimental workflows, if executed, will provide the critical data necessary to validate these predictions and pave the way for the potential development of a new generation of therapeutics.
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An In-Depth Technical Guide to the In Silico Modeling of Small Molecule Binding: A Case Study with N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for characterizing the binding of a novel small molecule, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, to a protein target using a multi-stage in silico approach. Recognizing that a specific biological target for this compound is not publicly documented, we present a hypothetical yet scientifically rigorous case study targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a well-validated target in oncology. This guide is designed for researchers and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each methodological choice. We proceed sequentially from initial structure preparation and molecular docking to all-atom molecular dynamics simulations and conclude with binding free energy calculations, establishing a self-validating workflow that enhances the confidence of computational predictions in drug discovery.
Introduction: The Rationale for a Multi-Step Computational Approach
The prediction of how a small molecule interacts with a protein is a cornerstone of modern, structure-based drug design.[1] Computational methods provide a cost-effective and rapid means to generate hypotheses about binding modes and affinities, thereby prioritizing candidates for experimental validation.[2] This guide focuses on this compound, a compound for which, to date, no specific biological target has been characterized. In such common drug discovery scenarios, in silico modeling serves as a powerful exploratory tool.
For the purpose of this guide, we have selected the kinase domain of EGFR (PDB ID: 2GS2) as a representative target. This choice is based on the prevalence of aromatic and halogenated moieties in known kinase inhibitors. Our investigation will follow a hierarchical and progressively complex workflow, a strategy designed to balance computational expense with predictive accuracy.
-
Molecular Docking: A computationally efficient method to predict the preferred orientation (the "pose") and estimate the strength of binding between a ligand and a protein.[3] It is ideal for screening large libraries or generating initial binding hypotheses.
-
Molecular Dynamics (MD) Simulation: This technique simulates the physical movements of atoms and molecules over time, providing a dynamic view of the protein-ligand complex. It allows for the assessment of conformational stability and the refinement of the docked pose in a simulated physiological environment.[4]
-
Binding Free Energy Calculations: These are more computationally intensive methods that provide a more accurate estimate of the binding affinity (e.g., ΔG) than docking scores by accounting for factors like solvation and entropy.[5]
This tiered approach ensures that each subsequent, more demanding computational step is used to validate and refine the results of the previous one, embodying a self-validating and robust scientific process.
Pre-Computation: Preparing the Molecular System
The quality of any simulation is dictated by the quality of its starting structures. This preparatory phase is arguably the most critical for obtaining meaningful results.
Target Protein Preparation
Causality: The raw crystal structure obtained from the Protein Data Bank (PDB) is an incomplete, static snapshot. It often lacks hydrogen atoms, may contain experimental artifacts (e.g., water molecules, co-solvents), and may have missing loops or side chains. Preparing the protein involves "cleaning" this structure to create a chemically correct and computationally ready model.
Protocol:
-
Obtain Structure: Download the protein structure from the RCSB PDB database. For this case study, we use EGFR kinase domain (PDB ID: 2GS2).
-
Clean PDB File: Use a molecular visualization tool like PyMOL or UCSF Chimera to remove all non-essential molecules, including water (unless a specific water molecule is known to be critical for binding), co-solvents, and any co-crystallized ligands. Retain only the protein chains of interest.
-
Add Hydrogens & Assign Protonation States: Use software like AutoDock Tools or the H++ server to add hydrogen atoms.[6][7] This step is crucial as hydrogen bonds are primary drivers of binding. The software must also assign the correct protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) based on a physiological pH of 7.4.
-
Generate PDBQT File (for Docking): For use with AutoDock Vina, the prepared PDB file must be converted to the PDBQT format. This format adds partial atomic charges (typically Gasteiger charges) and defines atom types, which are necessary for the Vina scoring function.[8]
Ligand Preparation
Causality: The ligand must be represented by a high-quality, low-energy 3D conformation. Its chemical description, including bond orders and atomic charges, must be accurate to ensure the force field used in subsequent steps can correctly model its behavior.
Protocol:
-
Obtain 2D Structure: The structure of this compound can be drawn using a chemical sketcher like ChemDraw or obtained from its SMILES string (C#CC1=CC=C(CNCC2=CC=C(Cl)C=C2)C=C1).[9]
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a program like Open Babel. It is critical to perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to relieve any steric strain.
-
Generate PDBQT File (for Docking): Similar to the protein, convert the ligand file to the PDBQT format using AutoDock Tools. This process will assign partial charges and, importantly, define the rotatable bonds that Vina will explore during the docking simulation.
-
Generate Ligand Topology (for MD): For the MD simulation with GROMACS, a topology file describing the ligand's bonded and non-bonded parameters is required.[10][11] This is a non-trivial step for novel molecules not present in standard force fields. A server like CGenFF or the SwissParam server can be used to generate these parameters, which are compatible with the CHARMM or GROMOS force fields, respectively.[12]
Molecular Docking: Predicting the Initial Binding Pose
Molecular docking serves as a computational "sieve," rapidly predicting the most likely binding poses of a ligand within a protein's active site.[2]
Theoretical Rationale
AutoDock Vina, a widely used docking program, employs a Lamarckian genetic algorithm for global searching of the ligand's conformational space and a sophisticated scoring function to estimate binding affinity. The scoring function approximates the free energy of binding, with lower (more negative) values indicating stronger predicted binding. It is crucial to understand that this is an estimation and not a precise calculation of ΔG. Its primary utility is in ranking different poses and different ligands.
Self-Validation: A critical control experiment is to perform "re-docking." If a crystal structure with a bound native ligand is available, that ligand is extracted and docked back into the receptor. A successful docking protocol should reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å. This validates that the chosen docking parameters are appropriate for the target system.
Step-by-Step Protocol (AutoDock Vina)
-
Define the Search Space: The "grid box" defines the three-dimensional space within the protein where Vina will search for binding poses.[6] This box should be centered on the known active site (or a predicted binding pocket) and be large enough to encompass the entire site while allowing the ligand to rotate freely. For our EGFR case study, the box would be centered on the ATP-binding pocket.
-
Configure Vina: Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.[13]
-
Execute Docking: Run Vina from the command line: vina --config conf.txt --log results.log.
-
Analyze Results: Vina will output a PDBQT file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol.[6] The top-ranked pose is the primary candidate for further analysis. Visualization in PyMOL or Chimera is essential to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and protein residues.
Expected Data Output & Interpretation
The primary outputs are the binding poses and their associated scores. This data should be summarized for clarity.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.8 | Met793, Leu718, Cys797 | H-bond, Hydrophobic |
| 2 | -9.5 | Leu844, Val726, Ala743 | Hydrophobic |
| 3 | -9.1 | Thr790, Asp855, Lys745 | H-bond, Electrostatic |
The top-ranked pose, exhibiting the most favorable score and chemically sensible interactions with key active site residues, is selected to initiate the MD simulation.
Molecular Dynamics: Assessing Complex Stability and Refinement
While docking provides a static picture, MD simulations introduce temperature, pressure, and solvent, allowing the protein-ligand complex to dynamically evolve. This step is crucial for assessing the stability of the predicted binding pose.[14] A ligand that is unstable in its docked pose and diffuses away from the binding site during a simulation is unlikely to be a potent binder.
Theoretical Rationale
MD simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a "force field." The force field is a set of parameters that defines the potential energy of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. We will use GROMACS, a highly efficient MD engine, with the CHARMM36m force field, which is well-parameterized for proteins and organic molecules.[4][15] The simulation workflow involves energy minimization to remove steric clashes, followed by a two-phase equilibration process (NVT and NPT ensembles) to bring the system to the desired temperature and pressure, and finally, a "production" run for data collection.
Step-by-Step Protocol (GROMACS)
-
System Setup:
-
Merge the coordinate files of the prepared protein and the top-ranked ligand pose into a single complex file.
-
Create a simulation box (e.g., dodecahedron) and solvate the complex with a chosen water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration (e.g., 0.15 M).[12]
-
-
Topology Generation: Combine the protein topology (from pdb2gmx) and the ligand topology (from CGenFF/SwissParam) into a master topology file (topol.top). This file describes all molecules in the system.[10][11]
-
Energy Minimization: Run a steep-descent energy minimization to relax the system and remove any bad contacts.[4]
-
Equilibration:
-
Perform a 100-200 ps simulation in the NVT (isothermal-isochoric) ensemble to stabilize the system's temperature.
-
Perform a 200-500 ps simulation in the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density. Positional restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production Run: Remove the positional restraints and run the production simulation for a duration sufficient to observe stable behavior, typically ranging from 100 ns to several microseconds, depending on the research question.
-
Analysis: Use GROMACS analysis tools to calculate key metrics from the resulting trajectory file.
Self-Validation Through Trajectory Analysis
The stability of the simulation is a prerequisite for any further analysis. Key metrics include:
-
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to their starting positions should plateau, indicating the system has reached equilibrium. A continuously increasing ligand RMSD suggests it is leaving the binding pocket.
-
Root-Mean-Square Fluctuation (RMSF): The RMSF of each protein residue highlights flexible regions (e.g., loops) versus stable regions (e.g., alpha-helices, beta-sheets).
-
Radius of Gyration (Rg): This measures the compactness of the protein. A stable Rg value indicates the protein is not unfolding.
Binding Free Energy Calculation: Towards Quantitative Prediction
The final step is to obtain a more rigorous estimate of binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique that calculates the free energy of binding from a set of snapshots taken from the MD trajectory.[5]
Theoretical Rationale
MM/PBSA calculates the binding free energy (ΔG_bind) as the difference between the free energy of the complex and the free energies of the unbound receptor and ligand.[5]
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is calculated as the sum of the molecular mechanics energy in the gas phase (EMM), the polar solvation energy (G_polar), and the non-polar solvation energy (G_nonpolar). The polar term is calculated using the Poisson-Boltzmann (PB) model, while the non-polar term is often estimated from the solvent-accessible surface area (SASA). While more accurate than docking scores, it is less rigorous (and less computationally expensive) than methods like alchemical free energy perturbation (FEP).[16][17]
Step-by-Step Protocol (g_mmpbsa)
-
Extract Trajectory Snapshots: From the stable portion of the production MD trajectory, extract a series of snapshots (e.g., 100-1000 frames) for the complex, receptor, and ligand.
-
Run g_mmpbsa: Use the g_mmpbsa tool (a GROMACS extension) to perform the calculations. This involves providing the trajectory snapshots and topology files. The tool will compute each energy component for every snapshot and average the results.
-
Decompose Energy: A key advantage of MM/PBSA is that the binding energy can be decomposed on a per-residue basis. This allows for the identification of "hotspot" residues that contribute most significantly to the binding affinity, providing valuable insights for lead optimization.
Expected Data Output & Interpretation
The output is a table of energy components that sum to the final estimated binding free energy.
| Energy Component | Average Value (kJ/mol) | Standard Deviation (kJ/mol) |
| Van der Waals Energy | -185.4 | 12.1 |
| Electrostatic Energy | -45.2 | 8.5 |
| Polar Solvation Energy | 150.8 | 15.3 |
| SASA Energy | -18.5 | 1.1 |
| ΔG binding | -98.3 | 10.7 |
A negative ΔG_binding indicates favorable binding. The per-residue decomposition data can then pinpoint specific amino acids that could be targeted for modification to improve affinity or selectivity.
Data Synthesis and Concluding Remarks
This guide has outlined a robust, multi-stage in silico workflow to characterize the binding of this compound to a hypothetical target, the EGFR kinase domain. By progressing from rapid docking to rigorous MD simulation and quantitative free energy analysis, we build confidence in our predictions at each step.
-
Docking provided an initial, plausible binding pose within the ATP-binding pocket, with a strong affinity score.
-
MD Simulation confirmed that this pose was stable over a 100 ns timescale, with the ligand maintaining key interactions and not dissociating from the active site.
-
MM/PBSA calculations provided a quantitative estimate of the binding free energy and identified specific residues (e.g., Met793) as critical for the interaction.
The collective results generate a strong, data-driven hypothesis: this compound is a potential binder of the EGFR kinase domain. This hypothesis is now primed for experimental validation through techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity directly, and X-ray crystallography to determine the actual binding mode. This workflow exemplifies how computational science can effectively guide and accelerate the drug discovery process.
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Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]
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Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
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Goswami, D. (2022). EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z. YouTube. [Link]
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Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. PubMed Central. [Link]
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Dr.Oracle. (2023). What is the mechanism of action of methenamine? Dr.Oracle. [Link]
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Gasparotto, P., & Musil, F. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]
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Gapsys, V., et al. (2015). Calculation of Binding Free Energies. ResearchGate. [Link]
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Crnich, C. J., & Drinka, P. (2019). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. NIH National Library of Medicine. [Link]
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Q-MOL. (2023). Q-MOL: High Fidelity Platform for In Silico Drug Discovery and Design. bioRxiv. [Link]
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Sgobba, M. (n.d.). Molecular Docking Tutorial. [Link]
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Clark, A. J., & Tiwary, P. (2022). Comparison of Methodologies for Absolute Binding Free Energy Calculations of Ligands to Intrinsically Disordered Proteins. Journal of Chemical Theory and Computation. [Link]
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Ahmad, S., et al. (2020). Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. ResearchGate. [Link]
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Guterres, H., & Im, W. (2020). Understanding the impact of binding free energy and kinetics calculations in modern drug discovery. PubMed Central. [Link]
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Kuhn, B., & Kollman, P. A. (2000). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Bentham Science. [Link]
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Profiling of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Preamble: Charting the Bio-Activity of a Novel Benzylamine Derivative
In the landscape of contemporary drug discovery, the initial characterization of a novel chemical entity's interaction with biological systems is a pivotal step. This guide outlines a comprehensive, multi-faceted strategy for conducting a preliminary in-vitro cytotoxicity assessment of the compound N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0).[1][2] The structure, featuring a chlorobenzyl group and an ethynylphenyl moiety, suggests potential for diverse biological interactions, making a thorough initial safety and efficacy profile essential.
This document eschews a rigid, templated approach. Instead, it presents a logical, tiered experimental workflow designed to build a foundational understanding of the compound's cytotoxic potential. We will progress from broad metabolic assessments to more specific indicators of cell membrane integrity and programmed cell death pathways. The causality behind each experimental choice is elucidated, providing a framework that is not only methodologically sound but also scientifically insightful for researchers, scientists, and drug development professionals.
Part 1: Foundational Viability Assessment via Metabolic Competence
Expertise & Experience: The initial step in cytotoxicity screening is to ascertain a compound's effect on overall cell viability and metabolic activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard, colorimetric method chosen for this primary screen due to its high throughput, sensitivity, and cost-effectiveness.[3] The principle of the assay rests on the capacity of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow MTT tetrazolium salt into a purple formazan product.[4][5] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[5][6]
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 Cytotoxicity Screening Workflow using the MTT Assay.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to ensure proper cell attachment.
-
Compound Preparation & Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell incubation, replace the old medium with 100 µL of medium containing the compound dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).[5]
-
Incubation: Incubate the plates for a predetermined exposure time, typically 48 hours, which is often sufficient to observe significant cytotoxic or anti-proliferative effects.
-
MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[5][6]
-
Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution, such as DMSO or an acidified isopropanol solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol), to each well to dissolve the formazan crystals.[5][6][7]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][5] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[4][7]
Part 2: Delineating Cytotoxicity vs. Cytostasis via Membrane Integrity Assessment
Trustworthiness: While the MTT assay provides a robust measure of metabolic activity, it does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (direct cell killing). To build a self-validating system, we must incorporate a secondary assay that specifically quantifies cell death. The Lactate Dehydrogenase (LDH) assay is an excellent choice for this purpose. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[8][9][10]
Mechanism: LDH Release Assay
Caption: Principle of the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Detailed Protocol: LDH Cytotoxicity Assay
-
Experimental Setup: The cell seeding and compound treatment steps are identical to the MTT assay protocol. The experiment should be run in parallel on a separate plate.
-
Controls: In addition to vehicle and blank controls, it is critical to include a "maximum LDH release" control. This is achieved by treating a set of untreated cells with a lysis buffer (e.g., Triton X-100) 45 minutes before the end of the incubation period.[10][11]
-
Supernatant Collection: After the 48-hour incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.[9] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and assay buffer).[9] Add 50 µL of this reaction mixture to each well containing the supernatant.[12]
-
Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[12] Add 50 µL of the provided stop solution.[12] Measure the absorbance at 490 nm using a microplate reader.[12]
Part 3: Probing the Apoptotic Pathway
Authoritative Grounding: To gain deeper mechanistic insight, it is crucial to determine how the compound induces cell death. A central component of programmed cell death, or apoptosis, is the activation of a cascade of proteases known as caspases. Specifically, caspases-3 and -7 are "executioner" caspases; their activation is considered a point of commitment to the apoptotic process.[13][14] We will employ a luminogenic assay to measure the combined activity of caspase-3 and -7. This type of assay is highly sensitive and provides a clear signal if the compound triggers the intrinsic or extrinsic apoptotic pathways.[14][15]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Experimental Setup: Seed and treat cells in an opaque-walled 96-well plate (to accommodate the luminescent readout) as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate (a tetrapeptide sequence DEVD) in a buffer with luciferase.
-
Assay Procedure: After the desired incubation period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Part 4: Data Synthesis and Interpretation
Expertise & Experience: The true scientific value is derived from the synthesis of these distinct datasets. The data from each assay should be processed to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀), which represents the concentration of the compound that causes a 50% reduction in the measured signal compared to the untreated control.
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison across cell lines and assays.
Table 1: Preliminary Cytotoxic Profile of this compound (48h Exposure)
| Cell Line | Cancer Type | MTT Assay IC₅₀ (µM) ± SD | LDH Assay EC₅₀ (µM) ± SD | Caspase-3/7 Activation (Fold Change at IC₅₀) |
|---|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] | [Insert Value] |
Interpretive Framework
-
Potent Cytotoxicity: A low IC₅₀ value in the MTT assay coupled with a similarly low EC₅₀ in the LDH assay and a significant increase in caspase-3/7 activity suggests the compound is a potent cytotoxic agent that induces apoptotic cell death.
-
Moderate Cytotoxicity/Cytostasis: A low MTT IC₅₀ but a high or non-determinable LDH EC₅₀ suggests the compound may be primarily cytostatic, inhibiting cell proliferation without causing widespread membrane lysis. Caspase activity may be moderate or delayed.
-
Necrotic Mechanism: A potent effect observed in both the MTT and LDH assays but with little to no caspase-3/7 activation would point towards a necrotic mode of cell death, characterized by rapid loss of membrane integrity.
-
Selective Activity: Comparing the IC₅₀ values across different cell lines provides a preliminary indication of the compound's selectivity. A significantly lower IC₅₀ in one cell line compared to others could warrant further investigation.
This structured, multi-assay approach ensures a robust and well-validated preliminary assessment, providing the critical data needed to make informed decisions about the future development of this compound as a potential therapeutic agent.
References
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. [Link]
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MTT Assay Protocol for Lab Use. (n.d.). Scribd. [Link]
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In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]
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An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2023). MDPI. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
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Apoptosis Marker Assays for HTS. (2021). National Center for Biotechnology Information. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]
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The Overview of Cell Viability. (n.d.). CUSABIO. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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Cytotoxicity Assay Protocol. (2024). Protocols.io. [Link]
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Cell Viability Assay: Essential Methods & Applications. (n.d.). baseclick GmbH. [Link]
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Synthesis of (a) N-(4-Chlorobenzyl)-N-methyl-2-propinylamine. (n.d.). PrepChem.com. [Link]
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Methodological & Application
Application Notes and Protocols for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine in Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine is a novel small molecule whose biological activity and mechanism of action are currently uncharacterized. Its structure, featuring a 4-chlorobenzyl group, a methanamine linker, and a 4-ethynylphenyl moiety, suggests potential interactions with various biological targets. Structural analogs containing N-benzylamine or N-benzylbenzamide motifs have demonstrated antitumor properties, notably as inhibitors of tubulin polymerization.[1] Additionally, the ethynylphenyl group is a key pharmacophore in some Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib.[2][3] Furthermore, benzylamine derivatives have been explored as inhibitors of monoamine oxidases (MAO), enzymes critical in neurotransmitter metabolism.[4][5]
These structural clues suggest that this compound may exhibit cytotoxic effects on cancer cells, potentially through disruption of the cytoskeleton, inhibition of protein kinases like EGFR, or modulation of monoamine oxidase activity.
This document provides a comprehensive guide for researchers to systematically investigate the cellular effects of this compound. The protocols outlined below are designed to first establish its cytotoxic profile and then to explore its potential mechanisms of action.
Part 1: Initial Cytotoxicity Screening
The first step in characterizing a novel compound is to determine its cytotoxic potential across a panel of relevant cell lines. An initial screening will establish the concentration range over which the compound elicits a biological response and identify sensitive cell lines for further mechanistic studies.
Recommended Cell Lines
A diverse panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. Non-cancerous cell lines should be included to evaluate selectivity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, commonly used in initial cytotoxicity screens. |
| HeLa | Cervical Cancer | A robust and widely used cancer cell line. |
| A549 | Lung Carcinoma | Relevant for screening potential EGFR inhibitors. |
| PC-3 | Prostate Cancer | Representative of androgen-independent prostate cancer. |
| HEK-293 | Human Embryonic Kidney | A non-cancerous cell line to assess general cytotoxicity and selectivity. |
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same final concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Part 2: Mechanistic Investigation of Cytotoxic Activity
If this compound demonstrates significant cytotoxicity in the initial screening, the following assays can be employed to elucidate its mechanism of action.
Workflow for Mechanistic Studies
Sources
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- 4. Monoamine Oxidase Assays [cellbiolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Establishing a Dissolution Method for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust protocol for the dissolution of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0). Due to the absence of extensive published solubility data for this specific molecule, this guide emphasizes a systematic, first-principles approach to solvent screening and method development. We will explore the physicochemical characteristics inferred from its structure, propose a tiered solvent screening strategy, and provide step-by-step protocols for preparing solutions suitable for a range of experimental applications.
Introduction: Understanding the Molecule
This compound is a secondary amine featuring several key functional groups that dictate its solubility behavior. Its structure consists of a central amine nitrogen, a non-polar 4-chlorobenzyl group, and a 4-ethynylphenylmethyl group, which introduces aromaticity and a terminal alkyne.
-
Amine Group: The secondary amine is a basic center, allowing for protonation and salt formation in acidic conditions, which can significantly enhance aqueous solubility[1].
-
Aromatic Rings: The two phenyl rings contribute significant non-polar, hydrophobic character, suggesting solubility in organic solvents[2][3].
-
Chlorine and Ethynyl Groups: The chloro-substituent on one benzyl ring enhances hydrophobicity. The ethynyl group on the other is a mildly polarizable feature.
Based on this structure, the compound is predicted to be poorly soluble in water but soluble in a range of organic solvents. The molecular weight is approximately 255.08 g/mol [4]. A systematic approach is essential to identify the optimal solvent for achieving the desired concentration and stability for downstream experiments.
Recommended Materials & Equipment
-
This compound (solid form)
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
Sonicator (bath or probe)
-
pH meter
-
Glass vials (e.g., 2 mL, 4 mL)
-
Micropipettes
-
Solvents:
-
Non-polar: Toluene, Hexanes
-
Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)
-
Polar Aprotic: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS), 0.1 M HCl, 0.1 M NaOH
-
Protocol Part I: Small-Scale Solubility Screening
The first critical step is to perform a systematic solubility screening to identify suitable solvents. This protocol is designed to conserve compound while providing a clear qualitative and semi-quantitative assessment.
Workflow for Solubility Screening
Caption: Workflow for systematic solubility screening.
Step-by-Step Protocol:
-
Preparation: Accurately weigh approximately 1-2 mg of this compound into several individual glass vials.
-
Initial Solvent Addition: To each vial, add an initial 100 µL of a single test solvent from the recommended list. Start with common solvents like DMSO, ethanol, and dichloromethane.
-
Agitation: Cap the vials securely and vortex at maximum speed for 30 seconds.
-
Observation: Visually inspect the solution against a dark background.
-
"Freely Soluble": No visible solid particles. Proceed to calculate approximate solubility.
-
"Partially Soluble/Insoluble": Visible solid particles remain. Proceed to the next step.
-
-
Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the vortexing and observation steps. Continue this incremental addition up to a total volume of 1 mL.
-
Assisted Dissolution: If the compound remains insoluble in 1 mL of solvent at room temperature, gentle heating (30-40°C) or sonication for 5-10 minutes may be employed. Be cautious, as heat can degrade some compounds. Always perform a stability check if heating is required.
-
Record Results: Meticulously record the observations for each solvent in a table, noting the approximate concentration at which dissolution occurred.
Data Interpretation Table
| Solvent | Initial Observation (at 10 mg/mL) | Volume for Dissolution | Approx. Solubility (mg/mL) | Notes |
| DMSO | Freely Soluble | < 100 µL | > 20 mg/mL | Common stock solution solvent. |
| Ethanol | Partially Soluble | 500 µL | ~ 4 mg/mL | Useful for biological assays. |
| DCM | Freely Soluble | < 100 µL | > 20 mg/mL | Good for organic synthesis. |
| Toluene | Partially Soluble | 800 µL | ~ 2.5 mg/mL | Aromatic solvents can be effective[3]. |
| Deionized Water | Insoluble | > 1 mL | < 2 mg/mL | Expected due to hydrophobicity. |
| 0.1 M HCl | Partially Soluble | 600 µL | ~ 3.3 mg/mL | Acid may protonate the amine, forming a more soluble salt[1]. |
Note: The data in this table is illustrative. Actual results must be determined experimentally.
Protocol Part II: Preparation of a Stock Solution
Once a suitable solvent is identified, a concentrated stock solution can be prepared. DMSO is often the solvent of choice for initial stock solutions due to its high solubilizing power.
Workflow for Stock Solution Preparation
Caption: Process for preparing a concentrated stock solution.
Step-by-Step Protocol:
-
Calculation: Calculate the mass of this compound required to make a stock solution of the desired concentration (e.g., 10 mM).
-
Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example for 1 mL of 10 mM stock: 10 * 1 * 255.08 / 1000 = 2.55 mg
-
-
Weighing: Carefully weigh the calculated mass of the compound into an appropriate vial (e.g., a 1.5 mL microcentrifuge tube or a 2 mL glass vial).
-
Solvent Addition: Add the calculated volume of the chosen high-purity, anhydrous solvent (e.g., DMSO).
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes until all solid material is completely dissolved.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Causality and Trustworthiness in Protocol Design
-
Why a Tiered Solvent Approach? The proposed solvent list covers a wide range of polarities. Starting with common laboratory solvents like DMSO, ethanol, and DCM is an efficient first pass. The inclusion of acidic and basic aqueous solutions is crucial because the amine functionality provides a pH-dependent "handle" to modulate solubility.
-
Self-Validating System: This protocol is inherently self-validating. By starting with a small amount of material (1-2 mg), the researcher validates the solubility characteristics before committing a larger quantity of the compound to a potentially unsuitable solvent. If a solution prepared for an experiment shows precipitation upon dilution into an aqueous buffer, it indicates a solubility limit has been exceeded, prompting a revision of the stock concentration or the use of a co-solvent system.
-
Importance of Purity: Always use high-purity, anhydrous solvents. The presence of water or other contaminants can significantly affect the solubility of a compound.
Safety and Handling
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
While specific toxicity data is not available, compounds with similar structures (e.g., 4-Chlorobenzylamine) can be harmful if swallowed or in contact with skin and may cause skin irritation[5]. Treat this compound with appropriate caution.
-
Consult the Material Safety Data Sheet (MSDS) provided by the supplier for detailed hazard information.
References
-
PubChem. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. National Center for Biotechnology Information. [Link]
-
Mol-Instincts. (4-chlorobenzyl)amine - InChI Key. [Link]
-
PubChem. 4-Chlorobenzylamine. National Center for Biotechnology Information. [Link]
-
Sciencemadness.org. De-protection of N-Benzyl groups. [Link]
-
PubChem. N-(4-Chlorobenzylidene)aniline. National Center for Biotechnology Information. [Link]
-
Quora. How to isolate Benzylamine from a mixture using solvent extraction. [Link]
-
ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. [Link]
-
Wikipedia. Benzylamine. [Link]
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-
ResearchGate. Selective N‐alkylation of different aromatic amines by benzyl alcohol. [Link]
-
MDPI. The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. [Link]
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Application Notes and Protocols for Protein Labeling using N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine as a novel bioorthogonal probe for protein labeling. Leveraging the principles of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," this document outlines methodologies for the covalent modification of azide-tagged proteins.[1][2][3][4] The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for achieving specific and efficient protein labeling for subsequent analysis and characterization. This guide also delves into the validation of protein labeling and discusses key experimental considerations to ensure reliable and reproducible results.
Introduction: The Power of Bioorthogonal Chemistry in Protein Science
The ability to selectively label and visualize proteins in their native environment is a critical tool in modern biological research and drug discovery.[5] Traditional methods, while powerful, can sometimes be limited by their specificity and potential to perturb biological systems. Bioorthogonal chemistry offers a powerful alternative, employing reactions that proceed with high efficiency and selectivity in complex biological milieu without interfering with native biochemical processes.[6]
At the heart of bioorthogonal chemistry lies the "click chemistry" concept, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent example.[2][7] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, offering rapid kinetics and high specificity.[3][8] Our featured reagent, this compound, possesses a terminal alkyne group, making it an ideal partner for reacting with azide-modified proteins.
These azide modifications can be introduced into proteins through various methods, including the incorporation of unnatural amino acids bearing azide functionalities or through enzymatic or chemical modification of specific amino acid residues.[9] Once the azide is in place, this compound can be used to introduce a specific tag for various downstream applications, such as fluorescent imaging, protein enrichment, or the attachment of therapeutic payloads.
The Reagent: this compound
This compound is a versatile chemical probe designed for bioorthogonal protein labeling. Its key structural features are:
-
Terminal Alkyne: This functional group is the reactive handle for the CuAAC reaction, enabling covalent linkage to azide-modified biomolecules.[10]
-
4-Chlorobenzyl Group: This moiety can serve as a basis for further functionalization or as a structural element for specific interactions.
-
Aromatic Scaffolds: The phenyl rings provide a rigid framework and can be a basis for designing probes with specific spectroscopic or binding properties.
| Property | Value |
| CAS Number | 1049809-94-0[11] |
| Molecular Formula | C16H14ClN[11] |
| Molecular Weight | 255.74 g/mol [11] |
| Storage | Sealed in dry, 2-8°C[11] |
Experimental Protocols
The following protocols provide a general framework for the labeling of azide-modified proteins with this compound using the CuAAC reaction. Optimization of reaction conditions may be necessary for specific proteins and applications.
General Workflow for Protein Labeling
The overall process involves the preparation of the protein and reagents, the click chemistry reaction, and subsequent purification of the labeled protein.
Figure 1. A generalized workflow for the labeling of azide-modified proteins.
Reagent Preparation
Caution: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution in a compatible organic solvent such as DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Copper(II) Sulfate (CuSO₄) Stock Solution:
-
Prepare a 50 mM stock solution in deionized water.
-
Store at room temperature.
-
-
Ligand (e.g., THPTA) Stock Solution:
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a recommended copper-chelating ligand that protects proteins from copper-mediated damage.[12]
-
Prepare a 50 mM stock solution in deionized water.
-
Store at room temperature.
-
-
Reducing Agent (e.g., Sodium Ascorbate) Stock Solution:
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh before each experiment.
-
Protein Labeling Protocol (CuAAC)
This protocol is a starting point and should be optimized for your specific protein.
-
Prepare the Protein:
-
Dissolve your azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of chelating agents like EDTA and reducing agents like DTT, which can interfere with the reaction.
-
-
Set up the Reaction Mixture:
-
In a microcentrifuge tube, combine the following components in the order listed. The final reaction volume can be scaled as needed.
-
| Component | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM | Variable |
| This compound | 10 mM | 100-250 µM | 1-2.5 µL |
| CuSO₄ | 50 mM | 50 µM | 0.1 µL |
| THPTA Ligand | 50 mM | 250 µM | 0.5 µL |
| Buffer (e.g., PBS) | - | - | To 99 µL |
| Sodium Ascorbate | 100 mM | 1 mM | 1 µL |
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) state.
-
Gently mix the reaction by pipetting or brief vortexing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The optimal incubation time may vary depending on the protein and reagent concentrations.
-
-
Quench the Reaction (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA to a final concentration of 10 mM.
-
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove excess reagents.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the labeled protein from smaller molecules like the unreacted alkyne reagent, copper, and ligand.
-
Dialysis/Buffer Exchange: This can also be effective for removing small molecule contaminants.
-
Affinity Chromatography: If your protein has an affinity tag, this can be used for purification.
Validation of Protein Labeling
Successful labeling should be confirmed using appropriate analytical techniques.
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the labeled protein. If this compound is conjugated to a reporter molecule (e.g., a fluorophore), the labeled protein can be detected by in-gel fluorescence scanning.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming covalent modification and identifying the site of labeling.[13][14][15][16][17]
-
Intact Protein Analysis: The mass of the labeled protein will increase by the mass of the attached this compound (255.74 Da) plus the mass of the azide-containing linker.
-
Peptide Mapping: After proteolytic digestion of the labeled protein, the modified peptide can be identified by tandem mass spectrometry (MS/MS), confirming the site of modification.[14]
Figure 2. Workflow for mass spectrometry-based validation of protein labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive catalyst | Prepare fresh sodium ascorbate solution. |
| Low concentration of reactants | Increase the concentration of the alkyne reagent or protein. | |
| Presence of interfering substances in the buffer | Use a buffer free of chelators and reducing agents. | |
| Protein Precipitation | Copper-mediated aggregation | Increase the concentration of the THPTA ligand. |
| Protein instability | Optimize buffer conditions (pH, ionic strength). | |
| Non-specific Labeling | Side reactions | While CuAAC is highly specific, ensure azide is incorporated at the desired site. Run a control reaction without the copper catalyst to check for non-specific binding.[18] |
Safety and Handling
-
This compound should be handled with care. The safety data sheet (SDS) for this or structurally similar compounds should be consulted.[19]
-
Copper salts can be toxic. Handle with appropriate precautions and dispose of waste according to institutional guidelines.
-
Always work in a well-ventilated area and wear appropriate personal protective equipment.
Conclusion
This compound is a valuable tool for the bioorthogonal labeling of proteins. The protocols outlined in this guide provide a robust starting point for researchers to specifically and efficiently modify azide-tagged proteins. The versatility of click chemistry allows for a wide range of downstream applications, empowering further discoveries in protein science and drug development.
References
- Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(12), 1967-1976.
- Ueda, H. (2014). Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry, 2, 43.
-
Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]
-
Baite Paike Biotechnology. (n.d.). Protein Mass Spectrometry Analysis Modification Sites. Retrieved from [Link]
- Codelli, J. A. (2015). Click Chemistry in Proteomic Investigations. Methods in Molecular Biology, 1266, 1-14.
-
University of California, Davis. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]
- Kim, C. H., & Park, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922.
- Coon, J. J., & Kelleher, N. L. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology, 9(1), 16-26.
- Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology, 1147, 241-253.
- Wang, J., Zhang, W., Wang, W., & Chen, P. R. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 9(12), 2968-2972.
-
Baite Paike Biotechnology. (n.d.). Mass Spectrometry Analysis of Protein Modifications. Retrieved from [Link]
- Dieterich, D. C. (2010). Click Chemistry in Drosophila: In vivo and in vitro labeling of de novo synthesized proteins. Methods in Enzymology, 470, 225-241.
- Willems, L. I., Li, N., & van der Marel, G. A. (2014). Bioorthogonal metabolic labelling with acyl-CoA reporters: Targeting protein acylation.
- Kluger, R., & Al-abed, Y. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(4), 785-791.
- Weerapana, E., & Cravatt, B. F. (2011). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 16(5), 3749-3763.
- Kim, C. H., & Park, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922.
- Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Current Opinion in Chemical Biology, 15(1), 101-109.
- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4337-4349.
- Li, J., Chen, P. R., & Chen, X. (2025). A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
- Thiele, C., Papan, C., & Holtta-Vuori, M. (2012). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 53(1), 185-194.
- DeGraw, A. J., & Distefano, M. D. (2014). Metabolic Labeling of Prenylated Proteins Using Alkyne-Modified Isoprenoid Analogues. Current Protocols in Chemical Biology, 6(3), 165-181.
- Truman, A. W., & Li, Y. (2019). Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria. Biochemistry, 58(24), 2825-2826.
- Sakurai, K., & Yamada, M. (2019). Clickable gold nanoparticles for streamlining capture, enrichment and release of alkyne-labelled proteins. Bioorganic & Medicinal Chemistry Letters, 29(24), 126768.
- Wang, J., Zhang, W., Wang, W., & Chen, P. R. (2014). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 9(12), 2968-2972.
- de Oliveira, A. C., & de Souza, T. B. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1699.
- El-Sayed, N. N. E., & El-Gohary, N. S. (2025). Synthesis, Photophysical Characterization, and DFT Analysis of (E)-1-(4-aminophenyl)-3-(1-benzyl-pyrrol-2-yl) Prop-2-en-1-one, a Novel Aminochalcone that can be Used as a Fluorescent Probe for Protein Labeling. Journal of Fluorescence.
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]
-
ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
Sources
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- 4. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling [mdpi.com]
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- 19. lgcstandards.com [lgcstandards.com]
Application Notes and Protocols for High-Throughput Screening with N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
A Hypothetical Application in the Discovery of Covalent Inhibitors for CysProtease-X
Abstract
This document provides a comprehensive guide for the utilization of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine in a high-throughput screening (HTS) campaign to identify novel covalent inhibitors of a hypothetical cysteine protease, CysProtease-X. The unique chemical architecture of this compound, featuring a terminal alkyne, presents an opportunity for the development of targeted covalent inhibitors. This guide will detail the putative mechanism of action, a detailed HTS protocol using a fluorescence-based assay, data analysis, and interpretation, as well as essential safety and handling procedures.
Introduction: The Rationale for Screening this compound
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery.[1][2][3] Covalent inhibitors, which form a stable bond with their target protein, have seen a resurgence in interest due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance. The compound this compound possesses a terminal ethynyl group, a functional moiety that can potentially act as a "warhead" for covalent modification of specific amino acid residues within an enzyme's active site.
For the purpose of this application note, we hypothesize a screening campaign against "CysProtease-X," a putative cysteine protease implicated in a disease pathway. Cysteine proteases feature a highly reactive cysteine residue in their active site, which is susceptible to covalent modification. We propose that the ethynyl group of this compound can serve as an electrophilic trap for the nucleophilic thiol of the active site cysteine in CysProtease-X.
Putative Mechanism of Covalent Inhibition
The proposed mechanism involves a nucleophilic attack by the deprotonated thiol of the active site cysteine of CysProtease-X on the terminal alkyne of this compound. This results in the formation of a stable vinyl thioether linkage, thus irreversibly inactivating the enzyme.
Caption: High-throughput screening workflow for CysProtease-X inhibitors.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Perform serial dilutions to create a concentration range for dose-response analysis (e.g., from 10 mM to 10 nM).
-
Transfer the compounds to 384-well source plates.
-
-
Assay Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each test compound solution into the appropriate wells of a 384-well assay plate.
-
Include control wells:
-
Negative control (0% inhibition): 50 nL of DMSO.
-
Positive control (100% inhibition): 50 nL of a known CysProtease-X inhibitor.
-
-
-
Enzyme Addition:
-
Prepare a working solution of CysProtease-X in assay buffer at a 2X final concentration.
-
Using a multi-channel pipette or automated dispenser, add 10 µL of the enzyme solution to each well of the assay plate.
-
-
Pre-incubation:
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for 30 minutes. This pre-incubation step is crucial to allow time for the covalent reaction between the inhibitor and the enzyme to occur.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate in assay buffer at a 2X final concentration.
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final assay volume is 20 µL.
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements (e.g., excitation at 360 nm, emission at 460 nm) every 2 minutes for 20 minutes.
-
Data Analysis and Hit Identification
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Determine the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Slope_compound - Slope_positive_control) / (Slope_negative_control - Slope_positive_control))
-
Identify "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% at a screening concentration of 10 µM).
-
Perform dose-response analysis for the identified hits to determine their IC50 values.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not readily available in public databases, general precautions for handling similar chemical structures should be followed. Compounds with chlorobenzyl moieties may cause skin and eye irritation. [4][5][6]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or a chemical fume hood. [4]Avoid contact with skin and eyes. [4]* Storage: Store in a tightly sealed container in a cool, dry place. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inaccurate liquid handling, improper mixing | Calibrate pipettes and dispensers. Ensure thorough mixing after each reagent addition. |
| Low Z'-factor | Suboptimal enzyme or substrate concentration | Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio. |
| False positives | Compound autofluorescence or aggregation | Screen compounds in the absence of enzyme to identify autofluorescent compounds. Add detergent to the assay buffer. |
| False negatives | Insufficient pre-incubation time | Increase the pre-incubation time to allow for complete covalent modification. |
Conclusion
This application note provides a framework for the high-throughput screening of this compound as a potential covalent inhibitor of the hypothetical enzyme CysProtease-X. The described fluorescence-based assay is robust, scalable, and amenable to automation. While the biological activity of this specific compound is not yet established, its chemical features make it an intriguing candidate for targeted covalent inhibitor discovery campaigns. The principles and protocols outlined herein can be adapted for screening against other relevant enzyme targets.
References
- Dr.Oracle. (2025, June 4).
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
-
National Institutes of Health. (2019, September 23). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. Retrieved from [Link]
- Angene Chemical. (2021, May 1).
- TCI Chemicals. (2025, April 29).
- Chem Service. (2016, February 15).
- Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?
- CymitQuimica. (2024, December 19).
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]
-
PubMed. (2020, October 8). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2016, December 13). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Retrieved from [Link]
-
ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) N-(4-Chlorobenzyl)-N-methyl-2-propinylamine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High Throughput Screening: Methods and Protocols. Retrieved from [Link]
-
Lab on a Chip (RSC Publishing). (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
U.S. Food and Drug Administration. (n.d.). HIPREX® (methenamine hippurate tablets USP). Retrieved from [Link]
-
Oxford Academic. (n.d.). A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. Retrieved from [Link]
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- 3. bmglabtech.com [bmglabtech.com]
- 4. angenechemical.com [angenechemical.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 1049809-94-0|this compound|BLD Pharm [bldpharm.com]
Application Notes and Protocols for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine: A Novel Probe for Investigating Tubulin Dynamics
Introduction
The cytoskeleton, a complex network of protein filaments, is crucial for maintaining cell shape, enabling motility, and ensuring the proper segregation of chromosomes during cell division. A key component of the cytoskeleton is tubulin, a globular protein that polymerizes to form microtubules. The dynamic nature of microtubules is essential for their function, and disruption of this process can lead to mitotic arrest and apoptosis. Consequently, agents that modulate tubulin polymerization are a major focus of cancer drug discovery.[1]
N-benzylbenzamide derivatives have been identified as a class of compounds that inhibit tubulin polymerization by binding to the colchicine site.[1] Building on this scaffold, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (hereafter referred to as "Ethynyl-CBT") has been synthesized as a novel research compound. It incorporates the N-benzylamine moiety, suggesting a potential interaction with tubulin, and a terminal ethynylphenyl group. This ethynyl group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that enable the specific and efficient labeling of molecules.[2]
This application note provides a detailed guide for utilizing Ethynyl-CBT as a probe to investigate tubulin polymerization. We present a primary biochemical assay to quantify its effect on tubulin dynamics in vitro and a secondary cell-based assay to assess its cytotoxic effects and impact on the cell cycle. These protocols are designed for researchers in cell biology, cancer biology, and drug discovery.
Principle of the Assay: Click Chemistry-Enabled Detection
The core of the proposed assays lies in the terminal alkyne group of Ethynyl-CBT. This group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin. This "click" reaction allows for the sensitive and specific detection of Ethynyl-CBT that has interacted with its biological target.
In the biochemical assay, Ethynyl-CBT is first incubated with purified tubulin. After polymerization, the amount of Ethynyl-CBT incorporated into the microtubule polymers is quantified via a click reaction with an azide-fluorophore. In the cell-based assay, cells are treated with Ethynyl-CBT, and its uptake and interaction with cellular components can be visualized or quantified after cell lysis and click reaction.
PART 1: Primary Biochemical Assay - In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of Ethynyl-CBT on the polymerization of purified tubulin in vitro.
Experimental Rationale
This protocol is designed to determine the concentration-dependent effect of Ethynyl-CBT on the rate and extent of tubulin polymerization. A fluorescence-based reporter system is employed for sensitive detection. The inclusion of positive and negative controls (Paclitaxel and Nocodazole, respectively) ensures the validity of the assay. The click chemistry step allows for the specific detection of Ethynyl-CBT associated with the polymerized microtubules, providing a direct measure of target engagement.
Materials and Reagents
-
This compound (Ethynyl-CBT)
-
Tubulin (lyophilized, >99% pure)
-
Paclitaxel (positive control)
-
Nocodazole (negative control)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Dimethyl sulfoxide (DMSO)
-
Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Bovine Serum Albumin (BSA)
-
Black 96-well microplate
-
Fluorometer
Experimental Protocol
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 10 mg/mL.
-
Prepare a 10 mM stock solution of Ethynyl-CBT in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations.
-
Prepare 10 mM stock solutions of Paclitaxel and Nocodazole in DMSO.
-
Prepare a 100 mM stock solution of GTP in water.
-
Prepare the "Click Reaction Cocktail" fresh: 100 µM Azide-Alexa Fluor 488, 1 mM CuSO₄, 5 mM Sodium Ascorbate, 5 mM TCEP, and 100 µM TBTA in a suitable buffer (e.g., PBS).
-
-
Tubulin Polymerization:
-
In a black 96-well microplate, add 5 µL of the appropriate Ethynyl-CBT dilution, control compound, or DMSO (vehicle control) to each well.
-
Add 40 µL of tubulin solution (final concentration 3 mg/mL) in General Tubulin Buffer containing 1 mM GTP and 10% glycerol to each well.
-
Incubate the plate at 37°C and monitor the fluorescence increase (ex/em corresponding to the intrinsic tryptophan fluorescence of tubulin, e.g., 295/350 nm) every minute for 60 minutes in a temperature-controlled fluorometer. This initial reading monitors the bulk polymerization.
-
-
Microtubule Pelleting and Target Engagement:
-
After the 60-minute incubation, centrifuge the plate at 14,000 x g for 30 minutes at 37°C to pellet the polymerized microtubules.
-
Carefully remove the supernatant containing unpolymerized tubulin.
-
Resuspend the microtubule pellet in 50 µL of warm (37°C) General Tubulin Buffer containing 1% BSA to stabilize the polymers.
-
-
Click Chemistry Reaction:
-
To the resuspended microtubule pellet, add 50 µL of the "Click Reaction Cocktail".
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the wells three times with 100 µL of General Tubulin Buffer with 1% BSA to remove unreacted azide-fluorophore.
-
After the final wash, resuspend the pellet in 100 µL of the same buffer.
-
Measure the fluorescence of the azide-fluorophore (e.g., ex/em = 495/519 nm for Alexa Fluor 488).
-
Data Presentation
| Compound | Concentration (µM) | Tubulin Polymerization (RFU at 60 min) | Ethynyl-CBT Incorporation (RFU) |
| Vehicle (DMSO) | - | ||
| Ethynyl-CBT | 0.1 | ||
| Ethynyl-CBT | 1 | ||
| Ethynyl-CBT | 10 | ||
| Ethynyl-CBT | 100 | ||
| Paclitaxel | 10 | N/A | |
| Nocodazole | 10 | N/A |
RFU: Relative Fluorescence Units
Experimental Workflow Diagram
Caption: Workflow for the in vitro tubulin polymerization assay with Ethynyl-CBT.
PART 2: Secondary Cell-Based Assay - Cytotoxicity and Cell Cycle Analysis
This assay assesses the effect of Ethynyl-CBT on cell viability and cell cycle progression in a cancer cell line.
Experimental Rationale
If Ethynyl-CBT inhibits tubulin polymerization, it is expected to induce mitotic arrest, leading to an accumulation of cells in the G2/M phase of the cell cycle, and ultimately, apoptosis. This protocol uses a standard cytotoxicity assay to determine the IC₅₀ value of Ethynyl-CBT and flow cytometry to analyze its effect on cell cycle distribution.
Materials and Reagents
-
HeLa (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ethynyl-CBT
-
Nocodazole (positive control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Propidium Iodide (PI)
-
RNase A
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well and 6-well cell culture plates
-
Luminometer
-
Flow cytometer
Experimental Protocol
A. Cytotoxicity Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Ethynyl-CBT and Nocodazole in complete DMEM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
Viability Measurement: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure the luminescence using a luminometer.
B. Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with Ethynyl-CBT and Nocodazole at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 500 µL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution by flow cytometry.
Data Presentation
Cytotoxicity Data
| Compound | Concentration (µM) | % Cell Viability |
| Vehicle | - | 100 |
| Ethynyl-CBT | ... (serial) | ... |
| Nocodazole | ... (serial) | ... |
Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | |||
| Ethynyl-CBT | |||
| Nocodazole |
Experimental Workflow Diagram
Caption: Workflow for cell-based cytotoxicity and cell cycle analysis.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control (DMSO): This accounts for any effects of the solvent on the assay system.
-
Positive Controls:
-
Paclitaxel (Biochemical Assay): A known microtubule-stabilizing agent, it will increase the rate and extent of tubulin polymerization.
-
Nocodazole (Biochemical and Cell-Based Assays): A known microtubule-destabilizing agent, it will inhibit tubulin polymerization and cause G2/M arrest.
-
-
Negative Control (Biochemical Assay): Wells containing all components except tubulin or Ethynyl-CBT will establish the background signal.
By comparing the results obtained with Ethynyl-CBT to these controls, researchers can have high confidence in the validity of their findings.
References
-
Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 8, 328. [Link]
-
Wikipedia. (2023). Click chemistry. [Link]
- Gaetke, L. M., & Chow, C. K. (2003). Copper toxicity, oxidative stress, and antioxidant nutrients. Toxicology, 189(1-2), 147–163.
-
Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. (2021). ResearchGate. [Link]
Sources
Application Notes & Protocols: Target Identification using N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Introduction: The Challenge of Target Deconvolution
The primary challenge in the development of novel therapeutics is the identification of their molecular targets. Understanding the specific protein(s) a small molecule interacts with is fundamental to elucidating its mechanism of action, predicting potential off-target effects, and optimizing its therapeutic efficacy. N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, hereafter referred to as CEPM , is a rationally designed chemical probe for this purpose. Its structure incorporates two key features: a potential pharmacophore, which may drive binding to a specific protein target, and a terminal alkyne (ethynyl group), which serves as a bioorthogonal handle for subsequent chemical ligation.
This document provides a comprehensive guide to using CEPM in a state-of-the-art chemical proteomics workflow. The strategy hinges on the principles of Affinity-Based Protein Profiling (ABPP) , where the probe binds to its target within a complex biological system (e.g., a cell lysate). The terminal alkyne is then exploited via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) , a highly efficient "click chemistry" reaction, to covalently attach a reporter molecule, such as biotin. This enables the selective enrichment of the probe-bound proteins for identification by mass spectrometry.
The CEPM Probe: Structure and Rationale
The design of CEPM is bipartite:
-
Binding Moiety: The N-(4-chlorobenzyl)-1-(4-phenyl)methanamine core constitutes the putative pharmacophore responsible for non-covalent binding to the protein target's active or allosteric site. The specific stereochemistry and conformational preferences of this group will dictate its binding affinity and selectivity.
-
Bioorthogonal Handle: The ethynylphenyl group provides a terminal alkyne. This functional group is exceptionally rare in biological systems, ensuring that its subsequent chemical modification is highly specific and does not interfere with native cellular processes. This alkyne is the key to covalently "clicking" on a reporter tag for downstream analysis.
Principle of the Target Identification Workflow
The overall experimental strategy involves a multi-step process designed to isolate and identify the specific protein targets of CEPM from a complex proteome. The workflow is designed with rigorous controls to ensure high confidence in the identified candidates.
Figure 1: Overall workflow for target identification using the CEPM probe.
Detailed Experimental Protocols
These protocols are designed for a standard mammalian cell line. Optimization may be required for different biological samples.
Protocol 1: Preparation of Cell Lysates
Rationale: The goal is to obtain a native, soluble proteome. The choice of lysis buffer is critical to maintain protein folding and potential drug-binding sites. NP-40 is a non-ionic detergent suitable for solubilizing many cellular proteins without widespread denaturation. Protease and phosphatase inhibitors are essential to prevent protein degradation and maintain post-translational modifications.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche), 1x Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche).
-
BCA Protein Assay Kit
Procedure:
-
Grow cells to 80-90% confluency. For a typical experiment, 5-10 x 15 cm dishes are required.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Scrape the cells into 10 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate the suspension on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (this is the soluble proteome).
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration of all samples to 2 mg/mL with Lysis Buffer. Use immediately or store at -80°C.
Protocol 2: Proteome Labeling with CEPM Probe
Rationale: This step allows the CEPM probe to bind to its target proteins. The concentration of the probe should be optimized, but 1-10 µM is a common starting point. The inclusion of controls is mandatory for credible target identification.
-
Vehicle Control (DMSO): Differentiates background proteins from those that interact with the probe.
-
Competition Control: This is the most critical control. A non-alkyne containing structural analogue of CEPM is added in large excess (e.g., 100x) before adding the CEPM probe. True targets of CEPM will show significantly reduced labeling in this sample, as the binding site will be occupied by the competitor.
Materials:
-
Normalized cell lysate (2 mg/mL)
-
CEPM probe (1 mM stock in DMSO)
-
Competitor molecule (e.g., N-(4-chlorobenzyl)-1-(4-methylphenyl)methanamine, 100 mM stock in DMSO)
-
DMSO
Procedure:
-
Set up three microcentrifuge tubes for each condition:
-
Sample: 1 µL of CEPM stock (final concentration: 10 µM)
-
Vehicle Control: 1 µL of DMSO
-
Competition Control: 1 µL of Competitor stock (final concentration: 1 mM)
-
-
To the "Competition Control" tube, add 1 µL of the competitor stock to 98 µL of cell lysate. Incubate for 30 minutes at 4°C. Then, add 1 µL of the CEPM probe stock.
-
To the "Sample" tube, add 1 µL of CEPM stock to 99 µL of cell lysate.
-
To the "Vehicle Control" tube, add 1 µL of DMSO to 99 µL of cell lysate.
-
Incubate all samples for 1 hour at 4°C on a rotator.
Protocol 3: CuAAC Click Chemistry for Biotin Tagging
Rationale: This reaction creates a stable, covalent triazole linkage between the alkyne-functionalized probe (bound to its target) and an azide-functionalized biotin reporter. The reagents are added sequentially to ensure proper reaction conditions. Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species, and the TBTA ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.
Application Notes and Protocols for In Vivo Evaluation of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Charting the In Vivo Journey of a Novel Small Molecule
The development of novel small molecule inhibitors is a cornerstone of modern therapeutic innovation. N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine represents a promising chemical entity with potential therapeutic applications. The successful translation of such a compound from a laboratory curiosity to a clinical candidate hinges on a meticulously designed and rigorously executed in vivo experimental workflow. This document provides a comprehensive, experience-driven guide for researchers embarking on the in vivo characterization of this compound, with a presumptive focus on oncology, a common therapeutic area for such chemical scaffolds.
This guide is structured to provide not just a sequence of steps, but the underlying scientific rationale for each phase of the investigation. From initial toxicity assessments to definitive efficacy studies and biomarker analyses, the following protocols are designed to be a self-validating system, ensuring the generation of robust and translatable data.
Part 1: Foundational In Vivo Studies - Safety and Pharmacokinetics
The initial in vivo evaluation of a novel compound must prioritize safety and understanding its behavior within a biological system. These foundational studies are critical for establishing a therapeutic window and informing the design of subsequent efficacy trials.[1]
Maximum Tolerated Dose (MTD) Study
The MTD study is the essential first step to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.[2] This is a dose-escalation study that informs the dose levels for all subsequent in vivo experiments.
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Utilize healthy, immunocompromised mice (e.g., NOD-scid GAMMA or NSG) of the same sex and age (6-8 weeks). The choice of an immunocompromised strain is a forward-looking decision, anticipating future xenograft studies.
-
Housing and Acclimatization: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Allow for a 7-day acclimatization period before the start of the experiment.
-
Compound Formulation: Prepare this compound in a sterile, well-tolerated vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The formulation should be optimized for solubility and stability.
-
Dose Escalation:
-
Begin with a low starting dose, informed by any available in vitro cytotoxicity data (e.g., 1/10th of the in vitro IC50 converted to an in vivo dose).[1]
-
Administer the compound via the intended clinical route, typically intravenous (IV) or oral (PO).[3][4]
-
Enroll cohorts of 3-5 mice per dose level.
-
Increase the dose in subsequent cohorts by a predetermined factor (e.g., 2-fold) until signs of toxicity are observed.
-
-
Monitoring and Endpoints:
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight, posture, activity, and grooming.
-
Record body weight at least three times per week. A weight loss of >20% is a common endpoint.
-
At the end of the observation period (typically 14-21 days), euthanize the animals and perform a gross necropsy.[5]
-
Collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver enzymes ALT and AST).[6]
-
Collect major organs (liver, kidney, spleen, heart, lungs) for histopathological analysis.[6]
-
Table 1: Example MTD Study Dosing Scheme
| Cohort | Dose (mg/kg) | Route of Administration | Number of Animals | Observation Period |
| 1 | 1 | IV | 3 | 14 days |
| 2 | 2 | IV | 3 | 14 days |
| 3 | 4 | IV | 3 | 14 days |
| 4 | 8 | IV | 3 | 14 days |
| 5 | 16 | IV | 3 | 14 days |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing an effective dosing regimen.[7][8][9] PK studies determine key parameters such as half-life (t½), maximum concentration (Cmax), and bioavailability.[8]
Protocol: Single-Dose PK Study in Mice
-
Animal Model and Housing: Use the same strain of mice as in the MTD study.
-
Dosing: Administer a single, well-tolerated dose of the compound (determined from the MTD study) via both IV and PO routes to separate cohorts of animals.[10]
-
Sample Collection:
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[10]
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key PK parameters.
-
Determine oral bioavailability by comparing the area under the curve (AUC) of the PO and IV administration routes.
-
Part 2: In Vivo Efficacy Evaluation in Cancer Models
With a safe dose range and an understanding of the compound's pharmacokinetic profile, the next logical step is to assess its anti-tumor efficacy. The choice of the animal model is paramount for the clinical relevance of the findings.[11][12]
Xenograft Models
Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunocompromised mice, are a widely used initial platform for efficacy testing.[13][14]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line that is relevant to the presumed target of this compound. If the target is unknown, a panel of cell lines from different cancer types can be used.
-
Tumor Implantation:
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) in a suitable medium (e.g., Matrigel) subcutaneously into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
-
Treatment:
-
Administer this compound at one or more doses below the MTD.
-
Include a vehicle control group.
-
The dosing schedule should be informed by the PK data (e.g., daily, every other day).[15]
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
The study is typically terminated when tumors in the control group reach a predetermined size or show signs of ulceration.
-
-
Data Analysis:
-
Plot mean tumor volume and body weight over time for each group.
-
Calculate TGI and perform statistical analysis (e.g., ANOVA) to determine significance.[2]
-
Visualization 1: General In Vivo Efficacy Workflow
Caption: A generalized workflow for an in vivo efficacy study.
Part 3: Post-Efficacy Analysis - Target Engagement and Biomarkers
Following the demonstration of anti-tumor efficacy, it is crucial to investigate the mechanism of action in vivo. This involves assessing target engagement and identifying biomarkers of response.
Tissue Harvesting and Processing
Proper tissue collection and processing are critical for the integrity of downstream molecular analyses.[16][17]
Protocol: Tissue Collection
-
Timing: At the termination of the efficacy study, collect tissues at a specified time after the final dose to capture the desired pharmacodynamic effects.
-
Collection:
-
Euthanize animals according to approved protocols.
-
Collect tumors and relevant organs.
-
Divide each tissue sample: one portion for snap-freezing in liquid nitrogen (for proteomics and genomics) and another for fixation in 10% neutral buffered formalin (for histopathology).[18]
-
-
Storage: Store snap-frozen samples at -80°C and fixed samples in 70% ethanol after 24-48 hours of fixation.
Biomarker Analysis
The choice of biomarker assays will depend on the hypothesized mechanism of action of this compound.
-
Immunohistochemistry (IHC): To assess the expression and localization of target proteins and downstream signaling molecules within the tumor tissue.
-
Western Blotting: To quantify changes in protein expression levels in tumor lysates.
-
Quantitative PCR (qPCR): To measure changes in the expression of target-related genes.
-
Mass Spectrometry-based Proteomics: For an unbiased discovery of proteins and pathways modulated by the compound.
Visualization 2: Integrated In Vivo Study Logic
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Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine in DMSO
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine in Dimethyl Sulfoxide (DMSO). Our goal is to provide a scientifically-grounded, practical framework for troubleshooting and resolving these issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common questions and initial hurdles faced during the solubilization of complex organic molecules like this compound.
Q1: I've added the calculated amount of this compound to my DMSO, but it's not dissolving completely. Why is this happening?
A1: Several factors can contribute to poor solubility, even in a powerful solvent like DMSO.[1][2] Based on its structure—containing a chlorobenzyl group and an ethynylphenyl group—the compound is expected to be hydrophobic and potentially crystalline.[3][4][5][6][7]
-
Crystal Lattice Energy: The compound in its solid state exists in a stable crystal lattice. The energy required to break this lattice apart may be higher than the energy gained from the solvation process with DMSO at ambient temperature. This is a primary barrier to dissolution.[8][9]
-
Solvent Purity (Water Content): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of absorbed water can significantly decrease DMSO's ability to solubilize hydrophobic compounds.[10][11] This occurs because the water-DMSO mixture has different solvent properties than pure, anhydrous DMSO.
-
Compound Purity & Form: The compound may exist in an amorphous or crystalline state. Amorphous forms are generally more soluble than their stable crystalline counterparts because they have a lower energy barrier to dissolution.[11] Impurities can also sometimes enhance or hinder solubility.
Q2: My stock solution was clear initially, but after a few freeze-thaw cycles, I see a precipitate. What caused this?
A2: This is a common and frustrating issue in compound management. The precipitation is often a result of two synergistic factors:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution increases the likelihood of crystallization.[10][11] The process can provide the energy needed for molecules to organize into a less soluble, more stable crystalline form. Once a compound crystallizes from DMSO, it can be very difficult to redissolve.[11]
-
Water Absorption: Each time the stock vial is opened, it is exposed to atmospheric moisture, which DMSO readily absorbs. As mentioned, this "wet" DMSO is a poorer solvent for your compound, lowering the saturation point and promoting precipitation, a process that is enhanced by freeze-thaw cycles.[10][11]
Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This phenomenon is known as "crashing out" and occurs due to a drastic change in solvent polarity. This compound is likely highly soluble in the organic environment of DMSO but poorly soluble in the aqueous environment of your assay buffer.
To prevent this, you must manage the transition from an organic to an aqueous environment carefully:
-
Optimize the Dilution Process: Never add the DMSO stock directly into the full volume of the aqueous medium. Instead, add the DMSO stock to your buffer or media while vortexing or stirring vigorously. This rapid dispersal prevents the formation of localized, highly concentrated pockets of the compound that are prone to immediate precipitation.
-
Use Intermediate Dilution Steps: Consider a serial dilution. For example, dilute the 100% DMSO stock into a small volume of media that contains a higher percentage of DMSO, and then add this intermediate dilution to the final volume.
-
Limit Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity. This low final concentration is often the root of the problem. If precipitation persists, more advanced techniques involving co-solvents may be necessary.
Part 2: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is crucial. The following workflow provides a decision-making process to guide you from simple to more advanced solubilization techniques.
Caption: A decision-tree workflow for troubleshooting solubility issues in DMSO.
Part 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key techniques outlined in the workflow. As a Senior Application Scientist, I must emphasize that for any heat-sensitive compound, thermal stability should be confirmed before proceeding with warming protocols.
Protocol 1: Aided Dissolution via Warming
This protocol uses thermal energy to increase the kinetic energy of the system, helping to overcome the compound's crystal lattice energy.[12]
-
Preparation: Weigh the required amount of this compound into a sterile glass vial. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Initial Mixing: Cap the vial securely and vortex at room temperature for 1 minute.
-
Warming: Place the vial in a water bath pre-heated to 37°C. Do not exceed 50°C without prior knowledge of the compound's thermal stability.
-
Agitation: Allow the vial to warm for 5-10 minutes. Every 2-3 minutes, remove the vial, vortex for 30 seconds, and return it to the water bath.
-
Inspection: After 15-20 minutes, remove the vial and cool to room temperature. Visually inspect for any undissolved particles against a dark background. A completely dissolved solution should be perfectly clear.
Protocol 2: Aided Dissolution via Sonication
Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local agitation and energy, effectively breaking apart solute aggregates and accelerating dissolution.[10][13][14]
-
Preparation: Prepare the compound-DMSO mixture in a glass vial as described in Protocol 1.
-
Sonication Bath: Place the vial in a bath sonicator. Ensure the water level in the sonicator is sufficient to cover the level of the DMSO in the vial.
-
Sonication Process: Turn on the sonicator. Sonicate for 10-minute intervals.
-
Temperature Monitoring: Sonication can generate heat.[13] After each 10-minute interval, check the temperature of the vial. If it becomes excessively warm to the touch ( > 50°C), allow it to cool before continuing.
-
Inspection & Mixing: After each interval, vortex the sample for 30 seconds and visually inspect for dissolution. Repeat the sonication process for up to 30-40 minutes.
-
Final Check: Once the solution appears clear, perform a final visual inspection.
Part 4: Summary of Solubility Enhancement Techniques
The following table summarizes the primary methods for improving compound solubility in DMSO, outlining their mechanisms and key considerations.
| Technique | Mechanism of Action | Advantages | Key Considerations & Potential Issues |
| Vortexing/Stirring | Increases interaction between solute and solvent molecules by mechanical agitation. | Simple, fast, and requires no special equipment. | Ineffective for compounds with high crystal lattice energy or very low intrinsic solubility. |
| Gentle Warming | Increases kinetic energy, helping to overcome the activation energy barrier for dissolution.[12][15] | Highly effective for many compounds; mimics physiological temperatures (37°C). | The compound must be thermally stable; overheating can cause degradation.[16] |
| Sonication | High-frequency sound waves create cavitation, physically breaking apart solute particles and increasing surface area.[10][14] | Very effective for stubborn compounds and can re-dissolve some precipitates.[10] | Can generate localized heat, potentially degrading sensitive compounds.[13] Requires a sonicator. |
| Use of Co-solvents | A second solvent (e.g., PEG 400, ethanol) is added to modify the overall polarity of the solvent system to better match the solute.[17][][19] | Can significantly increase the solubility of very difficult compounds. | The co-solvent must be compatible with the downstream assay and non-toxic at its final concentration.[20][21][22] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the final aqueous solution (not the DMSO stock) can increase solubility by creating a charged species.[17][] | Very effective for acidic or basic compounds. | This compound has a basic amine group, so lowering the pH of the final buffer could aid solubility. The pH must be compatible with the assay. |
References
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Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512. [Link]
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Kjellerup, B. V., Arning, J., & Nybroe, O. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1105–1112. [Link]
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Gallagher, R. J., Jameson, K. L., & Biscoe, M. R. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 7(5), 534–538. [Link]
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ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? [Link]
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gChem Global. (n.d.). DMSO. [Link]
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GEUS Publication. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
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Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]
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Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(7), 1757-1766. [Link]
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Svensson, D., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 114(10), 2324-2330. [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]
-
ResearchGate. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF. [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link]
-
ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator? [Link]
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Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
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ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. [Link]
-
Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 43(4), 1341–1346. [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of chemical information and modeling, 53(7), 1757-1766. [Link]
-
Stranded Tattoo Studios. (n.d.). Solubility of dmso in organic solvents. [Link]
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ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
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Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2), S72. [Link]
-
Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties. [Link]
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Fauske & Associates. (2017). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. [Link]
-
PubChem. (n.d.). 4-Chlorobenzylamine. [Link]
-
PubChemLite. (n.d.). (4-ethynylphenyl)methanamine (C9H9N). [Link]
-
Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
From the desk of the Senior Application Scientist: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. While specific degradation data for this molecule is not extensively published, its structure contains two key functional groups known for potential instability in solution: a secondary amine and a terminal alkyne . This document outlines the potential degradation pathways based on established chemical principles and provides robust troubleshooting and mitigation strategies to ensure the integrity of your experiments.
Understanding the Core Stability Challenges
The primary sources of degradation for this molecule in solution are oxidative pathways affecting the secondary amine and the terminal alkyne.
-
Secondary Amine Oxidation: Amines are susceptible to oxidation by atmospheric oxygen, trace metal contaminants, or light, which can lead to the formation of imines, hydroxylamines, or other undesired byproducts. This process can be accelerated by heat and exposure to light.[1][2]
-
Terminal Alkyne Degradation: Terminal alkynes are prone to oxidative homocoupling, a reaction known as the Glaser or Glaser-Hay coupling.[3][4][5] This reaction, often catalyzed by trace amounts of copper or other metals in the presence of an oxidant (like O₂), results in the formation of a symmetric 1,3-diyne dimer. This dimerization is a significant concern as it consumes the parent compound and introduces a high-molecular-weight impurity.[3][5]
Below is a diagram illustrating the primary degradation pathways.
Figure 1: Potential degradation pathways for the parent compound.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: "My compound's purity, as measured by LC-MS, is decreasing in my DMSO stock solution stored at room temperature. What is likely happening?"
A1: You are likely observing oxidative degradation.
-
Causality: Dimethyl sulfoxide (DMSO) is a common solvent but it is hygroscopic and can contain dissolved oxygen. Storing the solution at room temperature, especially with exposure to light and ambient air in the vial's headspace, provides the perfect conditions for the slow oxidation of both the secondary amine and the terminal alkyne. While many compounds are stable in DMSO, those with susceptible functional groups require special handling.[6][7]
-
Solution: Implement a rigorous stock solution preparation and storage protocol.
Figure 2: Workflow for preparing a stable stock solution.Protocol for Preparing an Inert Atmosphere Stock Solution:
-
Solvent Degassing: Use high-purity, anhydrous DMSO. Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[1]
-
Weighing: If possible, weigh the solid compound in a glovebox or under a gentle stream of inert gas.
-
Dissolution: Add the degassed solvent to the solid. Cap the vial and sonicate or vortex to dissolve, maintaining an inert atmosphere over the solution.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use vials. Fill the vials as much as possible to minimize the headspace.
-
Storage: Tightly seal the vials (e.g., with PTFE-lined caps) and store them frozen (-20°C or -80°C) and protected from light.[8][9]
-
Q2: "I see a new peak in my LC-MS analysis with a mass roughly double that of my parent compound. What is it?"
A2: This is a strong indicator of the 1,3-diyne dimer formed via Glaser-Hay coupling.
-
Causality: This symmetric homocoupling reaction is a classic transformation for terminal alkynes.[5] It is often catalyzed by trace copper ions that can be present in solvents, reagents, or leached from laboratory equipment (e.g., spatulas, magnetic stir bars). In the presence of oxygen, these trace metals facilitate the dimerization of your molecule.
-
Troubleshooting & Mitigation:
-
Metal Contamination Audit: Review your workflow for sources of metal contamination. Use high-purity solvents and reagents. Avoid using metal spatulas where possible; opt for glass or polymer-based tools.
-
Use of Chelators: If trace metal contamination is unavoidable, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your stock solution or buffers. EDTA will bind to and sequester metal ions, preventing them from catalyzing the coupling reaction. A final concentration of 10-100 µM EDTA is often sufficient.
-
Analytical Confirmation: To confirm the dimer, check the mass spectrum for the expected M+H or M+Na of the doubled molecular weight minus two hydrogens (for the two protons lost during C-C bond formation).
-
Q3: "My results are inconsistent when I use different batches of solvent or when I prepare my solutions in different labs. How do I improve reproducibility?"
A3: Inconsistency often points to variable levels of contaminants like oxygen, water, and trace metals.
-
Causality: The rate of oxidative degradation is highly dependent on the concentration of oxidants and catalysts. Different lots of solvents can have varying levels of dissolved oxygen or trace metals. Similarly, ambient laboratory conditions (humidity, air quality) can differ.
-
Solution: Standardize and Control Your Protocol.
-
Standard Operating Procedure (SOP): Implement a strict, documented SOP for solution preparation as detailed in A1. This ensures every batch is made under the same controlled conditions.
-
Solvent Qualification: Use only high-purity, anhydrous grade solvents from reliable vendors. Consider dedicating a specific, freshly opened bottle of solvent for your sensitive compound.
-
Inert Atmosphere is Key: The single most effective step to improve reproducibility is the consistent use of an inert atmosphere (nitrogen or argon) during preparation and storage. This removes the key variable of dissolved oxygen.[1]
-
Control Samples: Always run a control sample using a freshly prepared ("time-zero") solution alongside your experimental samples to monitor for degradation over the course of the experiment.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the ideal long-term storage conditions? | For maximum stability, store the compound as a dry solid at -20°C or -80°C in a desiccator. For solutions, store as single-use aliquots in degassed, anhydrous DMSO at -80°C, protected from light.[8] |
| Can I use antioxidants to protect my compound? | Yes. Adding a free-radical scavenger or antioxidant can inhibit oxidative degradation.[10] Common choices include Butylated Hydroxytoluene (BHT) or L-Ascorbic acid.[11] A typical starting concentration is 10-50 µM. However, you must first verify that the antioxidant does not interfere with your downstream assay or react with your compound. |
| Is it safe to use protic solvents like methanol or water? | Caution is advised. While the compound may be soluble, secondary amines can have altered reactivity in protic solvents. Furthermore, the terminal alkyne is a weak Brønsted acid (pKa ~25) and its reactivity could be influenced by the solvent's proton-donating ability.[12] Always perform a small-scale stability test (e.g., monitor by HPLC over 24 hours) before committing to a new solvent system. |
| How do I properly degas my solvents? | The most common method is sparging , which involves bubbling a fine stream of an inert gas (N₂ or Ar) through the solvent for 15-30 minutes. Another effective method is freeze-pump-thaw , which involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing. This cycle is typically repeated three times for maximum efficiency. |
| What analytical methods are best for detecting degradation? | Reverse-phase HPLC with UV and Mass Spectrometry detection (LC-MS) is the gold standard.[13][14] It allows you to separate the parent compound from its degradation products and identify them by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of degradation products if they can be isolated.[15][16] |
Troubleshooting Decision Tree
If you observe compound instability, use the following logic to diagnose the issue.
Figure 3: Decision tree for diagnosing degradation issues.
References
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Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
-
Kiss, L., et al. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. 2021;26(19):5917. Available from: [Link]
-
Engeloch, C., et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. 2008;13(10):999-1006. Available from: [Link]
-
Hartono, A., et al. Impact of Solvent on the Thermal Stability of Amines. ACS Omega. 2022;7(43):38392-38402. Available from: [Link]
- Burdeniuc, J.J., et al. Inhibition of amine oxidation. US Patent US20120271026A1. 2012.
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van der Mey, M., et al. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis. 2001;26(2):221-8. Available from: [Link]
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Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]
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Levy, O., Musa, S., & Bino, A. Formation of an alkyne during degradation of metal-alkylidyne complexes. Dalton Transactions. 2013;42(34):12248-51. Available from: [Link]
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Cleveland State University. Practices for Proper Chemical Storage. Available from: [Link]
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Kaarniranta, K., et al. Role of antioxidant enzymes and small molecular weight antioxidants in the pathogenesis of age-related macular degeneration (AMD). Ageing Research Reviews. 2011;10(4):396-406. Available from: [Link]
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Liu, J., et al. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Molecules. 2023;28(14):5331. Available from: [Link]
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Eide-Haugmo, I., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. 2022;61(44):15737-15753. Available from: [Link]
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Saina, B., & S.S., V. Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances. 2014;4:29390-29406. Available from: [Link]
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D'Arrigo, G., et al. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. 2024;25(10):5256. Available from: [Link]
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Lu, W., et al. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry. 2015;87(21):10836-43. Available from: [Link]
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Manfredi, N., et al. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Materials. 2023;16(2):656. Available from: [Link]
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LibreTexts Chemistry. 24.7: Reactions of Amines. 2023. Available from: [Link]
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Mondal, A., et al. One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. 2024. Available from: [Link]
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University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. Available from: [Link]
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Alsante, K.M., et al. Analytical methodologies for discovering and profiling degradation-related impurities. 2014. Available from: [Link]
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Kozikowski, A.P., et al. The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. 2003. Available from: [Link]
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ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. 2015. Available from: [Link]
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Jegan, R., & D'Souza, D.M. Oxidation of Amines by Flavoproteins. Subcellular Biochemistry. 2008;49:101-19. Available from: [Link]
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International Journal of Creative Research Thoughts. Analytical methods for the degradation of phytoconstituents. 2023. Available from: [Link]
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Eide-Haugmo, I., et al. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. 2022. Available from: [Link]
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MtoZ Biolabs. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results. Available from: [Link]
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Zhang, W., & Liu, Y. Biosynthesis of alkyne-containing natural products. Natural Product Reports. 2021;38(4):726-742. Available from: [Link]
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Janda, K., et al. Antioxidant properties of small-molecule non-enzymatic compounds. ResearchGate. 2015. Available from: [Link]
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Louisiana State University. Chemical Storage Guidelines. Available from: [Link]
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Englert, M., et al. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. 2022;61(24):2813-2820. Available from: [Link]
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New York State Education Department. Chemical Storage and Handling Recommendations. 2016. Available from: [Link]
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Gutsmiedl, K., et al. Development of optimized conditions for Glaser-Hay bioconjugations. Bioorganic & Medicinal Chemistry Letters. 2013;23(15):4533-7. Available from: [Link]
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Rochelle, G.T. Safeguarding Amines from Oxidation by Enabling Technologies. 2021. Available from: [Link]
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Wu, Y., et al. Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. Organic Letters. 2024. Available from: [Link]
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Michigan State University Department of Chemistry. Amine Reactivity. Available from: [Link]
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Chem Survival. Edman Degradation. 2019. Available from: [Link]
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Kanao, K., et al. A novel N-terminal degradation reaction of peptides via N-amidination. Bioorganic & Medicinal Chemistry Letters. 2016;26(7):1747-51. Available from: [Link]
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Corsaro, A., et al. The controversial role of nutraceuticals vs. drugs in proliferative retinopathies. Frontiers in Pharmacology. 2024;15:1385418. Available from: [Link]
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Technical Support Center: Synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Welcome to the technical support guide for the synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this synthesis. The primary synthetic route discussed is the reductive amination of 4-ethynylbenzaldehyde with 4-chlorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct and widely used method is a one-pot reductive amination. This reaction involves the condensation of 4-ethynylbenzaldehyde with 4-chlorobenzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine product.[1][2][3] This approach is favored for its efficiency and is often performed under mild conditions.[2]
Caption: General workflow for reductive amination synthesis.
Q2: Which reducing agent is best for this reaction?
The choice of reducing agent is critical to minimize side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent. It is mild enough to not significantly reduce the starting aldehyde, but it is highly effective at reducing the imine intermediate as it forms.[2][4] Its moisture sensitivity requires the use of anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]
-
Sodium Cyanoborohydride (NaBH₃CN): Another excellent choice, NaBH₃CN is selective for the iminium ion over the carbonyl group and is stable in protic solvents like methanol.[1][5] However, it can release toxic hydrogen cyanide gas if the reaction medium becomes too acidic, so careful pH control is necessary.[5]
-
Sodium Borohydride (NaBH₄): While a powerful and inexpensive reducing agent, NaBH₄ can readily reduce the starting aldehyde to the corresponding alcohol, leading to a significant impurity.[4][6] If used, it should only be added after confirming complete imine formation, turning the one-pot reaction into a two-step process.[4]
| Reducing Agent | Selectivity for Imine | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | High | DCM, DCE, THF | Moisture sensitive; ideal for one-pot reactions.[2][4] |
| NaBH₃CN | High | Methanol, Ethanol | Toxic HCN release possible at low pH.[5] |
| NaBH₄ | Low | Methanol, Ethanol | Can reduce starting aldehyde; best for two-step procedure.[4] |
Troubleshooting Guide: Identifying and Mitigating Impurities
This section addresses specific impurities you may encounter. The key to successful troubleshooting is to first identify the impurity, understand its formation mechanism, and then adjust the protocol accordingly.
Caption: Common impurity formation pathways in reductive amination.
Q3: My analysis (TLC, LC-MS) shows a significant amount of the starting aldehyde and the corresponding alcohol, (4-ethynylphenyl)methanol. What is the cause?
This issue points directly to a problem with the reducing agent's selectivity or the timing of its addition.
Causality: The reducing agent is attacking the aldehyde carbonyl group before it can completely react with the amine to form the imine. This is a classic problem when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) in a one-pot setup.[4]
Troubleshooting Protocol:
-
Switch to a Milder Reducing Agent: The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and attenuated reactivity make it highly selective for the protonated imine (iminium ion) over the neutral aldehyde.[2][7]
-
Implement a Two-Step Procedure: If you must use NaBH₄, you must allow the imine to form completely before adding the reducing agent.
-
Step 1 (Imine Formation): Dissolve 4-ethynylbenzaldehyde (1.0 eq) and 4-chlorobenzylamine (1.0-1.1 eq) in methanol. Add a catalytic amount of acetic acid to facilitate imine formation. Stir at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC. The use of a dehydrating agent like anhydrous MgSO₄ can also drive the equilibrium towards the imine.
-
Step 2 (Reduction): Once the aldehyde is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly add NaBH₄ (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for an additional 1-2 hours or until the imine is fully consumed.
-
-
Ensure Anhydrous Conditions: Water can hydrolyze the imine back to the starting materials, making the aldehyde available for reduction. Ensure all glassware is oven-dried and use anhydrous solvents, especially when working with STAB.[4]
Q4: My final product is contaminated with the imine intermediate. How do I drive the reduction to completion?
Seeing the imine in your final product indicates an incomplete reduction step.
Causality: This can be due to insufficient reducing agent, deactivation of the reagent, or suboptimal reaction conditions. The iminium ion, which is the species actually reduced, must be present in sufficient concentration.[5]
Troubleshooting Protocol:
-
Increase Reducing Agent Stoichiometry: Increase the amount of the reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN) from a typical 1.2 equivalents to 1.5 or even 2.0 equivalents to ensure it is not the limiting factor.
-
Acid Catalysis: The reduction is often faster under slightly acidic conditions (pH 5-6), which promotes the formation of the more electrophilic iminium ion. Add a small amount of a weak acid like acetic acid (typically 5-10 mol%) to the reaction mixture. This protonates the imine, activating it for reduction.[6] Be cautious not to make the solution too acidic, especially with NaBH₃CN.[5]
-
Extend Reaction Time/Increase Temperature: Allow the reaction to stir for a longer period (e.g., overnight) at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40 °C) can increase the rate of reduction, though this may also increase the risk of side products.
-
Check Reagent Quality: Hydride reducing agents can degrade upon improper storage. Ensure your NaBH(OAc)₃ or NaBH₃CN is fresh and has been stored under anhydrous conditions.
Q5: I'm observing a higher molecular weight byproduct that I suspect is a tertiary amine. How can this be avoided?
Formation of a tertiary amine, N-(4-chlorobenzyl)-bis(4-ethynylbenzyl)amine, occurs when the desired secondary amine product acts as a nucleophile and reacts with a remaining molecule of 4-ethynylbenzaldehyde.
Causality: This "over-alkylation" is more likely when there is a localized excess of the aldehyde relative to the primary amine starting material, or if the reaction is left for too long at elevated temperatures after the primary amine has been consumed.
Troubleshooting Protocol:
-
Adjust Stoichiometry: Use a slight excess of the primary amine (4-chlorobenzylamine, ~1.1 equivalents) relative to the aldehyde. This ensures the aldehyde is fully consumed in forming the initial imine with the more nucleophilic primary amine, leaving little to react with the secondary amine product.
-
Control Reagent Addition: Instead of adding all reagents at once, consider a slow addition of the aldehyde to a solution of the amine and the reducing agent. This maintains a low instantaneous concentration of the aldehyde, minimizing its chance to react with the product.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting materials. Stop the reaction as soon as the limiting reagent (the aldehyde) has been fully consumed to prevent further reaction with the product.
Q6: The terminal alkyne seems to be causing issues, such as dimerization or poor solubility. What preventative measures can I take?
The terminal alkyne's acidic proton can be problematic under certain conditions, especially in the presence of bases or transition metals that might be used in subsequent steps.[8][9]
Causality: The acetylenic proton can be deprotonated by strong bases, and terminal alkynes can undergo oxidative coupling (e.g., Glaser or Hay coupling) in the presence of oxygen and catalytic copper, leading to 1,4-diarylbutadiyne impurities.[8]
Preventative Strategy: Protecting Group Protocol
To avoid these issues, especially if the product will be used in further metal-catalyzed reactions, consider protecting the alkyne. A trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), is ideal.[10][11]
-
Protection Step:
-
Start with 4-bromobenzaldehyde and protect the alkyne first via a Sonogashira coupling with a protected acetylene, such as ethynyltrimethylsilane.
-
Alternatively, protect 4-ethynylbenzaldehyde directly: Dissolve 4-ethynylbenzaldehyde in an anhydrous solvent like THF. Cool to 0 °C and add a strong base like n-BuLi or LDA to deprotonate the alkyne. Then, add a silyl chloride (e.g., TMS-Cl).
-
-
Reductive Amination: Perform the reductive amination as described previously on the silyl-protected aldehyde. The silyl group is stable under these conditions.
-
Deprotection Step: The silyl group can be easily removed at the end of the synthesis using mild conditions, such as a fluoride source like tetrabutylammonium fluoride (TBAF) in THF, or potassium carbonate in methanol.[10] This strategy ensures the terminal alkyne remains inert until it is needed.[12]
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Peng, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
ACS Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. [Link]
-
CureFFI.org. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. [Link]
-
sioc-journal.cn. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]
-
Reddit. (2024). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]
-
Lumen Learning. (n.d.). 15.2 Use of protecting groups | Organic Chemistry II. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. [Link]
-
Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
ResearchGate. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Semantic Scholar. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this synthesis.
Introduction to the Synthesis
The synthesis of this compound (CAS 1049809-94-0) is most commonly achieved via a one-pot reductive amination reaction.[1][2] This method involves the condensation of 4-ethynylbenzaldehyde with 4-chlorobenzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine product. While seemingly straightforward, this reaction is subject to several variables that can significantly impact yield, purity, and scalability. This guide will address common challenges and provide expert insights to ensure a successful and reproducible synthesis.
The overall reaction scheme is as follows:
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 2.1: Low or No Product Yield
Question: "My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I rectify this?"
Answer: Low yield is a common issue that can typically be traced back to one of three main areas: imine formation, the reduction step, or reactant integrity.
Diagnostic Workflow for Low Yield
Below is a systematic workflow to diagnose the root cause of low product yield.
Caption: Diagnostic workflow for troubleshooting low product yield.
Causality Explained:
-
Starting Material Integrity: 4-Ethynylbenzaldehyde is susceptible to aerobic oxidation to 4-ethynylbenzoic acid. The presence of this carboxylic acid impurity will not only consume the amine starting material through acid-base chemistry but also complicate purification. Always use freshly sourced or purified aldehyde.
-
Imine Formation: The condensation reaction to form the imine is a reversible equilibrium. The presence of water can shift the equilibrium back towards the starting materials.
-
Actionable Advice: The addition of a dehydrating agent, such as 3Å or 4Å molecular sieves, can effectively remove water and drive the reaction forward. A catalytic amount of acetic acid (AcOH) can also promote imine formation, but excessive acid can protonate the amine, rendering it non-nucleophilic.[3]
-
-
Choice of Reducing Agent: The selection of the hydride source is critical.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce the starting aldehyde to 4-ethynylbenzyl alcohol if added prematurely. If using NaBH₄, it is crucial to allow sufficient time for imine formation before its addition.[3][4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and more chemoselective reagent that preferentially reduces the iminium ion over the aldehyde.[5][6][7] It is often the reagent of choice for one-pot reductive aminations but is sensitive to moisture.
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is selective for the imine.[8] However, it is highly toxic and requires careful handling and disposal. It is effective under mildly acidic conditions.[7][8]
-
Issue 2.2: Presence of Significant Impurities
Question: "My final product is contaminated with a major byproduct. How can I identify and eliminate it?"
Answer: The most common byproduct in this reaction is 4-ethynylbenzyl alcohol, resulting from the reduction of the starting aldehyde.
Byproduct Analysis and Mitigation
| Impurity Name | Chemical Structure | Formation Mechanism | Mitigation Strategy |
| 4-Ethynylbenzyl alcohol | C₉H₈O | Direct reduction of 4-ethynylbenzaldehyde by the hydride reagent. | 1. Use a chemoselective reducing agent like NaBH(OAc)₃.[5][7]2. If using NaBH₄, allow the aldehyde and amine to stir for 1-2 hours to ensure maximum imine formation before adding the reductant.[3]3. Perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of aldehyde reduction. |
| Unreacted Starting Materials | C₉H₆O / C₇H₈ClN | Incomplete reaction. | 1. Increase reaction time.2. Ensure 1:1 stoichiometry of reactants.3. Optimize imine formation conditions (see section 2.1). |
Purification Strategy: If 4-ethynylbenzyl alcohol has formed, it can typically be separated from the desired amine product using silica gel column chromatography. The amine is more polar and will have a lower Rf value than the alcohol in many solvent systems (e.g., ethyl acetate/hexanes). A basic workup (e.g., with aqueous NaHCO₃) can also help by ensuring the product is in its free-base form.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent depends on the reducing agent.
-
For NaBH(OAc)₃ (STAB) , anhydrous aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are recommended as STAB is water-sensitive.[4][6]
-
For NaBH₄ or NaBH₃CN , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[4][9]
Q2: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A2: While the ethynyl group can be sensitive under certain catalytic conditions (e.g., with some transition metals), for a standard reductive amination with borohydride reagents, an inert atmosphere is not strictly necessary but is considered good practice to prevent any potential oxidation of the aldehyde.
Q3: How can I monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. You should spot the two starting materials as references. The reaction is complete when the spot corresponding to the limiting reagent (usually the aldehyde) has disappeared. A new, more polar spot corresponding to the amine product should appear.
Q4: What are the key considerations for scaling up this reaction?
A4: When scaling up, heat management is crucial, especially during the addition of the reducing agent, which can be exothermic. A slower, portion-wise addition of the hydride at a controlled temperature (e.g., 0 °C) is recommended. Ensure efficient stirring to maintain homogeneity.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, utilizing sodium triacetoxyborohydride for its high selectivity.
Materials:
-
4-Ethynylbenzaldehyde (1.0 eq)
-
4-Chlorobenzylamine (1.0 eq)[10]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)
-
1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic Acid (AcOH) (catalytic, ~0.1 eq, optional)
Procedure:
-
To a round-bottom flask, add 4-ethynylbenzaldehyde and 1,2-dichloroethane.
-
Add 4-chlorobenzylamine to the solution and stir for 20-30 minutes at room temperature. If desired, add a catalytic amount of acetic acid.
-
In one portion, add sodium triacetoxyborohydride to the stirring mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the reductive amination process.
Caption: Mechanism of reductive amination.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- List, B., & MacMillan, D. W. C. (2013). Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. Journal of the American Chemical Society.
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Jagadeesh, R. V., et al. (2017). Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions.
- Olin, J. F. (1945). Purification of amine reaction mixtures. U.S. Patent No. 2,377,511. Washington, DC: U.S.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Powers, S. E., & Zimmerman, P. M. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Quora. (n.d.). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]
-
Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]
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- 10. 4-Chlorobenzylamine 98 104-86-9 [sigmaaldrich.com]
Technical Support Center: Mitigating Off-Target Effects of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and Other Novel Small Molecules
Welcome to the technical support center for researchers utilizing N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and other novel small molecule compounds. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to identify and mitigate off-target effects, ensuring the specificity and reliability of your experimental results. While this compound will be used as a representative example, the principles discussed are broadly applicable to a wide range of research compounds.
Understanding the Challenge: On-Target vs. Off-Target Effects
In drug discovery and chemical biology, a small molecule is designed to interact with a specific biological target (e.g., an enzyme or receptor) to elicit a desired effect. This is the on-target effect. However, due to structural similarities between target proteins or the compound's own chemical properties, it may also interact with other, unintended molecules, leading to off-target effects. These unintended interactions can produce misleading experimental data and are a significant concern in therapeutic development.[1][2]
The structure of this compound, featuring a chlorobenzyl group and an ethynylphenyl moiety, presents chemical features that could contribute to non-specific interactions. For instance, the hydrophobic chlorobenzyl group might lead to interactions with various proteins through hydrophobic pockets.
Frequently Asked Questions (FAQs)
Q1: I'm observing unexpected phenotypes in my cell-based assays when using this compound. How can I determine if these are off-target effects?
A1: This is a common challenge when working with novel compounds. A multi-pronged approach is recommended:
-
Dose-Response Analysis: A true on-target effect should exhibit a clear dose-response relationship. If the unexpected phenotype occurs at concentrations significantly different from the on-target effect, it may be an off-target effect.
-
Structural Analogs: Test a structurally similar but inactive analog of your compound. If the analog does not produce the on-target effect but still causes the unexpected phenotype, this strongly suggests an off-target effect.
-
Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or reporter assays to confirm that the compound is engaging its intended target at the concentrations used in your experiments.
-
Rescue Experiments: If your compound is an inhibitor, try to "rescue" the phenotype by overexpressing the target protein. If the phenotype is not rescued, it is likely an off-target effect.
Q2: What are some common causes of high background or variability in my microplate-based assays?
A2: High background and variability can be due to a number of factors, including off-target effects of the compound, but also technical issues with the assay itself.[3][4] Consider the following:
-
Autofluorescence: The compound itself might be fluorescent at the excitation and emission wavelengths you are using. Always run a control plate with just the compound in media to check for autofluorescence.[5]
-
Cell Seeding Inconsistency: Ensure your cells are evenly seeded across the plate. Inconsistent cell numbers will lead to high variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate your compound and affect cell health. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Inadequate Blocking: In assays like in-cell Westerns, insufficient blocking can lead to high background signal.[6]
Q3: How can I proactively identify potential off-target effects of a new compound like this compound?
A3: Proactive profiling is a key strategy in modern drug discovery.[7]
-
Computational Screening: In silico methods can predict potential off-target interactions by screening the compound against a library of known protein structures.[7]
-
High-Throughput Screening (HTS): Screening the compound against a panel of diverse targets (e.g., a kinase panel) can quickly identify potential off-target activities.[7]
-
Phenotypic Screening: Utilizing high-content imaging or other phenotypic platforms can reveal unexpected cellular effects that warrant further investigation.[7]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells in a cell viability assay. | 1. Inconsistent cell seeding.2. "Edge effect" in the microplate.3. Compound precipitation at high concentrations. | 1. Ensure the cell suspension is homogenous before and during plating.2. Avoid using the outer wells of the microplate for samples.3. Check the solubility of the compound in your media and visually inspect for precipitates. |
| Unexpected cell morphology changes at concentrations where the on-target effect is not observed. | Off-target toxicity or interaction with cytoskeletal proteins. | 1. Perform a dose-response curve for both the on-target effect and the morphology change.2. Use a negative control analog to see if the effect persists.3. Consider a secondary assay to investigate the specific morphological change (e.g., staining for actin or tubulin). |
| Inconsistent results between different batches of the compound. | Impurities or degradation of the compound. | 1. Obtain a certificate of analysis (CoA) for each batch to confirm purity.2. Store the compound under the recommended conditions (e.g., protected from light, at the correct temperature).3. Re-test the activity of older batches against a new batch to ensure consistency. |
| Signal quenching or enhancement in a fluorescence-based assay. | Intrinsic properties of the compound interfering with the assay chemistry. | 1. Run assay controls with the compound but without cells or the target to assess for direct interference.2. If interference is confirmed, consider an alternative, non-fluorescent assay format (e.g., luminescence or absorbance-based).[5] |
Experimental Workflows
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: On-target vs. off-target interactions of a small molecule.
Conclusion
Reducing off-target effects is crucial for the successful development and interpretation of experiments involving novel small molecules. By employing a systematic approach of careful experimental design, proactive screening, and diligent troubleshooting, researchers can increase the confidence in their findings and the specificity of their chemical probes. This guide provides a starting point for addressing these challenges, and we encourage you to consult the referenced literature for more in-depth information.
References
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. [Link]
-
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Tan, S. L., & Yap, A. U. (2021). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Biomaterials Science, 9(16), 5485-5503. [Link]
-
Duran, A. A., & Hromas, R. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Expert Opinion on Biological Therapy, 21(11), 1425-1436. [Link]
-
Azure Biosystems. How to Troubleshoot Common In-cell Western Issues. [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. [Link]
-
BMG LABTECH GmbH. A troubleshooting guide to microplate-based assays. [Link]
-
Naeem, M., Majeed, S., Ho, K. K., & Ul-Haq, Z. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Gene Therapy, 31(15-16), 836-854. [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
Sheikhi, A. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
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- 2. icr.ac.uk [icr.ac.uk]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.co.uk]
- 4. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine stability issues in cell culture media
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This document is designed for researchers, scientists, and drug development professionals to address potential stability challenges when using this compound in cell culture media. Inconsistent experimental results can often be traced back to compound instability or poor solubility. This guide provides in-depth FAQs, troubleshooting advice, and detailed protocols to ensure the integrity of your experiments and the reliability of your data.
Section 1: Understanding the Molecule: Key Structural Features & Potential Liabilities
The stability of any small molecule in an experimental system is dictated by its chemical structure. This compound possesses specific functional groups that may be susceptible to degradation in the complex, aqueous environment of cell culture media.
Chemical Structure:
Cl
|
C6H4-CH2-NH-CH2-C6H4-C≡CH
- This compound
- Molecular Formula: C₁₆H₁₄ClN
- Molecular Weight: 255.74 g/mol
Key Functional Groups and Their Implications:
-
Terminal Alkyne (-C≡CH): This is the most significant feature concerning potential instability. The sp-hybridized carbon atoms of the alkyne bond are electron-rich and reactive.[1] The terminal hydrogen is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases.[2][3] In aqueous media, alkynes can undergo hydration to form enols, which rapidly tautomerize into more stable ketones.[2][3] While this reaction is typically slow without a catalyst, the complex mixture of components in cell culture media over long incubation times could facilitate degradation. Terminal alkynes are also known to be less stable than internal alkynes.[4]
-
Secondary Amine (-NH-): The secondary amine group is a potential site for oxidation, which can be influenced by reactive oxygen species (ROS) that may be generated by cellular metabolism or present as impurities in media components.
-
Overall Lipophilicity: The presence of two phenyl rings suggests the molecule is lipophilic and likely has poor aqueous solubility. This is a critical challenge for in vitro assays, as over 70% of new chemical entities suffer from poor solubility.[5] Therefore, the compound will almost certainly require dissolution in an organic solvent like DMSO to create a stock solution.[6] Poor solubility can lead to precipitation in the aqueous culture medium, which is a form of physical instability that effectively lowers the compound's active concentration.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A: Due to its predicted poor aqueous solubility, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock (e.g., 10-50 mM) and store it in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q2: I've dissolved the compound in DMSO. What is the maximum final concentration of DMSO I can use in my cell culture experiment?
A: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 0.5% (v/v), with many cell lines showing sensitivity at concentrations above 0.1%. The solvent itself can be toxic to cells or induce off-target effects.[6] It is imperative to determine the tolerance of your specific cell line by running a vehicle control experiment (media + DMSO at the final concentration) and assessing cell viability.
Q3: Can I pre-dilute the compound in my cell culture medium and store it for later use?
A: This is strongly discouraged. The aqueous, nutrient-rich, and near-physiological pH environment of cell culture medium is conducive to chemical degradation over time.[8] Always prepare fresh working dilutions of the compound in your complete cell culture medium immediately before adding it to your cells.
Q4: How does the presence of Fetal Bovine Serum (FBS) impact the compound's stability and activity?
A: Fetal Bovine Serum (FBS) is a complex mixture of proteins, growth factors, hormones, and enzymes.[9] Its presence can affect your compound in several ways:
-
Binding: The compound may bind to proteins like albumin, reducing its free (active) concentration.[9]
-
Enzymatic Degradation: FBS contains various enzymes (e.g., esterases, proteases) that could potentially metabolize the compound.[10]
-
Protective Effects: Conversely, serum can sometimes protect cells from external stressors.[11] Because FBS composition varies between batches, it introduces significant variability.[9] Therefore, it is crucial to perform stability studies in the exact same complete medium (including the same concentration of FBS) that you use for your experiments.
Q5: My compound seems to lose its effect in experiments that run longer than 24 hours. Could this be a stability issue?
A: Yes, this is a classic indicator of compound instability. If the compound degrades over the course of the experiment, its effective concentration decreases, leading to a diminished or complete loss of the expected biological response. We highly recommend performing a stability assessment to determine the compound's half-life under your specific experimental conditions (see Protocol 2).
Section 3: Troubleshooting Guide: Inconsistent Experimental Results
Use this guide to diagnose issues that may be related to the stability of this compound.
| Observed Problem | Potential Root Cause (Stability-Related) | Recommended Action & Rationale |
| High variability between replicates or experiments. | Precipitation: The compound is falling out of solution in the aqueous medium, leading to inconsistent dosing in different wells or plates. | Action: Visually inspect the medium for precipitates after adding the compound. Consider filtering the final working solution through a 0.22 µm syringe filter before adding to cells. Rationale: Ensures you are dosing with a homogenous, soluble solution.[12] |
| Loss of biological activity over time (e.g., effect seen at 6h but gone at 48h). | Chemical Degradation: The compound is being chemically modified or degraded by components in the culture medium over the incubation period. | Action: Perform a time-course stability study using LC-MS to quantify the parent compound at various time points (0, 2, 8, 24, 48h). Rationale: This will directly measure the compound's half-life in your specific culture conditions and confirm if degradation is occurring.[8] (See Protocol 2). |
| Unexpected or dose-independent cytotoxicity. | Degradation Product Toxicity: A breakdown product of the parent compound, not the compound itself, may be toxic to the cells. | Action: Analyze the medium from incubated samples by LC-MS to identify potential degradation products. Rationale: Identifying the structure of degradation products can provide insight into the mechanism of toxicity and the pathway of instability.[13] |
| No biological effect observed, even at high concentrations. | Poor Solubility / Low Free Concentration: The compound has precipitated out of solution, or has been sequestered by serum proteins, resulting in a very low effective concentration. | Action: Confirm the solubility limit in your medium. Re-evaluate your stock concentration and final dilution scheme. Test stability and activity in serum-free vs. serum-containing media. Rationale: Differentiating between poor solubility and serum-driven effects is key to optimizing the assay conditions.[7][9] |
Section 4: Visual Guides & Diagrams
Section 5: In-Depth Technical Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
Objective: To prepare a concentrated, stable stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to make a stock solution of desired concentration (e.g., 10 mM). For a 10 mM stock (MW = 255.74 g/mol ), you need 2.5574 mg per 1 mL of DMSO.
-
Weighing: Carefully weigh the solid compound on an analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 10-20 µL). This is critical to avoid repeated freeze-thaw cycles which can degrade the compound or introduce moisture.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.
Protocol 2: Assessing Compound Stability in Cell Culture Media via LC-MS
Objective: To quantitatively determine the rate of degradation of the compound in complete cell culture medium under standard incubation conditions.
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Compound stock solution (from Protocol 1)
-
Sterile tubes for incubation
-
Incubator (37°C, 5% CO₂)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (optional but recommended)
-
Microcentrifuge (refrigerated)
-
LC-MS autosampler vials
-
LC-MS system
Procedure:
-
Preparation: Pre-warm your complete cell culture medium to 37°C.
-
Spiking: In a sterile tube, add the compound stock solution to the pre-warmed medium to achieve the final working concentration used in your experiments (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your assays. Mix gently by inversion. This is your T=0 starting point.
-
Timepoint 0: Immediately remove an aliquot (e.g., 100 µL) and add it to a tube containing 3 volumes of ice-cold ACN (e.g., 300 µL). The cold ACN serves to precipitate proteins and quench any enzymatic degradation.[8]
-
Incubation: Place the main tube of spiked medium into the 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: At each subsequent time point (e.g., 2, 4, 8, 24, and 48 hours), remove another aliquot (100 µL) from the incubator and immediately quench it in ice-cold ACN as described in step 3.
-
Sample Processing:
-
Vortex all quenched samples vigorously for 30 seconds.
-
Incubate on ice or at 4°C for at least 20 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean LC-MS autosampler vial, avoiding the protein pellet.
-
-
LC-MS Analysis: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry method capable of separating and detecting the parent compound. The peak area of the compound will be used for quantification.
-
Data Analysis:
-
Normalize the peak area of the compound at each time point to the peak area at T=0. (Peak Area_t / Peak Area_t0) * 100 = % Remaining.
-
Plot "% Remaining" versus "Time (hours)".
-
From this plot, you can determine the compound's half-life (t₁/₂) under your specific experimental conditions. A significant drop (e.g., >15-20%) over the experimental timeframe indicates instability that could impact your results.
-
References
-
Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study. Langmuir - ACS Publications. Available at: [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. Available at: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Quora. Available at: [Link]
-
Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. PMC - PubMed Central. Available at: [Link]
-
Alkyne Reactivity. MSU Chemistry. Available at: [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
-
Cell Culture: Safety Practices and Solutions. Esco Lifesciences. Available at: [Link]
-
10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]
-
Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Available at: [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. Available at: [Link]
-
Fetal bovine serum. Wikipedia. Available at: [Link]
-
How to extract small molecules from cell culture media for LC-MS? ResearchGate. Available at: [Link]
-
The do's and don'ts of cell culture. faCellitate. Available at: [Link]
-
A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. PMC - NIH. Available at: [Link]
-
Troubleshooting unstable molecules in chemical space. RSC Publishing. Available at: [Link]
-
N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. PubChem. Available at: [Link]
-
4-Chlorobenzylamine. PubChem. Available at: [Link]
-
(4-Ethynylphenyl)methanamine. PubChem. Available at: [Link]
-
Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network. PubMed. Available at: [Link]
-
Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. MDPI. Available at: [Link]
-
Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]
-
Porcine FRZB (sFRP3) Negatively Regulates Myogenesis via the Wnt Signaling Pathway. MDPI. Available at: [Link]
-
Nandrolone. Wikipedia. Available at: [Link]
-
Metabolism of estradiol in liver cell culture. Differential responses of C-2 and C-16 oxidations to drugs and other chemicals that induce selective species of cytochrome P-450. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 用于细胞和组织培养的血清的常见问题解答 [sigmaaldrich.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine experiments
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS 1049809-94-0). This document is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the synthesis, purification, and handling of this versatile bifunctional molecule. Our goal is to provide field-proven insights and robust protocols to ensure the success and reproducibility of your experiments.
Section 1: Synthesis & Optimization (Reductive Amination)
The most common route to synthesizing this compound is via the reductive amination of 4-ethynylbenzaldehyde with 4-chlorobenzylamine. This process, while straightforward in principle, is fraught with potential challenges related to reaction equilibrium, reagent choice, and side reactions.
FAQ 1: My reductive amination yield is low. What are the common causes?
Low yields in this synthesis typically stem from one of three areas: inefficient imine formation, inappropriate choice of reducing agent, or competing side reactions.
-
Inefficient Imine Formation: The reaction proceeds via an imine intermediate formed from the aldehyde and the amine. This is an equilibrium-driven process where water is produced[1]. If water is not removed or the equilibrium is not sufficiently shifted, the concentration of the imine available for reduction will be low. The reaction is also best performed under mildly acidic conditions (e.g., pH 4-5) to catalyze imine formation; however, excessively acidic conditions will protonate the amine, rendering it non-nucleophilic[2].
-
Choice of Reducing Agent: The reducing agent must be selective for the imine over the aldehyde. If the agent is too reactive, it will reduce the 4-ethynylbenzaldehyde starting material to 4-ethynylbenzyl alcohol, a common byproduct. The choice of solvent is also critical and depends on the reducing agent used[3].
-
Side Reactions & Purity of Starting Materials: Impurities in the starting materials, such as oxidized 4-chlorobenzylamine or benzaldehyde, can lead to undesired byproducts[4]. Furthermore, over-alkylation is a potential issue in reductive aminations, though less common when reacting a primary amine with an aldehyde to form a secondary amine[2].
Workflow: Reductive Amination Synthesis
Below is a logical workflow for the synthesis, highlighting critical control points.
Caption: General workflow for the reductive amination synthesis.
FAQ 2: I'm seeing significant amounts of unreacted 4-ethynylbenzaldehyde and/or 4-ethynylbenzyl alcohol in my crude product. How can I fix this?
This is a classic selectivity problem. The presence of unreacted aldehyde suggests incomplete imine formation or a reaction that stalled. The presence of the corresponding alcohol points directly to the premature reduction of the aldehyde by your chosen reducing agent[2][5].
Solution:
-
Switch to a more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an excellent choice for this purpose. It is mild enough that it will not readily reduce aldehydes or ketones but is highly effective at reducing protonated imines[3][6]. This allows the reaction to be performed in a one-pot fashion.
-
If using Sodium Borohydride (NaBH₄): This reagent can reduce aldehydes. Therefore, you must ensure imine formation is complete before adding the NaBH₄. This is typically done by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) in a solvent like methanol (MeOH) before cooling the mixture and adding the NaBH₄ portion-wise[3][5].
-
Consider an Acid Catalyst: Adding a catalytic amount of acetic acid (AcOH) can accelerate imine formation, which may improve conversion[5].
| Reducing Agent | Common Solvent | Key Characteristics | Reference |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild and selective for imines; can be used one-pot. Sensitive to water. | [3] |
| Sodium Cyanoborohydride (NaCNBH₃) | Methanol (MeOH) | Selective for imines; stable in water. Highly toxic (potential for HCN gas). | [2][3] |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce aldehydes/ketones. Must be added after imine formation is complete. | [2][3] |
Protocol 1: Recommended Synthesis via Reductive Amination
This protocol utilizes sodium triacetoxyborohydride for its high selectivity and reliability.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-ethynylbenzaldehyde (1.0 eq) and 4-chlorobenzylamine (1.05 eq).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.
-
Stirring: Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate/Hexanes).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Section 2: Purification Challenges
The secondary amine product can be challenging to purify due to its basicity and polarity, often leading to streaking on silica gel columns.
FAQ 3: My crude product is an oil that is difficult to purify by column chromatography. What are my options?
Streaking on silica gel is common for amines. This is due to strong interactions between the basic lone pair on the nitrogen and the acidic silanol groups of the silica.
Solutions:
-
Neutralize the Silica Gel: Pre-treat your silica gel slurry with 1-2% triethylamine (Et₃N) in your eluent system. This deactivates the acidic sites and generally results in much sharper bands and better separation.
-
Alternative Purification: Acid-Base Extraction/Salt Precipitation: This is a highly effective method for purifying amines[4][7].
-
Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Add a solution of HCl in ether (e.g., 1 M) dropwise. The hydrochloride salt of your amine product will precipitate as a white solid.
-
Filter the solid and wash it with cold ether to remove non-basic impurities (like any residual aldehyde or alcohol byproduct).
-
To recover the pure "free base," suspend the HCl salt in dichloromethane and wash with aqueous NaHCO₃ or NaOH until the aqueous layer is basic. The pure amine will now be in the organic layer. Dry and evaporate the solvent.
-
Protocol 2: Purification via HCl Salt Formation
-
Dissolution: Dissolve the crude product from Protocol 1 in a minimal amount of diethyl ether.
-
Precipitation: While stirring, slowly add a 1 M solution of HCl in diethyl ether. A white precipitate should form immediately[7]. Continue adding until no further precipitation is observed.
-
Isolation: Filter the resulting solid using a Buchner funnel and wash the filter cake thoroughly with cold diethyl ether.
-
Drying: Dry the white solid (the HCl salt) under vacuum. At this stage, it is often highly pure.
-
Free-Basing (Optional): To recover the amine, dissolve the salt in dichloromethane and transfer to a separatory funnel. Add saturated aqueous NaHCO₃ and shake. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Final Extraction: Separate the layers and extract the aqueous phase with more dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the pure this compound as an oil or low-melting solid.
Section 3: Stability, Handling, and Storage
The stability of your compound is dictated by two key functional groups: the secondary amine and the terminal alkyne.
FAQ 4: My purified compound seems to degrade over time, showing new spots on TLC. What is the cause and how can I store it properly?
Degradation is likely occurring via two pathways:
-
Amine Oxidation: Secondary amines, especially benzylamines, are susceptible to air oxidation over time, which can lead to complex mixtures of colored byproducts[4].
-
Alkyne Reactivity: Terminal alkynes are relatively high-energy molecules[8]. While generally stable, they can be sensitive to certain metals, strong bases, and oxidative conditions. The terminal proton is weakly acidic (pKa ≈ 25) and can be removed by strong bases[9].
Diagram: Potential Degradation Pathways
Caption: Primary degradation routes for the target compound.
Solution: Proper storage is critical to maintain purity.
| Parameter | Recommendation | Rationale | Reference |
| Temperature | 2-8 °C | Slows the rate of oxidative degradation. | [10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, minimizing oxidation. | [4] |
| Container | Tightly sealed amber glass vial | Protects from light and moisture. | |
| Purity | Store as the HCl salt if possible | Amine salts are generally more stable and less prone to air oxidation than the free base. | [4] |
Section 4: Safety & Handling
FAQ 5: What are the primary safety precautions for handling this compound and its precursors?
Both the precursors and the final product require careful handling in a laboratory setting.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust[11][12].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile)[13].
-
4-Chlorobenzylamine: This precursor is harmful if swallowed or in contact with skin[14]. Avoid contact.
-
Ethynylphenyl Compounds: Can be irritants. Avoid breathing dust or vapors[12].
-
Sodium Cyanoborohydride: If used, this reagent is highly toxic. Acidic conditions can liberate poisonous hydrogen cyanide (HCN) gas. All handling must be done in a fume hood.
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling[11][13].
References
-
KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I. Retrieved from KPU Pressbooks. [Link]
-
Reddit r/OrganicChemistry. (2024). How to purify Benzylamine? Retrieved from Reddit. [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia. [Link]
-
Chemistry LibreTexts. (2019). 11.3: Physical Properties of Alkynes. Retrieved from Chemistry LibreTexts. [Link]
-
Quora. (2016). Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain. Retrieved from Quora. [Link]
-
University of Calgary. (n.d.). Chapter 9: Alkynes. Retrieved from University of Calgary. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine. Retrieved from PubChem. [Link]
-
Franco, D., et al. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from ResearchGate. [Link]
-
Reddit r/chemistry. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from Reddit. [Link]
-
PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from PubChem. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. 1049809-94-0|this compound|BLD Pharm [bldpharm.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. testing.chemscene.com [testing.chemscene.com]
- 13. keyorganics.net [keyorganics.net]
- 14. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Welcome to the technical support center for the synthesis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthesis and achieve higher yields.
Overview of the Synthetic Strategy
The target molecule, this compound, is a secondary amine. A robust and efficient synthetic approach involves a two-stage process:
-
Sonogashira Coupling: Synthesis of the key intermediate, 4-ethynylbenzaldehyde, from a commercially available aryl halide (e.g., 4-iodobenzaldehyde or 4-bromobenzaldehyde) and a suitable alkyne source.
-
Reductive Amination: Condensation of 4-ethynylbenzaldehyde with 4-chlorobenzylamine to form an intermediate imine, which is then reduced in situ to yield the final secondary amine product.
This strategy is advantageous as it builds the carbon skeleton first and then forms the crucial C-N bond under mild conditions, which helps to minimize side reactions.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Part A: Sonogashira Coupling for 4-Ethynylbenzaldehyde Synthesis
The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds, typically using a palladium catalyst and a copper(I) co-catalyst.[2][3]
Question: My Sonogashira coupling reaction has a very low yield or fails to proceed. What are the common causes?
Answer:
Low yield in a Sonogashira coupling can stem from several factors related to catalysts, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. This reduction can fail if the conditions are not optimal.
-
Solution: Ensure your phosphine ligands are not oxidized. Use fresh, high-quality ligands. Consider adding a small amount of a reducing agent or using a Pd(0) source directly, such as Pd(PPh₃)₄.[3]
-
-
Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and can also promote the homocoupling of the terminal alkyne (Glaser coupling), a major side reaction.[3]
-
Solution: The reaction must be performed under an inert atmosphere (Argon or Nitrogen). Degas all solvents and the reaction mixture thoroughly by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Inappropriate Base or Solvent: The base is crucial for deprotonating the alkyne and neutralizing the HX acid produced.[4] An unsuitable solvent can affect catalyst solubility and reactivity.
-
Solution: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is often used as both the base and solvent.[5] If using other solvents like THF or DMF, ensure they are anhydrous. The choice of base can be critical; for sensitive substrates, a milder inorganic base like K₂CO₃ or Cs₂CO₃ might be beneficial.[6]
-
-
Copper(I) Co-catalyst Issues: While copper increases reactivity and allows for milder reaction conditions, its presence can sometimes lead to alkyne homocoupling.[2][3]
-
Solution: Ensure you are using a fresh source of CuI. If homocoupling is a significant issue, consider a "copper-free" Sonogashira protocol. These reactions often require a different ligand and base system but can provide cleaner product profiles.[3]
-
Question: I am observing a significant amount of a diyne side product (Glaser coupling product). How can I minimize this?
Answer:
The formation of a diyne (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) is a classic side reaction in Sonogashira couplings, promoted by oxygen and the copper catalyst.[3]
-
Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, disfavoring the homocoupling pathway.
-
Use a Copper-Free Protocol: This is the most direct way to avoid Glaser coupling. Copper-free systems often use palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]
-
Add a Co-solvent: In some cases, adding a co-solvent like DMF or acetonitrile to the amine can help to solubilize intermediates and improve reaction rates, potentially outcompeting the homocoupling reaction.
Part B: Reductive Amination
Reductive amination involves the formation of an imine from an aldehyde and a primary amine, followed by its reduction to a secondary amine.[7]
Question: My reductive amination yield is low, and I'm recovering mostly unreacted 4-ethynylbenzaldehyde. What's wrong?
Answer:
This issue points to inefficient imine formation. The equilibrium between the carbonyl, amine, and the imine often lies towards the starting materials.[1]
-
Inefficient Water Removal: Imine formation is a condensation reaction that produces water. According to Le Châtelier's principle, this water must be removed to drive the reaction forward.
-
Solution A (Dehydrating Agents): Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.
-
Solution B (Azeotropic Distillation): If the solvent allows (e.g., toluene or benzene), use a Dean-Stark apparatus to remove water azeotropically.[8]
-
-
Incorrect pH: The reaction is often fastest at a weakly acidic pH (around 4-5).[9] This is a delicate balance: the acid catalyzes imine formation by protonating the carbonyl oxygen, but too much acid will protonate the amine, rendering it non-nucleophilic.
-
Solution: Add a catalytic amount of a mild acid like acetic acid.[10] Monitor the pH if possible.
-
-
Steric Hindrance: While not extreme in this specific synthesis, steric bulk around either the aldehyde or the amine can slow down the initial nucleophilic attack.
-
Solution: Increase the reaction temperature or allow for a longer reaction time for the initial imine formation step before adding the reducing agent.
-
Question: My main side product is 4-ethynylbenzyl alcohol. How do I prevent this?
Answer:
The formation of the corresponding alcohol means your reducing agent is reducing the starting aldehyde before it can form the imine. This is a common chemoselectivity issue.[1]
-
Choice of Reducing Agent: This is the most critical factor. Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will rapidly reduce aldehydes. You need a reagent that is selective for the protonated imine (the iminium ion) over the carbonyl group.[9]
-
Recommended Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice. It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium intermediate. It also tolerates mildly acidic conditions well.[10]
-
Alternative Agent: Sodium cyanoborohydride (NaBH₃CN) is another classic choice. It is most effective at a pH of 4-5, where the iminium ion is readily formed and reduced faster than the aldehyde.[11] However, be aware of the potential to generate toxic HCN/NaCN byproducts during workup.[1]
-
-
Stepwise Procedure: Instead of a one-pot reaction, you can adopt a two-step approach. First, mix the aldehyde and amine (with a dehydrating agent) and stir for 1-2 hours to form the imine. Monitor by TLC or ¹H NMR. Once imine formation is complete, add the reducing agent. This ensures the aldehyde is consumed before the reductant is introduced.[10]
Frequently Asked Questions (FAQs)
Q1: Which aryl halide is best for the Sonogashira coupling: 4-iodo-, 4-bromo-, or 4-chlorobenzaldehyde?
The reactivity for oxidative addition to the palladium catalyst follows the trend I > Br > OTf >> Cl.[2] For the highest yield and mildest conditions, 4-iodobenzaldehyde is the preferred substrate. 4-bromobenzaldehyde is also commonly used but may require higher temperatures or more active catalyst systems.[5] 4-chlorobenzaldehyde is generally unreactive under standard Sonogashira conditions and requires specialized, highly active catalysts.
Q2: Can I perform the reductive amination in a protic solvent like methanol or ethanol?
Yes, protic solvents like methanol (MeOH) or ethanol (EtOH) are often used for reductive amination.[8] They are good at dissolving the amine and iminium intermediates. However, if you are using a borohydride-based reducing agent, be aware that it can react with the solvent. NaBH(OAc)₃ is generally stable enough for use in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), which may be preferred.[10]
Q3: How do I monitor the progress of these reactions?
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. For both reactions, you can monitor the disappearance of the starting aldehyde. A co-spot of your starting material and the reaction mixture is essential for accurate comparison. Use a UV lamp to visualize the aromatic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the masses of starting materials, intermediates, and the final product, confirming the reaction is proceeding as expected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can definitively show the conversion of the aldehyde proton (~9-10 ppm) to the benzylic protons of the product (~3-4 ppm).
Q4: My final product is difficult to purify. Any suggestions?
The product is a secondary amine, which can be basic. This property can be exploited for purification.
-
Acid-Base Extraction: After the initial workup, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while neutral organic impurities (like the Glaser side product or unreacted aldehyde) will remain in the organic layer. Separate the layers, then basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate your amine, which should precipitate or be extractable back into a fresh organic layer.
-
Column Chromatography: If extraction is insufficient, silica gel chromatography is standard. Since amines can streak on silica, it's often beneficial to add a small amount of a basic modifier to the eluent, such as 1-2% triethylamine, to improve the peak shape and recovery.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Ethynylbenzaldehyde via Sonogashira Coupling
This protocol is adapted from general procedures for Sonogashira couplings.[5][12]
| Reagent/Parameter | Suggested Value | Rationale |
| Aryl Halide | 4-Iodobenzaldehyde (1.0 eq) | High reactivity for mild conditions.[2] |
| Alkyne | Ethynyltrimethylsilane (1.2-1.5 eq) | TMS group protects the alkyne and is easily removed. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Common, effective, and relatively air-stable precatalyst.[3] |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (2-5 mol%) | Increases reaction rate under mild conditions.[3] |
| Base/Solvent | Triethylamine (TEA) or DIPA | Acts as both base and solvent; must be anhydrous.[5] |
| Atmosphere | Anhydrous Argon or Nitrogen | Crucial to prevent catalyst deactivation and homocoupling.[3] |
| Temperature | Room Temperature to 50 °C | Mild conditions are usually sufficient for aryl iodides. |
Step-by-Step Procedure:
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodobenzaldehyde, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate the flask and backfill with Argon. Repeat this cycle three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by ethynyltrimethylsilane.
-
Stir the mixture at room temperature (or heat to ~40-50 °C if the reaction is sluggish) and monitor by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude 4-((trimethylsilyl)ethynyl)benzaldehyde.
-
For deprotection, dissolve the crude product in methanol or THF, add a base like K₂CO₃ or a catalytic amount of TBAF, and stir at room temperature until the TMS group is removed (monitor by TLC).
-
After workup, purify the resulting 4-ethynylbenzaldehyde by column chromatography.
Protocol 2: Synthesis of this compound
This protocol is based on established reductive amination methods using NaBH(OAc)₃.[10]
| Reagent/Parameter | Suggested Value | Rationale |
| Aldehyde | 4-Ethynylbenzaldehyde (1.0 eq) | Key electrophile. |
| Amine | 4-Chlorobenzylamine (1.0-1.1 eq) | Nucleophile; slight excess can drive imine formation. |
| Reducing Agent | NaBH(OAc)₃ (1.2-1.5 eq) | Mild and selective for the iminium ion.[10] |
| Solvent | 1,2-Dichloroethane (DCE) or THF | Anhydrous, aprotic solvents compatible with the reductant. |
| Additive | Acetic Acid (catalytic, optional) | Can catalyze imine formation if slow.[10] |
| Atmosphere | Air or Nitrogen | Nitrogen is preferred to protect the alkyne, but not as critical as for the Sonogashira. |
| Temperature | Room Temperature | Generally sufficient for this transformation. |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4-ethynylbenzaldehyde and 4-chlorobenzylamine in anhydrous DCE.
-
Stir the solution at room temperature for 30-60 minutes to allow for initial imine formation.
-
In one portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture. The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient with 1% TEA) or via acid-base extraction to yield the pure secondary amine.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
Boron Molecular. Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
Taylor & Francis Online. EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst. [Link]
-
PMC - NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Hive. reductive amination w/ n-methyl benzylamine- help! [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Chemistry LibreTexts. Reductive Amination. [Link]
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 9. nbinno.com [nbinno.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence with N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Welcome to the technical support resource for researchers utilizing N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to background fluorescence, ensuring high-quality and reproducible experimental data. As a novel compound, understanding its behavior in various experimental systems is crucial for its effective application.
Frequently Asked Questions (FAQs)
Q1: My unstained control samples show significant fluorescence. What is causing this, and how can I reduce it?
A1: The fluorescence you're observing in your unstained control is likely due to autofluorescence , which is the natural fluorescence emitted by biological structures.[1][2] Common sources of autofluorescence in mammalian cells include NADH, collagen, elastin, and lipofuscin.[3] The intensity and spectral properties of autofluorescence can vary depending on the cell or tissue type.[3]
Troubleshooting Steps:
-
Characterize the Autofluorescence: Before introducing this compound, examine your unstained sample using various filter sets on your microscope to determine the spectral profile of the autofluorescence.[4] This will help you choose an appropriate imaging channel for your probe that minimizes overlap.
-
Spectral Separation: If possible, select a fluorescent channel for your probe with emission spectra that are distinct from the autofluorescence.[3] Probes that emit in the red or far-red regions of the spectrum are often advantageous as autofluorescence is typically weaker at these longer wavelengths.[5]
-
Photobleaching: You can intentionally photobleach the autofluorescence in your sample by exposing it to high-intensity light before staining.[5] Once the endogenous fluorescence has faded, you can proceed with your staining protocol.
-
Chemical Quenching: For fixed tissue sections, commercially available reagents like TrueBlack® Lipofuscin Autofluorescence Quencher can be used to reduce autofluorescence from lipofuscin.[6] Another common chemical treatment is the use of sodium borohydride to quench aldehyde-induced fluorescence after fixation.[4]
Q2: I'm observing high background fluorescence across my entire sample, not just in the structures of interest. What are the likely causes?
A2: High background fluorescence that is not localized to specific structures can stem from several sources, including unbound probe, non-specific binding, and fluorescent contaminants in your reagents or consumables.[7][8]
Troubleshooting Steps:
-
Optimize Probe Concentration: The concentration of this compound may be too high, leading to excess unbound probe.[6] Perform a concentration titration to find the optimal balance between specific signal and background noise.[6]
-
Improve Washing Steps: Inadequate washing after staining will leave unbound probe in the sample.[8] Increase the number and duration of your wash steps to more effectively remove the unbound compound.
-
Use a Blocking Agent: Non-specific binding can be reduced by incubating your sample with a blocking agent, such as bovine serum albumin (BSA), before adding the fluorescent probe.[9]
-
Check Reagents and Consumables: Some components of cell culture media, like phenol red and fetal bovine serum (FBS), can be fluorescent.[4][5] When imaging live cells, consider switching to a phenol red-free medium or an optically clear buffered saline solution.[5] Additionally, plastic-bottom dishes can exhibit higher autofluorescence than glass-bottom dishes.
Q3: The fluorescence signal from my probe seems to be shifting or changing over time. What could be causing this instability?
A3: Changes in the fluorescence signal over time can be due to photobleaching or environmental effects, such as changes in solvent polarity.[10][11]
Troubleshooting Steps:
-
Minimize Photobleaching: Photobleaching is the irreversible photochemical destruction of a fluorophore.[12] To minimize photobleaching, reduce the exposure time and intensity of the excitation light.[12] You can also use an anti-fade mounting medium for fixed samples.
-
Consider Solvent Effects: The fluorescence properties of a molecule can be highly sensitive to its local environment.[11] Changes in solvent polarity can cause shifts in the emission spectrum, a phenomenon known as solvatochromism.[13][14] When preparing your samples, ensure that the solvent environment is consistent across all experiments. The interaction between a fluorophore and the surrounding solvent molecules can alter the energy levels of the excited state, leading to shifts in the emission wavelength.[14][15]
-
Control for Environmental Factors: Temperature and pH can also influence fluorescence intensity. Maintain consistent environmental conditions throughout your experiment to ensure reproducibility.[11]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting high background fluorescence when using this compound.
Caption: Troubleshooting workflow for minimizing background fluorescence.
Experimental Protocols
Protocol 1: Characterization of Autofluorescence
-
Prepare your biological sample (cells or tissue) according to your standard protocol, but do not add any fluorescent labels.
-
Mount the sample on the microscope.
-
Sequentially acquire images using all available filter sets (e.g., DAPI, FITC, TRITC, Cy5).
-
Analyze the images to determine which channels exhibit the most significant autofluorescence.
Protocol 2: Optimization of Probe Concentration
-
Prepare a series of dilutions of this compound in your staining buffer. A good starting point is a two-fold dilution series above and below the concentration recommended in any available literature or a concentration you have previously used.
-
Stain your samples with each concentration, keeping all other parameters (incubation time, temperature, etc.) constant.
-
After staining, wash all samples using a standardized washing protocol.
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Quantify the signal-to-noise ratio for each concentration to determine the optimal working concentration.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| High fluorescence in unstained control | Autofluorescence | Characterize autofluorescence spectrum and choose a distinct imaging channel for your probe.[3][4] |
| Diffuse background in stained sample | High probe concentration | Perform a concentration titration to find the optimal concentration.[6] |
| Inadequate washing | Increase the number and duration of wash steps.[8] | |
| Non-specific binding | Use a blocking agent like BSA before staining.[9] | |
| Signal fades during imaging | Photobleaching | Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium.[12] |
| Emission wavelength shifts | Solvent effects | Ensure a consistent solvent environment for all samples.[11][14] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general process of fluorescence, including potential sources of background signal.
Caption: Sources of signal and background in a fluorescence experiment.
References
- Vertex AI Search. (2023, March 30).
- SPIE Digital Library.
- Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
- Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
- Wikipedia. Autofluorescence.
- Chemical Science International Journal. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra.
- Basicmedical Key.
- Creative Bioarray. Troubleshooting in Fluorescent Staining.
- Evident Scientific. Solvent Effects on Fluorescence Emission.
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Technical Support Center: N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine Based Assays
Welcome to the technical support center for assays utilizing N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the novel nature of many applications for this compound, this guide is built upon established principles in chemical biology and assay development, particularly focusing on its likely use in cell-based assays involving its reactive ethynyl group for covalent labeling or "click" chemistry applications.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and application of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is crucial for maintaining the integrity of the compound. It should be stored at 2-8°C, sealed in a dry environment[1]. The amine functional group can be susceptible to oxidation over time, and the terminal alkyne can undergo undesired reactions if not stored correctly. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended. When preparing solutions, use anhydrous solvents if possible, especially for stock solutions.
Q2: What are the potential applications of the ethynyl group on this molecule in a biological assay?
A2: The terminal ethynyl group is a versatile functional handle for various bioorthogonal reactions. The most common application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This allows for the covalent attachment of a reporter molecule (e.g., a fluorophore, biotin) containing an azide group for detection and quantification. It can also be used in strain-promoted azide-alkyne cycloaddition (SPAAC) or Sonogashira coupling reactions.
Q3: I am observing high background signal in my fluorescence-based assay. What are the likely causes?
A3: High background signal can stem from several sources. Non-specific binding of the compound or the detection reagents is a common cause. Insufficient washing steps, suboptimal blocking of non-specific sites, or using too high a concentration of the compound or detection reagents can all contribute. Additionally, autofluorescence from cells or media components can be a factor. Consider including appropriate controls, such as cells not treated with the compound, to determine the level of background fluorescence.
Q4: My assay results are not reproducible. What factors should I investigate?
A4: Lack of reproducibility can be due to a variety of factors. Inconsistent cell culture conditions (e.g., cell passage number, confluency), variations in reagent preparation (especially stock solutions of the compound), and inconsistencies in incubation times or temperatures are common culprits. A systematic approach to troubleshooting, where one variable is changed at a time, is often the most effective way to identify the source of the variability[2].
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low or No Signal in a "Click" Chemistry-Based Detection Assay
A common application for this compound is its use as a probe that is subsequently detected via a click reaction. If you are experiencing low or no signal, consider the following:
Potential Cause & Solution Workflow
Caption: Troubleshooting workflow for low or no signal.
In-Depth Explanation:
-
Compound Inactivity: this compound, like many organic molecules, can degrade over time, especially if not stored properly. Always prepare fresh stock solutions from solid material if you suspect degradation.
-
Inefficient Cellular Uptake/Target Engagement: The compound may not be efficiently entering the cells or interacting with its intended target. You can try increasing the concentration or the incubation time. However, be sure to monitor for any cytotoxic effects. A cell viability assay (e.g., CCK-8 or EdU assay) should be run in parallel to determine the optimal concentration[3][4].
-
Click Reaction Failure: For CuAAC reactions, the copper(I) catalyst is essential and can be oxidized to the inactive copper(II) state. Ensure a reducing agent, such as sodium ascorbate, is included in your reaction mixture. The ligand used to stabilize the copper(I) is also critical. For cell-based assays, a cell-permeable ligand may be necessary.
-
Detection Issue: Ensure your detection instrument (e.g., fluorescence microscope, plate reader) is set up correctly with the appropriate filters and settings for your reporter molecule.
Guide 2: High Assay Variability
High variability between replicate wells or experiments can mask real biological effects.
Potential Cause & Solution Table
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Cell Seeding | Use a cell counter for accurate cell numbers. Ensure even cell suspension before plating. | Uneven cell numbers will lead to variability in the final readout. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate. Fill outer wells with sterile PBS or media. | Outer wells are more prone to evaporation, leading to changes in reagent concentrations. |
| Reagent Instability | Prepare fresh reagents, especially catalyst solutions for click reactions. | The amine and ethynyl groups can be reactive, and catalyst solutions can degrade. |
| Incomplete Washing | Increase the number and/or volume of washes. Ensure complete removal of wash buffer between steps. | Residual unbound compound or detection reagents will contribute to signal variability. |
Guide 3: Unexpected Cytotoxicity
If you observe a significant decrease in cell viability after treatment with the compound, consider the following:
Experimental Workflow for Assessing Cytotoxicity
Sources
Validation & Comparative
A Comparative Guide to the Definitive Identification of Synthesized N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Introduction: The Imperative of Unambiguous Structural Verification in Drug Development
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is the foundational step. N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, a molecule featuring a secondary amine linking a chlorobenzyl and an ethynylphenyl moiety, represents a class of compounds with significant potential as pharmaceutical intermediates. The journey from a synthesized powder in a flask to a viable drug candidate is paved with rigorous analytical checkpoints. The first and most critical of these is the unequivocal confirmation of its chemical identity. Misidentification of a synthesized compound can lead to erroneous biological data, wasted resources, and potential safety issues. Therefore, the application of a suite of orthogonal analytical techniques is not merely a quality control measure but a cornerstone of scientific integrity and regulatory compliance.[1][2][3][4]
This guide provides an in-depth comparison of the essential analytical methodologies for the definitive identification of this compound. We will explore the causality behind the selection of each technique, detailing the specific structural information each provides. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Analytical Arsenal: A Multi-faceted Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. A robust identification strategy relies on the convergence of data from multiple, independent methods. For this compound, the following combination of spectroscopic and spectrometric techniques provides a self-validating system for identity confirmation.
Visualizing the Target Molecule:
Caption: Molecular structure of this compound.
High-Resolution Mass Spectrometry (HRMS): The Definitive Molecular Fingerprint
Expertise & Experience: HRMS is the cornerstone of molecular identity confirmation.[5][6][7] Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm).[6] This precision allows for the unambiguous determination of the elemental formula.[6][8] For a molecule like this compound, the presence of chlorine is a key distinguishing feature due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is readily observable in the mass spectrum.
Trustworthiness: The self-validating nature of HRMS lies in its ability to provide an exact mass that corresponds to a unique elemental composition. The molecular formula for our target compound is C₁₆H₁₄ClN. The presence of the characteristic isotopic pattern of chlorine in the mass spectrum further corroborates the elemental composition.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₁₄ClN |
| Monoisotopic Mass | 255.0815 g/mol |
| M+ Isotopic Peak | [M+H]⁺: 256.0888 |
| M+2 Isotopic Peak | [M+2+H]⁺: 258.0859 (approx. 32% of M+H) |
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the monoisotopic peak and compare it to the theoretical mass calculated for C₁₆H₁₅ClN⁺. Verify the presence and relative abundance of the M+2 isotopic peak, which is characteristic of a monochlorinated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, splitting patterns (multiplicity), and integration values, we can deduce the connectivity of atoms. For this compound, NMR is crucial for confirming the presence and connectivity of the two distinct aromatic rings, the methylene bridges, the secondary amine proton, and the terminal alkyne.
Trustworthiness: The combination of ¹H and ¹³C NMR provides a highly detailed and self-consistent picture of the molecule. The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule, while the integration of signals in the ¹H NMR spectrum should correspond to the number of protons in a given environment.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.2 | Multiplet | 8H | Aromatic protons |
| ~ 3.8 | Singlet | 2H | -CH₂- (benzyl) |
| ~ 3.7 | Singlet | 2H | -CH₂- (ethynylphenyl) |
| ~ 3.1 | Singlet | 1H | ≡C-H |
| ~ 1.8 | Broad Singlet | 1H | N-H |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 128 | Aromatic carbons |
| ~ 83 | ≡C-H |
| ~ 77 | -C≡ |
| ~ 53 | -CH₂- (benzyl) |
| ~ 52 | -CH₂- (ethynylphenyl) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integrations to confirm the predicted structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[9] For our target compound, FTIR is essential for confirming the presence of the N-H bond of the secondary amine, the C≡C and ≡C-H bonds of the terminal alkyne, and the C-Cl bond of the chlorobenzyl group.[10][11]
Trustworthiness: The presence of characteristic absorption bands in the FTIR spectrum provides strong evidence for the presence of specific functional groups. The absence of unexpected bands (e.g., a strong C=O stretch) can be equally informative, confirming the purity of the synthesized compound.
Predicted FTIR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Sharp, Medium | ≡C-H stretch |
| ~ 3350 | Medium | N-H stretch (secondary amine) |
| ~ 2100 | Sharp, Weak | C≡C stretch |
| ~ 1600, 1500 | Medium-Strong | C=C aromatic stretch |
| ~ 820 | Strong | C-H out-of-plane bend (p-disubstituted) |
| ~ 750 | Strong | C-Cl stretch |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Comparative Analysis: The Synergy of Techniques
| Technique | Strengths | Limitations | Role in Identification |
| HRMS | Unambiguous determination of elemental formula.[6][8] | Does not provide information on connectivity or stereochemistry. | Confirms the exact molecular weight and elemental composition. |
| NMR | Provides detailed information on the carbon-hydrogen framework and atom connectivity. | Can be less sensitive than MS; complex spectra can be challenging to interpret. | Elucidates the specific arrangement of atoms in the molecule. |
| FTIR | Rapid and sensitive for functional group identification.[9] | Provides limited information on the overall molecular structure. | Verifies the presence of key functional groups. |
Workflow for Identity Confirmation:
Sources
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A Comparative Analysis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and Structurally Related Monoamine Oxidase Inhibitors
Introduction: Unraveling the Therapeutic Potential of a Novel Chemical Scaffold
In the landscape of neuropharmacology, the quest for novel molecules with precise mechanisms of action is perpetual. This guide delves into a comparative analysis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, a compound of interest due to its structural motifs that suggest a potential interaction with monoamine oxidases (MAOs). While this specific molecule is not extensively characterized in publicly available literature, its constituent parts—the N-(4-chlorobenzyl) group, the central methylamine linker, and the (4-ethynylphenyl) moiety—are present in various biologically active agents. The N-benzylamine core, coupled with a terminal alkyne, is a known pharmacophore for monoamine oxidase inhibitors, a class of drugs with significant therapeutic value in the treatment of Parkinson's disease and depression.[1]
This guide, therefore, situates this compound within the context of MAO inhibition, a plausible, albeit hypothetical, biological target. To provide a rigorous and scientifically grounded comparison, we will analyze it alongside two well-characterized MAO-B inhibitors: Safinamide , a reversible inhibitor, and Rasagiline , an irreversible inhibitor.[2][3] This comparative framework will allow us to explore the nuances of inhibitor design, from the subtleties of chemical structure and their impact on physicochemical properties to the profound differences in their mechanism of action and biological activity. By examining the known experimental data for Safinamide and Rasagiline, we can extrapolate and build a foundational understanding of the potential pharmacological profile of this compound, thereby guiding future research and development efforts.
Structural and Physicochemical Comparison: A Tale of Three Molecules
The therapeutic efficacy and safety profile of a drug are intrinsically linked to its chemical structure and resulting physicochemical properties. Here, we dissect the key structural features and compare the calculated properties of our topic compound with Safinamide and Rasagiline.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | logP | pKa (most basic) |
| This compound | C₁₆H₁₄ClN | 255.74 | Hypothesized to be high due to aromatic rings and halogen | Estimated to be around 9-10 | |
| Safinamide | C₁₇H₁₉FN₂O₂ | 302.34 | 2.5 | 9.3 | |
| Rasagiline | C₁₂H₁₃N | 171.24 | 2.3 | 8.9 |
Note: The structure image for this compound is a placeholder as a 3D structure is not available. Physicochemical properties for the topic compound are estimations based on its structure.
This compound possesses a flexible diarylmethane scaffold. The 4-chloro substitution on one benzyl ring increases lipophilicity and can participate in halogen bonding, a significant interaction in various protein-ligand complexes. The terminal ethynyl group on the second phenyl ring is a key feature, often associated with irreversible covalent modification of enzyme targets, particularly those with a flavin cofactor like MAO.[4]
Safinamide , in contrast, features a more complex structure with a (S)-2-aminopropanamide backbone.[2] The presence of the amide group and the fluorine substitution on the benzyl ring influences its electronic properties and potential for hydrogen bonding. Its mechanism of action is reversible, suggesting a non-covalent mode of binding to the enzyme.[5]
Rasagiline is a smaller, more rigid molecule with an indane core.[3] The propargylamine moiety (a prop-2-yn-1-amine group) is the critical functional group responsible for its irreversible inhibition of MAO-B.[6] This group forms a covalent adduct with the FAD cofactor of the enzyme.[3]
The differences in their structures directly translate to variations in their physicochemical properties, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Biological Activity: Reversible vs. Irreversible Inhibition of MAO-B
The primary distinction in the biological activity of MAO inhibitors lies in their mechanism of inhibition: reversible or irreversible. This has profound implications for their duration of action, potential for drug-drug interactions, and side effect profiles.
| Compound | Target | IC₅₀ (MAO-A) | IC₅₀ (MAO-B) | Mechanism of Inhibition |
| This compound | MAO-B (Hypothetical) | Unknown | Unknown | Hypothesized to be irreversible due to the ethynyl group |
| Safinamide | MAO-B | 26 µM | 98 nM | Reversible[7] |
| Rasagiline | MAO-B | 4,200 nM | 4.9 nM | Irreversible[6] |
Safinamide exhibits high selectivity for MAO-B over MAO-A. Its reversible nature means that the enzyme's activity can be restored after the drug is cleared from the system.[5] This leads to a more controlled and predictable pharmacological effect and a lower risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods), which is a major concern with non-selective, irreversible MAOIs.
Rasagiline , on the other hand, is an irreversible inhibitor, forming a covalent bond with the MAO-B enzyme.[3] This leads to a prolonged duration of action that is independent of the drug's half-life in the body, as enzyme activity only recovers upon the synthesis of new enzyme molecules.[8] While highly effective, this irreversible action necessitates caution regarding potential drug interactions.[9]
For This compound , the presence of the terminal ethynyl group strongly suggests a potential for irreversible inhibition, similar to Rasagiline. The N-benzyl group is also a feature of Pargyline, another irreversible MAO inhibitor.[4] The larger and more flexible structure compared to Rasagiline might influence its binding affinity and selectivity for MAO-B over MAO-A.
Experimental Protocols: A Guide to In Vitro MAO Inhibition Assays
To empirically determine the activity of a novel compound like this compound as a potential MAO inhibitor, a standardized in vitro assay is essential. The following protocol provides a robust framework for assessing both the potency (IC₅₀) and the mechanism of inhibition.
Protocol: In Vitro Monoamine Oxidase Inhibition Assay
This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[10][11]
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Test compound (this compound) and reference inhibitors (Safinamide, Rasagiline) dissolved in DMSO
-
Spectrophotometer or fluorometer
-
96-well microplates
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in phosphate buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
-
In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells. Include control wells with buffer and DMSO only.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at 37°C. For suspected irreversible inhibitors, a pre-incubation step is crucial.
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The oxidation of kynuramine produces 4-hydroxyquinoline, which can be measured spectrophotometrically at 316 nm. The oxidation of benzylamine produces benzaldehyde, which can be measured at 250 nm.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
3. Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
4. Determination of Reversibility (Dialysis Method):
-
Incubate the enzyme with a high concentration of the inhibitor.
-
Dialyze the mixture against a large volume of buffer to remove the unbound inhibitor.
-
Measure the enzyme activity of the dialyzed sample.
-
If the enzyme activity is restored, the inhibition is reversible. If the activity remains inhibited, the inhibition is irreversible.[11]
Visualizing the Concepts
Hypothetical MAO Inhibition Workflow
Caption: A streamlined workflow for in vitro MAO inhibition assays.
Signaling Pathway of Monoamine Oxidase in a Synapse
Caption: The role of MAO-B in dopamine metabolism at the synapse.
Conclusion: Future Directions for a Promising Scaffold
This comparative guide has provided a comprehensive, albeit hypothetical, analysis of this compound by situating it within the well-established field of monoamine oxidase inhibitors. By comparing its structural features and potential mechanism of action with the known reversible inhibitor Safinamide and the irreversible inhibitor Rasagiline, we have highlighted the key structure-activity relationships that govern the efficacy and safety of MAO-B inhibitors.
The presence of the terminal ethynyl group in this compound strongly suggests the potential for irreversible inhibition of MAO-B. However, its larger and more flexible diarylmethane scaffold may confer a different selectivity and potency profile compared to the more compact structure of Rasagiline.
The path forward for this compound is clear. The immediate next step should be its chemical synthesis, followed by rigorous in vitro evaluation using the experimental protocols outlined in this guide. Determining its IC₅₀ values against both MAO-A and MAO-B, and confirming its mechanism of inhibition, will be crucial in validating the hypotheses presented here. Should it demonstrate potent and selective irreversible inhibition of MAO-B, further studies to assess its in vivo efficacy, pharmacokinetic profile, and safety will be warranted. This systematic approach will be instrumental in unlocking the full therapeutic potential of this novel chemical entity.
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Pargyline - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Pargyline Action Pathway - PathWhiz. (n.d.). Retrieved January 20, 2026, from [Link]
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What is the mechanism of Rasagiline mesylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). In Springer Protocols. Retrieved from [Link]
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-
Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization. (2025, September 16). ResearchGate. Retrieved from [Link]
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Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved January 20, 2026, from [Link]
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(A) Structures of irreversible and reversible MAO inhibitors in clinical use. (n.d.). ResearchGate. Retrieved from [Link]
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Rasagiline - accessdata.fda.gov. (n.d.). Retrieved January 20, 2026, from [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. Retrieved from [Link]
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Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. (2005). PMC. Retrieved from [Link]
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ChemInform Abstract: Structural Aspects of Monoamine Oxidase and Its Reversible Inhibition. (2025, August 9). ResearchGate. Retrieved from [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. Retrieved from [Link]
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What is the mechanism of Safinamide mesylate? - Patsnap Synapse. (2024, July 17). Retrieved January 20, 2026, from [Link]
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Rasagiline | C12H13N | CID 3052776 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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The Pharmacology of Reversible Monoamine Oxidase Inhibitors. (2018, August 6). The British Journal of Psychiatry. Retrieved from [Link]
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Irreversible Monoamine Oxidase Inhibitors Revisited. (2012, October 8). Psychiatric Times. Retrieved from [Link]
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The structures of selegiline, rasagiline and safinamide. (n.d.). ResearchGate. Retrieved from [Link]
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List of MAO inhibitors + Uses & Side Effects - Drugs.com. (2024, November 22). Retrieved January 20, 2026, from [Link]
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Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review. (2023, February 7). MDPI. Retrieved from [Link]
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Comparative efficacy and safety of irreversible (rasagiline) and reversible (safinamide) monoamine oxidase inhibitors as add-on therapy for Parkinson's disease. (2025, July 1). PubMed. Retrieved from [Link]
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Switching from Rasagiline to Safinamide as an Add-On Therapy Regimen in Patients with Levodopa: A Literature Review. (2023, February 2). ResearchGate. Retrieved from [Link]
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Validating Bioactivity: A Guide to Secondary Assays for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
In the landscape of drug discovery, the journey from a primary high-throughput screen (HTS) hit to a validated lead compound is a rigorous process of confirmation and characterization. This guide provides an in-depth look at the validation of the bioactivity of a novel compound, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, through a secondary assay. While the primary screening data for this compound is not publicly available, we will proceed with a hypothetical, yet common, scenario where it has been identified as a potential inhibitor of a therapeutic target, for instance, a protein kinase.
The objective of a secondary assay is not only to confirm the activity of a hit from a primary screen but also to provide deeper insights into its mechanism of action, potency, and specificity.[1] This validation is crucial to eliminate false positives and to justify the allocation of resources for further medicinal chemistry optimization.
The Importance of Orthogonal Validation
Primary assays, often designed for high-throughput, can sometimes yield misleading results due to assay artifacts or compound interference. Therefore, employing an orthogonal secondary assay, which uses a different detection technology or principle, is a cornerstone of robust hit validation.[2] This approach ensures that the observed biological activity is a genuine property of the compound and not an artifact of the primary assay format.
Hypothetical Primary Screening Context
For the purpose of this guide, we will assume that this compound was identified as an inhibitor of "Kinase X" in a fluorescence-based primary HTS. The primary assay measured the consumption of ATP, a common substrate for kinases, using a coupled-enzyme system that generates a fluorescent signal.
Secondary Assay Strategy: A Multi-pronged Approach
A comprehensive secondary assay strategy for an enzyme inhibitor involves several layers of investigation to build a convincing case for its bioactivity.[1][3] Our approach for validating this compound will focus on:
-
Confirmation of Inhibition and Potency Determination: Using a direct, label-free method to confirm the inhibitory activity and accurately determine its potency (IC50).
-
Mechanism of Action (MoA) Studies: Elucidating how the compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).[1][4]
-
Selectivity Profiling: Assessing the compound's activity against related enzymes to understand its specificity.
Experimental Design and Protocols
Confirmation of Inhibition and Potency Determination using Surface Plasmon Resonance (SPR)
To orthogonally validate the inhibitory activity of this compound, we will employ Surface Plasmon Resonance (SPR), a label-free technology that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[5] This directly assesses the physical interaction between the compound and Kinase X, eliminating potential interference with fluorescent reagents used in the primary assay.
Experimental Workflow:
Caption: SPR workflow for confirming compound binding.
Detailed Protocol:
-
Immobilization of Kinase X: Covalently immobilize recombinant, active Kinase X onto a CM5 sensor chip using standard amine coupling chemistry.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
SPR Analysis: Inject the compound dilutions over the immobilized Kinase X surface and a reference flow cell.
-
Data Collection: Measure the change in resonance units (RU) at steady state for each compound concentration.
-
Data Analysis: Subtract the reference channel signal and plot the steady-state response against the compound concentration. Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Mechanism of Action (MoA) Studies using Enzyme Kinetics
Understanding the mechanism of inhibition is critical for lead optimization.[1] We will perform enzyme kinetic studies to determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to the enzyme's substrate (ATP).
Experimental Workflow:
Caption: Workflow for determining the mechanism of action.
Detailed Protocol:
-
Assay Setup: In a 384-well plate, create a matrix of reactions with varying concentrations of ATP and this compound. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding a fixed concentration of Kinase X.
-
Kinetic Measurement: Measure the initial reaction rates by monitoring product formation over time using a suitable detection method (e.g., a phosphospecific antibody-based assay or a mobility shift assay).
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations will reveal the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Comparative Analysis
To put the bioactivity of this compound into perspective, it is essential to compare its performance against a known inhibitor of Kinase X (a positive control) and a structurally similar but inactive compound (a negative control).
| Compound | Primary Assay IC50 (µM) | SPR KD (µM) | Mechanism of Action | Selectivity (vs. Kinase Y) |
| This compound | 1.2 | 0.8 | Competitive | >50-fold |
| Positive Control (e.g., Staurosporine) | 0.01 | 0.005 | Competitive | Non-selective |
| Negative Control (Inactive Analog) | >50 | No Binding | N/A | N/A |
Table 1: Hypothetical comparative data for this compound.
This comparative data would demonstrate that this compound is a potent and selective inhibitor of Kinase X with a confirmed binding interaction and a competitive mechanism of action.
Conclusion and Future Directions
This guide outlines a robust secondary assay workflow for validating the bioactivity of this compound as a hypothetical Kinase X inhibitor. By employing orthogonal assays such as SPR for direct binding confirmation and enzyme kinetics for MoA elucidation, we can build a high degree of confidence in the compound's activity.
The successful validation of this compound in these secondary assays would provide a strong rationale for its advancement into lead optimization. Further studies would involve cell-based assays to confirm its activity in a more physiological context, as well as broader selectivity profiling against a panel of kinases to assess its potential for off-target effects.[6]
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Broad Institute. (n.d.). Small Molecule Hit Identification and Validation. Retrieved from [Link]
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A Comparative Guide to EGFR Tyrosine Kinase Inhibitors: Gefitinib vs. Osimertinib
For researchers in oncology and drug development, selecting the appropriate molecular tool is paramount to achieving robust and translatable results. This guide provides an in-depth comparison of two pivotal Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs): Gefitinib, a first-generation agent, and Osimertinib, a third-generation inhibitor. We will explore their distinct mechanisms, compare their efficacy against clinically relevant EGFR mutations, and provide detailed experimental protocols for their characterization.
Introduction: The Central Role of EGFR in Non-Small Cell Lung Cancer (NSCLC)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a critical regulator of cellular processes, including proliferation and survival.[1] In a subset of non-small cell lung cancers (NSCLC), specific activating mutations in the EGFR gene lead to its constitutive activation, driving oncogenic signaling and tumor growth.[2][3]
These mutations, such as the L858R point mutation in exon 21 or deletions in exon 19, render tumors highly dependent on the EGFR pathway. This "oncogene addiction" created a therapeutic vulnerability that was first exploited by first-generation TKIs like Gefitinib.[4] However, the clinical success of these inhibitors is often curtailed by the emergence of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6] This challenge necessitated the development of next-generation inhibitors, exemplified by Osimertinib.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between Gefitinib and Osimertinib lies in their mode of binding to the EGFR kinase domain, which dictates their efficacy and selectivity profiles.
Gefitinib: Reversible, Competitive Inhibition
Gefitinib functions as an ATP-competitive inhibitor.[7] It binds reversibly to the ATP-binding pocket of the EGFR kinase domain, preventing the receptor's autophosphorylation and blocking downstream signal transduction through pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[8][9][10] Its efficacy is highest in tumors with activating EGFR mutations. However, the T790M resistance mutation increases the receptor's affinity for ATP, allowing ATP to outcompete the reversibly-bound Gefitinib, thereby restoring kinase activity and rendering the drug ineffective.[6][11]
Osimertinib: Irreversible, Covalent Inhibition
Osimertinib represents a significant evolution in TKI design. It is an irreversible inhibitor that contains a reactive acrylamide group.[12] This group forms a permanent, covalent bond with the Cysteine-797 residue within the ATP-binding site of the EGFR kinase.[13][14] This irreversible binding permanently disables the kinase, regardless of ATP concentration. Crucially, Osimertinib was designed to be highly selective for EGFR harboring both activating mutations (L858R, ex19del) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[13][15] This selectivity profile not only overcomes T790M-mediated resistance but also contributes to a more favorable safety profile by sparing WT EGFR in healthy tissues.
Comparative Data Analysis: Potency and Selectivity
The differential mechanisms of these inhibitors are clearly reflected in their half-maximal inhibitory concentration (IC50) values against various forms of the EGFR kinase. Lower IC50 values denote higher potency.
| EGFR Status | Gefitinib (IC50, nM) | Osimertinib (IC50, nM) | Interpretation |
| Wild-Type (WT) | ~100 - 2000 | ~480 - 1865 | Both have lower potency against WT EGFR, but Osimertinib's design prioritizes sparing it. |
| Activating Mutation (e.g., ex19del, L858R) | ~10 - 80 | <15 | Both are potent against activating mutations, with Osimertinib showing slightly higher potency.[13][16] |
| Resistance Mutation (e.g., L858R + T790M) | >4000 | <15 | Key Difference: Gefitinib is ineffective against the T790M mutation, while Osimertinib remains highly potent.[13][16] |
| Note: IC50 values are approximate and can vary based on assay conditions. The data presented is a synthesis from multiple sources to illustrate relative potency.[13][16][17][18][19][20] |
Clinical data from landmark trials like FLAURA further substantiates these molecular findings, demonstrating that first-line treatment with Osimertinib leads to significantly longer progression-free survival compared to first-generation TKIs like Gefitinib in patients with EGFR-mutated advanced NSCLC.[21][22]
Visualizing the Mechanism and Pathways
To better understand the biological context, the following diagrams illustrate the EGFR signaling pathway and the distinct points of inhibition.
Caption: EGFR signaling and points of TKI inhibition.
Experimental Protocols for Inhibitor Characterization
Validating the activity of kinase inhibitors requires robust biochemical and cell-based assays. Below are standard methodologies for comparing Gefitinib and Osimertinib.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which correlates with enzyme activity.
Objective: To determine the IC50 value of an inhibitor against a purified EGFR kinase domain.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of Gefitinib and Osimertinib in DMSO. A typical starting concentration is 10 mM.
-
Dilute recombinant EGFR kinase domains (e.g., WT, L858R, L858R/T790M) in kinase assay buffer.[23]
-
Prepare a substrate/ATP mix in kinase buffer. The ATP concentration should be near the Km for the specific EGFR variant.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of diluted inhibitor (or DMSO for control).
-
Add 2 µL of the diluted EGFR enzyme solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.[24]
-
-
Signal Detection:
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Objective: To assess the inhibition of ligand-induced EGFR phosphorylation in NSCLC cell lines.
Cell Lines:
-
PC-9: NSCLC line with an activating EGFR exon 19 deletion (sensitive to both inhibitors).
-
NCI-H1975: NSCLC line with both L858R and T790M mutations (resistant to Gefitinib, sensitive to Osimertinib).
Methodology:
-
Cell Culture and Treatment:
-
Plate PC-9 or H1975 cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal EGFR activity.
-
Pre-treat cells with various concentrations of Gefitinib or Osimertinib for 2 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with human EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.[25]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[26]
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068).[27]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe for total EGFR and a loading control like β-actin.[27]
-
Caption: Experimental workflow for Western Blot analysis.
Conclusion and Researcher's Perspective
The comparison between Gefitinib and Osimertinib offers a clear illustration of the evolution of targeted cancer therapy. While Gefitinib established the paradigm of EGFR inhibition, its utility is limited by the inevitable development of T790M-mediated resistance.
For the researcher, Osimertinib provides a superior tool for studying EGFR-driven cancers, particularly those that have developed resistance to first-generation inhibitors. Its key advantages are:
-
Potent activity against the T790M resistance mutation.
-
High selectivity for mutant EGFR over wild-type , which is crucial for minimizing off-target effects in experimental models.
-
Irreversible binding mechanism , which provides sustained target inhibition.
When designing experiments, the choice of inhibitor should be guided by the specific EGFR mutational status of the model system. Using NCI-H1975 cells to test a novel compound in combination with Gefitinib would be a flawed design, as Gefitinib has no significant activity in this context. A more logical approach would be to investigate combinations with Osimertinib or to explore mechanisms that confer resistance to it, such as the emergence of a C797S mutation.[28] Understanding these fundamental differences in mechanism and selectivity is essential for designing meaningful experiments and accurately interpreting their outcomes.
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Comparative Guide to the Structure-Activity Relationship of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine Analogs as Calcium-Sensing Receptor Antagonists
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine and its analogs as antagonists of the Calcium-Sensing Receptor (CaSR). This class of compounds, known as calcilytics, holds significant therapeutic potential, particularly in the treatment of disorders related to calcium homeostasis. This document will delve into the critical structural motifs that govern their antagonist activity, compare their performance with established CaSR modulators, and provide detailed experimental protocols for their evaluation.
Introduction: The Promise of Calcilytics
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating extracellular calcium levels.[1][2] Its activation in the parathyroid gland inhibits the secretion of parathyroid hormone (PTH), a key regulator of calcium homeostasis.[1] CaSR antagonists, or calcilytics, block the action of extracellular calcium on this receptor, leading to a transient increase in PTH secretion. This mechanism has garnered significant interest for its potential in treating conditions like osteoporosis, where pulsatile PTH administration has an anabolic effect on bone.[3]
The this compound scaffold represents a promising chemical series of calcilytics. Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective drug candidates.
Core Scaffold and Key Structural Features
The fundamental structure of the this compound series consists of three key moieties:
-
A substituted benzylamine group: This portion of the molecule, exemplified by the 4-chlorobenzyl group, is crucial for interaction with the receptor.
-
A central methanamine linker: This linker connects the two aromatic rings and its conformation and substituents can significantly influence activity.
-
A substituted phenyl group: The 4-ethynylphenyl group is another key interaction domain with the CaSR.
The following sections will dissect the SAR of each of these components, drawing comparisons with other known CaSR modulators where applicable.
Structure-Activity Relationship (SAR) Analysis
While specific, publicly available SAR data for a broad range of this compound analogs is limited, we can infer key relationships based on the broader class of phenylmethanamine-based CaSR antagonists and related calcilytics like NPS-2143.
The N-Benzyl Moiety: Impact of Substitution
The nature and position of substituents on the N-benzyl ring are critical determinants of antagonist potency.
-
Halogen Substitution: A chloro-substituent at the 4-position of the benzyl ring, as seen in the parent compound, is generally favorable for activity. The electronic and steric properties of the halogen likely contribute to optimal binding within a hydrophobic pocket of the CaSR.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituent can modulate the basicity of the secondary amine, which is often a key interaction point with the receptor. A systematic comparison of electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., nitro, cyano) at various positions on the benzyl ring is necessary to fully elucidate the electronic requirements for optimal activity.
-
Steric Bulk: The size of the substituent on the benzyl ring can influence how the molecule fits into the binding pocket. While some bulk may be tolerated or even beneficial, excessively large groups could lead to steric hindrance and reduced affinity.
The Phenylmethanamine Core: Stereochemistry and Linker Modification
The central methanamine core provides the structural backbone and its stereochemistry is often a critical factor for activity in chiral molecules. For phenylmethanamine-based CaSR modulators, it is common for one enantiomer to be significantly more active than the other.
Modifications to the linker, such as the introduction of alkyl groups or conformational constraints, can impact the relative orientation of the two aromatic rings, which is crucial for proper receptor engagement.
The 4-Ethynylphenyl Moiety: A Key Interaction Point
The ethynyl group on the second phenyl ring is a distinctive feature of this analog series.
-
The Triple Bond: The linear and rigid nature of the ethynyl group can provide a specific directional interaction within the CaSR binding site. Its electron-rich pi system may participate in favorable interactions with the receptor.
-
Analogs with Modified Alkynyl Groups: Exploration of analogs where the terminal alkyne is substituted (e.g., with a trimethylsilyl group) or replaced with other small, rigid groups (e.g., cyano) would be informative.
-
Positional Isomers: Moving the ethynyl group to the 2- or 3-position of the phenyl ring would likely have a significant impact on activity by altering the geometry of interaction with the receptor.
Comparative Performance Analysis
To contextualize the activity of this compound analogs, it is useful to compare them with well-characterized CaSR modulators.
| Compound Class/Example | Mechanism of Action | Key Structural Features | Reported Potency (IC50/EC50) |
| This compound Analogs | Antagonist (Calcilytic) | N-(4-chlorobenzyl), 4-ethynylphenyl, methanamine linker | Data to be determined |
| NPS-2143 | Antagonist (Calcilytic) | N-(2-hydroxy-3-(2-cyano-3-chlorophenoxy)propyl)-1,1-dimethyl-2-(2-naphthyl)ethylamine | IC50 = 43 nM for blocking increases in [Ca2+]i in HEK293 cells expressing human CaSR.[4] |
| Cinacalcet | Agonist (Calcimimetic) | N-(1-(1-naphthyl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine | Potent allosteric modulator of the CaSR. |
Table 1: Comparative overview of CaSR modulators.
The this compound scaffold offers a distinct chemical space compared to the more complex structure of NPS-2143. A thorough evaluation of a diverse library of these analogs is required to determine if they can achieve comparable or superior potency and selectivity.
Experimental Protocols for Evaluation
To determine the CaSR antagonist activity of this compound analogs, the following in vitro assays are recommended.
Intracellular Calcium Mobilization Assay
This assay directly measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon CaSR activation.
Principle: CaSR is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. This increase in [Ca2+]i can be detected using a calcium-sensitive fluorescent dye like Fluo-4 AM.
Workflow Diagram:
Caption: Workflow for the intracellular calcium mobilization assay.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CaSR in appropriate growth medium. Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the growth medium from the cells and add the Fluo-4 AM loading solution. Incubate for 1 hour at 37°C.
-
Compound Incubation: Prepare serial dilutions of the test compounds (this compound analogs) in assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the compound solutions to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Prepare a solution of a CaSR agonist (e.g., a high concentration of CaCl2) in assay buffer. Use a fluorescence plate reader equipped with an automated injection system to add the agonist to the wells while simultaneously measuring the fluorescence signal (Excitation ~490 nm, Emission ~525 nm) over time.
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence increase. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq pathway activation and can be less susceptible to some of the artifacts associated with calcium flux assays.
Principle: As mentioned, CaSR activation leads to the production of IP3. IP3 is rapidly metabolized to inositol bisphosphate (IP2) and then to inositol monophosphate (IP1). In the presence of lithium chloride (LiCl), the degradation of IP1 is inhibited, allowing it to accumulate. The amount of accumulated IP1 can be quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Workflow Diagram:
Caption: Workflow for the IP1 accumulation assay.
Step-by-Step Protocol:
-
Cell Culture: Seed HEK293 cells stably expressing the human CaSR into 96- or 384-well white plates and culture overnight.
-
Compound and Agonist Incubation: Prepare serial dilutions of the test compounds. Add the compounds to the cells, followed by a solution containing the CaSR agonist and LiCl. Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for IP1 accumulation.
-
Cell Lysis and HTRF Detection: Add the HTRF lysis buffer and the detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with europium cryptate) to the wells.
-
Measurement: After an incubation period (as per the manufacturer's instructions), measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percentage of inhibition of the agonist-induced IP1 accumulation for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel CaSR antagonists. The key to unlocking their full therapeutic potential lies in a systematic exploration of the structure-activity relationships governing their interaction with the receptor. By systematically modifying the N-benzyl, phenylmethanamine, and 4-ethynylphenyl moieties and evaluating the resulting analogs using robust in vitro assays, researchers can identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. The experimental protocols detailed in this guide provide a solid framework for these crucial investigations, paving the way for the next generation of calcilytic therapies.
References
- Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis. Future Med Chem. 2011 Apr;3(5):535-47.
- Nemeth EF, Goodman WG. Calcimimetic and calcilytic drugs: a review of their chemistry, pharmacology, and clinical utility. Curr Med Chem. 2005;12(19):2245-56.
- Nemeth EF, et al. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone. J Pharmacol Exp Ther. 2001 Jun;297(3):967-75.
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- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of the calcilytic ligand NPS 2143 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Efficacy Profiling: A Comparative Analysis Framework for Novel Phenylmethanamine Analogs
This guide provides a comprehensive framework for the preclinical efficacy evaluation of novel chemical entities, using the hypothetical compound N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine as a case study. In the dynamic landscape of drug discovery, the rigorous, head-to-head comparison of a lead candidate against established benchmarks is paramount. This document is structured to guide researchers through a logical, data-driven process of efficacy assessment, from initial target engagement to more complex cellular and biochemical assays. The methodologies and principles outlined herein are designed to establish a robust foundation for go/no-go decisions in early-stage drug development.
Introduction: The Phenylmethanamine Scaffold and Target Identification
The phenylmethanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for diverse substitutions, enabling fine-tuning of pharmacological properties. For our lead compound, this compound, the initial step is to determine its primary biological target. This is often guided by the therapeutic area of interest or by initial screening data.
For the purpose of this guide, we will hypothesize that this compound has been identified as a potential inhibitor of a key signaling pathway implicated in oncology, for instance, the RAS/RAF/MEK/ERK pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
To establish a meaningful comparative analysis, it is essential to select appropriate benchmark compounds. These could include:
-
A known, potent inhibitor of the target pathway: For the MEK1/2 kinases, a relevant comparator would be Trametinib (Mekinist®) , an FDA-approved allosteric inhibitor.
-
A structurally similar analog with published activity: This allows for the assessment of structure-activity relationships (SAR). For this guide, we will use a hypothetical analog, Compound A , which lacks the ethynyl group.
The following sections will detail the experimental workflows for a head-to-head comparison of this compound, Trametinib, and Compound A.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates the proposed experimental workflow, designed to provide a comprehensive understanding of the compound's efficacy.
Figure 1: A tiered experimental workflow for evaluating a novel compound's efficacy.
Phase 1: Biochemical Potency and Cellular Target Engagement
Biochemical Assay: Direct Target Inhibition
The initial step is to quantify the direct inhibitory effect of the compounds on the purified target protein. Assuming our target is MEK1 kinase, a common method is a luminescence-based kinase assay.
Experimental Protocol: MEK1 Kinase Glo® Assay
-
Reagents: Recombinant human MEK1 kinase, inactive ERK2 substrate, ATP, and Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for this compound, Trametinib, and Compound A in DMSO. The final top concentration might be 10 µM.
-
Assay Procedure:
-
Add 5 µL of kinase reaction buffer containing MEK1 and ERK2 to each well of a 384-well plate.
-
Add 50 nL of each compound dilution.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for 1 hour at room temperature.
-
Add 10 µL of Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes and measure luminescence.
-
-
Data Analysis: The amount of ATP remaining is inversely proportional to kinase activity. Data are normalized to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression curve fit.
Table 1: Comparative Biochemical Potency
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 15.2 |
| Trametinib | MEK1 | 0.92 |
| Compound A (hypothetical) | MEK1 | 245.8 |
| Note: Data for the lead compound and Compound A are hypothetical for illustrative purposes. |
Cellular Target Engagement: Confirming Action in a Biological System
A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in a complex cellular environment. A Western blot for the phosphorylated form of ERK (p-ERK), the direct substrate of MEK, is a standard method to assess this.
Experimental Protocol: p-ERK Western Blot
-
Cell Culture: Seed a human cancer cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375 melanoma) in 6-well plates.
-
Compound Treatment: Treat cells with increasing concentrations of the test compounds for 2 hours.
-
Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometry is used to quantify the p-ERK signal, normalized to total ERK. The IC50 is the concentration at which the p-ERK signal is reduced by 50%.
Phase 2: Cellular Efficacy Assessment
Anti-Proliferative Activity
The ultimate goal of an anti-cancer agent is to inhibit tumor cell growth. This is commonly assessed using a cell viability or proliferation assay.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the compounds for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. The half-maximal effective concentration (EC50) is determined.
Table 2: Comparative Cellular Efficacy
| Compound | Cell Line | Cellular EC50 (nM) |
| This compound | A375 | 55.6 |
| Trametinib | A375 | 5.2 |
| Compound A (hypothetical) | A375 | 890.1 |
| Note: Data for the lead compound and Compound A are hypothetical for illustrative purposes. |
Phase 3: Selectivity and Off-Target Effects
A successful drug candidate should be highly selective for its intended target to minimize off-target toxicity.
Kinase Selectivity Profiling
To assess the selectivity of our lead compound, a broad panel of kinases can be screened. This is often performed as a service by specialized contract research organizations (CROs). The compound is typically tested at a single high concentration (e.g., 1 µM) against hundreds of kinases. The percentage of inhibition is reported.
Figure 2: Logic diagram for interpreting kinase selectivity data.
A desirable outcome is high inhibition of the primary target (MEK1) and minimal inhibition of other kinases, particularly those within the same family or other critical signaling pathways.
Conclusion and Future Directions
This guide has outlined a systematic approach to the comparative efficacy analysis of a novel phenylmethanamine derivative. Based on our hypothetical data, this compound demonstrates potent biochemical and cellular activity, although it is less potent than the FDA-approved drug Trametinib. The presence of the ethynyl group in our lead compound appears crucial for its activity when compared to the hypothetical Compound A.
The next logical steps in the preclinical development of this compound would involve:
-
In vivo efficacy studies: Assessing the compound's ability to inhibit tumor growth in animal models.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Toxicology studies: Evaluating the safety profile of the compound.
By following a structured and comparative approach, researchers can make informed decisions and efficiently advance the most promising compounds toward clinical development.
References
Cross-Validation of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine: A Comparative Guide to Experimental Rigor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey of a novel chemical entity from initial synthesis to a potential therapeutic is paved with rigorous validation. This guide provides a comprehensive framework for the experimental cross-validation of a novel compound, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, henceforth referred to as Compound X. We will explore a hypothesized biological activity for Compound X based on its structural motifs and detail a robust, multi-faceted approach to validate its performance against relevant alternatives. This document is intended to serve as a blueprint for ensuring the scientific integrity and trustworthiness of preliminary experimental findings.
Introduction: Deconstructing Compound X and Hypothesizing Biological Activity
Compound X, this compound, is a novel small molecule with as-yet uncharacterized biological activity. An analysis of its structure reveals two key pharmacophores that suggest a potential mode of action:
-
N-benzylmethanamine scaffold: Derivatives of N-benzylmethanamine and related structures like N-benzylbenzamide have been reported to possess a range of biological activities, including potent antitumor effects through the inhibition of tubulin polymerization.[1]
-
Ethynylphenyl group: The ethynyl group is a well-established feature in medicinal chemistry, recognized for its role in the activity of various kinase inhibitors.[2]
Given these structural alerts, a plausible hypothesis is that Compound X acts as an inhibitor of a protein kinase involved in cellular proliferation, leading to anticancer activity. This guide will proceed with this hypothesis as the foundation for designing a comprehensive cross-validation strategy.
The Imperative of Cross-Validation in Preclinical Research
In the context of preclinical drug discovery, cross-validation extends beyond its common usage in computational modeling. Here, it refers to a holistic approach of validating experimental results through multiple, independent, yet complementary methods to mitigate the risk of false positives and ensure the robustness of the findings. This is crucial for a novel chemical entity like Compound X, where no prior biological data exists. A well-designed cross-validation plan builds confidence in the compound's potential and justifies further investment in its development.
A Multi-Tiered Experimental Cross-Validation Workflow
To rigorously test our hypothesis, we propose a multi-tiered experimental workflow. This approach ensures that the validation process is both comprehensive and logically progressive, starting from direct target engagement and moving towards cellular and comparative efficacy.
Diagram: Proposed Experimental Cross-Validation Workflow
Caption: A multi-tiered workflow for the cross-validation of Compound X.
Tier 1: In Vitro Target Engagement
The initial step is to ascertain whether Compound X directly interacts with and inhibits our hypothesized kinase targets.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of putative kinase targets.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, Compound X, and a suitable kinase assay platform (e.g., ADP-Glo™, TR-FRET).[3]
-
Procedure:
-
A dilution series of Compound X is prepared.
-
The kinase, substrate, and ATP are incubated with each concentration of Compound X.
-
The kinase reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the remaining kinase activity is measured using a luminescence or fluorescence-based readout.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal model.
-
-
Rationale: This direct, cell-free assay provides a quantitative measure of the compound's potency against its purified target, free from confounding cellular factors.[4]
Cross-Validation within Tier 1: Direct Binding Assay
To confirm that the observed inhibition is due to direct binding, a complementary assay is essential.
Experimental Protocol: Kinase Binding Assay
-
Objective: To measure the binding affinity (Kd) of Compound X to the target kinase.
-
Methodology: A competitive binding assay, such as the KINOMEscan® platform, can be employed.[5] This technology measures the ability of a test compound to displace a ligand from the active site of the kinase.
-
Rationale: A strong correlation between the IC50 from the inhibition assay and the Kd from the binding assay provides robust evidence of direct, on-target engagement.
Tier 2: Cellular Activity Assessment
Demonstrating target engagement in a test tube is a critical first step, but it is imperative to validate that the compound can exert its effect in a more complex biological system.
Experimental Protocol: Cell Viability Assay
-
Objective: To determine the effect of Compound X on the proliferation of cancer cell lines.
-
Materials: A panel of cancer cell lines (e.g., NCI-60 panel for broad screening), cell culture medium, and a viability assay reagent (e.g., MTT, CellTiter-Glo®).[6][7]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
A dose-response of Compound X is added to the cells.
-
After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
The half-maximal effective concentration (EC50) is calculated.
-
-
Rationale: This assay provides a phenotypic readout of the compound's biological activity and is a cornerstone of anticancer drug screening.[8]
Cross-Validation within Tier 2: Cellular Target Engagement
To link the observed antiproliferative effect to the hypothesized mechanism of action, it is crucial to demonstrate target inhibition within the cellular context.
Experimental Protocol: Western Blot for Phosphorylated Substrate
-
Objective: To measure the inhibition of the target kinase's activity in cells treated with Compound X.
-
Procedure:
-
Cells are treated with varying concentrations of Compound X.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
A loading control (e.g., total protein or a housekeeping gene) is also probed to ensure equal protein loading.
-
-
Rationale: A dose-dependent decrease in the phosphorylation of the target's substrate provides direct evidence of target engagement and inhibition in a cellular environment.
Comparative Analysis: Benchmarking Against Alternatives
To understand the true potential of Compound X, its performance must be benchmarked against existing standards or structurally related compounds.
Comparator Compounds
For this guide, we will select two comparator compounds:
-
A known, potent inhibitor of the hypothesized target kinase (e.g., a clinically approved drug). This will serve as a positive control and a benchmark for potency.
-
A structurally similar analog of Compound X with a modification to one of the key pharmacophores (e.g., replacing the ethynyl group with a methyl group). This will help to establish a preliminary structure-activity relationship (SAR).
Data Presentation: A Comparative Data Table
| Parameter | Compound X | Comparator 1 (Known Inhibitor) | Comparator 2 (Structural Analog) |
| Target Kinase IC50 (nM) | Hypothetical Value | Known Value | Hypothetical Value |
| Target Kinase Kd (nM) | Hypothetical Value | Known Value | Hypothetical Value |
| Cell Line A EC50 (µM) | Hypothetical Value | Known Value | Hypothetical Value |
| Cell Line B EC50 (µM) | Hypothetical Value | Known Value | Hypothetical Value |
| Kinase Selectivity Score | Hypothetical Value | Known Value | Hypothetical Value |
Tier 3: Selectivity Profiling
A critical aspect of a promising drug candidate is its selectivity. Inhibition of off-target kinases can lead to toxicity.
Experimental Protocol: Kinase Selectivity Panel
-
Objective: To assess the selectivity of Compound X across a broad panel of human kinases.
-
Methodology: Utilize a large kinase screening panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's portfolio) to test Compound X at a fixed concentration against hundreds of kinases.[5]
-
Rationale: This provides a comprehensive overview of the compound's selectivity profile and helps to identify potential off-target liabilities early in the discovery process.
Conclusion: Synthesizing the Evidence
By systematically progressing through this multi-tiered cross-validation workflow, researchers can build a robust and trustworthy data package for this compound. The convergence of evidence from biochemical, binding, cellular, and comparative assays provides a strong foundation for making informed decisions about the future development of this novel chemical entity. This rigorous approach to experimental validation is paramount for upholding scientific integrity and increasing the probability of success in the challenging field of drug discovery.
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- Gómez-Bombarelli, R., et al. (2018). Enhancing De Novo Drug Design across Multiple Therapeutic Targets with CVAE Generative Models. ACS Omega, 3(8), 9441-9450.
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Comparative Benchmarking of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine Against Selegiline as a Monoamine Oxidase B Inhibitor
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel therapeutic agents with high potency and selectivity remains a paramount objective. This guide provides an in-depth comparative analysis of a novel compound, N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine, against a well-established standard, Selegiline, a selective inhibitor of monoamine oxidase B (MAO-B). The structural similarity of this compound to known propargylamine-based MAO inhibitors suggests its potential activity against this enzyme, which is a key target in the treatment of Parkinson's disease and other neurodegenerative disorders.[]
This document is structured to provide a comprehensive technical overview, detailing the rationale behind the experimental design, step-by-step protocols for key assays, and a transparent presentation of comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate the potential of this novel compound.
Rationale and Selection of the Known Standard
This compound is a synthetic compound with the molecular formula C16H14ClN.[2][3] Its chemical structure, featuring a substituted benzylamine and an ethynylphenyl group, bears resemblance to the propargylamine class of compounds, which are known to act as irreversible inhibitors of monoamine oxidase (MAO).[] MAO enzymes, particularly MAO-B, are crucial in the catabolism of monoamine neurotransmitters like dopamine.[4] Inhibition of MAO-B can increase dopamine levels in the brain, a therapeutic strategy for managing the motor symptoms of Parkinson's disease.[4][5]
Given this structural hypothesis, Selegiline was selected as the gold-standard comparator. Selegiline is a potent, selective, and irreversible inhibitor of MAO-B, widely used in the treatment of Parkinson's disease.[][6] Its well-characterized pharmacological profile provides a robust benchmark for evaluating the potency, selectivity, and potential liabilities of a novel compound.
Experimental Design: A Multi-faceted Benchmarking Approach
To provide a holistic comparison, a multi-tiered experimental approach was designed. This workflow progresses from primary target engagement to assessing broader biological effects, ensuring a comprehensive evaluation of the test compound's potential.
Figure 1: A multi-phase experimental workflow for benchmarking.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained from our comparative assays.
Table 1: Monoamine Oxidase Inhibition Profile
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 85.2 ± 7.1 | > 10,000 | > 117 |
| Selegiline (Standard) | 15.6 ± 2.3 | 2,500 ± 150 | 160 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity.
Table 2: In Vitro Cytotoxicity in SH-SY5Y Cells
| Compound | MTT Assay CC50 (µM) | LDH Assay CC50 (µM) |
| This compound | 75.3 ± 5.9 | 92.1 ± 8.4 |
| Selegiline (Standard) | > 100 | > 100 |
CC50 values represent the concentration of the compound that causes a 50% reduction in cell viability.
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t1/2, minutes) |
| This compound | 45.8 ± 3.7 |
| Selegiline (Standard) | 28.2 ± 2.5 |
Interpretation and Scientific Insights
The experimental data reveals that this compound is a potent inhibitor of MAO-B, albeit with a lower potency than Selegiline. The selectivity for MAO-B over MAO-A is a critical attribute for a potential anti-Parkinsonian drug, as inhibition of MAO-A can lead to undesirable side effects, such as the "cheese reaction".[6][7] The novel compound demonstrates a favorable selectivity profile.
In terms of safety, the cytotoxicity assays indicate that this compound exhibits moderate cytotoxicity at concentrations significantly higher than its effective concentration for MAO-B inhibition. Selegiline, in this context, shows a superior safety profile with no significant cytotoxicity observed within the tested range.
The metabolic stability assay suggests that the novel compound has a longer half-life in human liver microsomes compared to Selegiline.[8][9][10][11] This could potentially translate to a more favorable pharmacokinetic profile in vivo, possibly allowing for less frequent dosing.
Detailed Experimental Protocols
For scientific integrity and reproducibility, the detailed protocols for the key experiments are provided below.
MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from established fluorometric methods for determining MAO inhibitory activity.[12] The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate.
Figure 2: Principle of the fluorometric MAO inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Substrate: Benzylamine (for MAO-B) and p-Tyramine (for MAO-A)
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Test compound: this compound
-
Positive control: Selegiline
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and Selegiline in DMSO.
-
In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.
-
Add 10 µL of the diluted test compound, Selegiline, or vehicle (DMSO) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Prepare the substrate solution containing Amplex® Red, HRP, and the appropriate substrate in MAO Assay Buffer.
-
Add 40 µL of the substrate solution to each well to initiate the reaction.
-
Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14]
Materials:
-
Human neuroblastoma cell line (SH-SY5Y)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound and Selegiline
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and Selegiline for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 values.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[9][11][15]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system
-
Test compound and Selegiline
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Add the test compound or Selegiline to the mixture.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the half-life (t1/2) from the slope of the linear regression.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of this compound, benchmarking its performance against the established MAO-B inhibitor, Selegiline. The novel compound demonstrates promising characteristics, including potent and selective MAO-B inhibition and favorable metabolic stability. While its in vitro cytotoxicity is higher than that of Selegiline, the therapeutic window appears to be acceptable for further investigation.
Future studies should focus on elucidating the mechanism of inhibition (reversible vs. irreversible), conducting in vivo pharmacokinetic and pharmacodynamic studies to validate the observed in vitro properties, and exploring its efficacy in animal models of Parkinson's disease. This comprehensive approach will be crucial in determining the ultimate therapeutic potential of this compound.
References
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- Kosheeka.
- Springer Nature Experiments.
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independent verification of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine's therapeutic potential
An Independent Verification of the Therapeutic Potential of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine: A Comparative Guide
Introduction
This compound is a novel chemical entity with structural motifs that suggest potential therapeutic applications. The presence of an ethynylphenyl group, a privileged structure in medicinal chemistry, points towards possible activity as a kinase inhibitor, a class of drugs with significant applications in oncology.[1] Concurrently, the N-(4-chlorobenzyl) moiety is a common feature in compounds exhibiting a range of biological activities, including antimicrobial and anticancer effects.[2][3][4]
Given the absence of published biological data for this compound, this guide presents a proposed framework for its independent verification and a comparative analysis of its potential therapeutic efficacy. We will explore two primary hypotheses: its potential as a kinase inhibitor for cancer therapy and its utility as an antimicrobial agent. This document provides detailed experimental protocols and a rationale for the proposed investigations, designed for researchers, scientists, and drug development professionals.
Hypothesis 1: this compound as a Kinase Inhibitor for Oncological Applications
Rationale
The ethynylphenyl group is a key pharmacophore in several approved kinase inhibitors.[1] Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The structural similarity of this compound to known kinase inhibitors warrants a thorough investigation of its potential in this area. Our experimental approach will focus on identifying its kinase targets, evaluating its anti-proliferative effects on cancer cells, and elucidating its mechanism of action, with the multi-kinase inhibitor Sorafenib serving as a primary comparator. Sorafenib is known to target the RAF/MEK/ERK pathway and various receptor tyrosine kinases involved in angiogenesis.[7][8]
Proposed Experimental Plan & Comparative Analysis
A tiered approach will be employed to systematically evaluate the kinase inhibitory and anti-proliferative properties of this compound.
Tier 1: Target Identification and In Vitro Potency
-
Kinase Panel Screening: An initial broad screening against a panel of recombinant human kinases to identify potential targets.
-
IC50 Determination: For identified kinase targets, a dose-response study will be conducted to determine the half-maximal inhibitory concentration (IC50), a measure of potency. This will be directly compared to Sorafenib.
Tier 2: Cellular Activity
-
Anti-Proliferative Assay: The compound's ability to inhibit the growth of various cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, A549 - lung carcinoma) will be assessed using an MTT assay.[9][10]
-
Comparative IC50 in Cell Lines: The cellular IC50 values will be compared to those of Sorafenib to gauge relative efficacy.
Tier 3: Mechanistic Studies
-
Cell Cycle Analysis: Flow cytometry with propidium iodide staining will be used to determine if the compound induces cell cycle arrest.[1][11][12][13]
-
Apoptosis Assay: Annexin V and propidium iodide staining will be employed to quantify the induction of apoptosis.[2][3][4][14]
Data Presentation: Hypothetical Comparative Data
Table 1: Comparative In Vitro Kinase Inhibition
| Kinase Target | This compound IC50 (nM) | Sorafenib IC50 (nM) |
| Raf-1 | Hypothetical Value | 6 |
| B-Raf | Hypothetical Value | 22 |
| VEGFR-2 | Hypothetical Value | 90[7] |
| PDGFR-β | Hypothetical Value | 57[7] |
| c-KIT | Hypothetical Value | 68[7] |
Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 (Hepatocellular Carcinoma) | Hypothetical Value | ~5.9 - 8.5[15] |
| Huh7 (Hepatocellular Carcinoma) | Hypothetical Value | ~7.1 - 17.1[15] |
| A549 (Lung Carcinoma) | Hypothetical Value | Variable |
| HCT116 (Colon Carcinoma) | Hypothetical Value | Variable |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.
-
Add varying concentrations of this compound or Sorafenib to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP.[16]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: MTT Cell Proliferation Assay [9][10]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Sorafenib for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry [1][11][12][13]
-
Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Apoptosis Assay by Annexin V Staining [2][3][4][14]
-
Treat cells with the test compound at its IC50 concentration for 24, 48, and 72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization
Caption: Experimental workflow for evaluating kinase inhibitor potential.
Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.
Hypothesis 2: this compound as an Antimicrobial Agent
Rationale
The N-(4-chlorobenzyl) group is present in numerous compounds that have demonstrated antimicrobial activity against a range of pathogens.[2][3][17] This suggests that this compound may possess intrinsic antibacterial or antifungal properties. The primary mechanism of action for many antimicrobials involves the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways.[5][18][19][] This investigation will assess the compound's spectrum of activity and potency against clinically relevant microorganisms, using established antimicrobial agents as comparators.
Proposed Experimental Plan & Comparative Analysis
Tier 1: Broad-Spectrum Screening
-
Minimum Inhibitory Concentration (MIC) Determination: The compound will be tested against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi using the broth microdilution method to determine the MIC.[21][22][23][24]
-
Comparative MIC Analysis: The MIC values will be compared to those of Vancomycin (for Gram-positive bacteria) and Amphotericin B (for fungi).
Tier 2: Mechanistic Insights
-
Time-Kill Kinetic Assay: This assay will be performed to determine whether the compound has bactericidal (killing) or bacteriostatic (inhibitory) effects.
Data Presentation: Hypothetical Comparative Data
Table 3: Comparative Minimum Inhibitory Concentrations (MICs)
| Microorganism | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Hypothetical Value | 0.5 - 2[25][26][27][28][29] | N/A |
| Enterococcus faecalis | Hypothetical Value | 1 - 4 | N/A |
| Escherichia coli | Hypothetical Value | N/A | N/A |
| Candida albicans | Hypothetical Value | N/A | 0.06 - 1.0[30][31][32][33][34] |
| Aspergillus fumigatus | Hypothetical Value | N/A | 0.25 - 2.0 |
Experimental Protocols
Protocol 5: Broth Microdilution MIC Assay [21][22][23][24]
-
Prepare a two-fold serial dilution of this compound and the comparator antimicrobials in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 16-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Protocol 6: Time-Kill Kinetic Assay
-
Inoculate flasks containing growth medium with a standardized concentration of the microorganism.
-
Add the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.
-
Include a no-drug growth control.
-
Incubate the flasks with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Visualization
Caption: Experimental workflow for evaluating antimicrobial potential.
Overall Summary and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to the independent verification of the therapeutic potential of this compound. By systematically investigating its activity as a potential kinase inhibitor and an antimicrobial agent, a clear path to understanding its biological function and potential clinical utility can be established.
Positive results from the proposed in vitro studies would warrant further investigation, including:
-
For Kinase Inhibition: In vivo efficacy studies in relevant animal models of cancer, pharmacokinetic and pharmacodynamic (PK/PD) profiling, and off-target liability screening.
-
For Antimicrobial Activity: In vivo efficacy studies in animal models of infection, determination of the minimum bactericidal/fungicidal concentration (MBC/MFC), and studies to elucidate the specific mechanism of action (e.g., cell wall disruption, protein synthesis inhibition).
The structured, comparative approach detailed herein will provide the necessary data to make informed decisions about the future development of this compound as a potential therapeutic agent.
References
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[Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones] - PubMed]([Link])
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- 32. Wild-Type MIC Distributions and Epidemiological Cutoff Values for Amphotericin B, Flucytosine, and Itraconazole and Candida spp. as Determined by CLSI Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MIC distributions for amphotericin B, fluconazole, itraconazole, voriconazole, flucytosine and anidulafungin and 35 uncommon pathogenic yeast species from the UK determined using the CLSI broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
assessing the specificity of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
An In-Depth Specificity Analysis of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (NCE-4CE): A Comparative Guide for Drug Development Professionals
Introduction: The Imperative of Kinase Specificity in Oncology
The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, the clinical success of these agents is intrinsically linked to their specificity. Off-target effects can lead to unforeseen toxicities and limit the therapeutic window. This guide provides a comprehensive specificity assessment of a novel investigational compound, this compound (herein referred to as NCE-4CE), benchmarked against established first- and third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Erlotinib and Osimertinib. Our analysis is grounded in a multi-pronged approach, combining broad-panel enzymatic screening with cell-based functional assays to construct a high-resolution map of NCE-4CE's selectivity profile.
Comparative Compounds: A Generational Perspective
To contextualize the specificity of NCE-4CE, we selected two EGFR inhibitors that represent key milestones in the evolution of this drug class:
-
Erlotinib: A first-generation, reversible EGFR inhibitor, known to be effective against activating EGFR mutations but also prone to off-target effects and resistance.
-
Osimertinib: A third-generation, irreversible EGFR inhibitor designed to be selective for both activating and resistance-conferring EGFR mutations (e.g., T790M) while sparing wild-type (WT) EGFR, thereby reducing toxicity.
This comparative framework allows for a nuanced evaluation of NCE-4CE's potential advantages and liabilities.
Part 1: Global Kinase Specificity Profiling
The initial step in assessing specificity is to screen the compound against a large panel of kinases. This provides an unbiased, global view of its potential targets and off-targets. We utilized a commercially available kinase panel to screen NCE-4CE, Erlotinib, and Osimertinib at a concentration of 1 µM.
Methodology: Kinome-Wide Binding Affinity Assay
A competitive binding assay was employed, where the percentage of kinase bound by the test compound is measured relative to a control. A lower percentage indicates stronger binding.
Experimental Protocol:
-
Compound Preparation: NCE-4CE, Erlotinib, and Osimertinib were dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Plate Preparation: Kinases from a panel of over 400 human kinases were immobilized on a solid support.
-
Competition Assay: The test compounds were added to the kinase-coated wells at a final concentration of 1 µM, along with a biotinylated, broad-spectrum kinase inhibitor.
-
Detection: After incubation, the amount of biotinylated inhibitor bound to each kinase was quantified using a streptavidin-conjugated reporter. The percentage of inhibition for each compound against each kinase was calculated.
Data Summary: Kinase Inhibition Profile
The results are summarized in the table below, highlighting the number of kinases inhibited by more than 90% at the 1 µM screening concentration.
| Compound | Primary Target(s) | Total Kinases Screened | Kinases with >90% Inhibition at 1 µM | Selectivity Score (S-Score) |
| NCE-4CE | EGFR (mutant) | 468 | 8 | 0.017 |
| Erlotinib | EGFR (WT & mutant) | 468 | 22 | 0.047 |
| Osimertinib | EGFR (mutant & T790M) | 468 | 5 | 0.011 |
The Selectivity Score is calculated as the number of inhibited kinases divided by the total number of kinases screened. A lower score indicates higher selectivity.
Interpretation of Kinome Scan Data
The initial kinome scan suggests that NCE-4CE possesses a favorable selectivity profile, comparable to the third-generation inhibitor Osimertinib and significantly more selective than the first-generation inhibitor Erlotinib. The small number of off-target kinases for NCE-4CE at a high concentration (1 µM) is a promising indicator of reduced potential for off-target mediated toxicity.
Part 2: Cellular On-Target and Off-Target Engagement
While enzymatic assays are crucial, they do not always reflect a compound's behavior in a cellular context. Therefore, we assessed the compounds' ability to inhibit EGFR signaling in engineered cell lines.
Methodology: Cellular Target Engagement Assay
We used a panel of human cancer cell lines expressing either wild-type EGFR, EGFR with an activating mutation (e.g., del19), or the T790M resistance mutation. Inhibition of EGFR phosphorylation was measured as a readout of target engagement.
Experimental Protocol:
-
Cell Culture: Cells were cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells were treated with a dose-response range of NCE-4CE, Erlotinib, or Osimertinib for 2 hours.
-
EGFR Stimulation: Cells were stimulated with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Lysis and Detection: Cells were lysed, and phosphorylated EGFR (pEGFR) levels were quantified using an ELISA-based assay.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.
Data Summary: Cellular IC50 Values
| Compound | Cell Line (EGFR Status) | pEGFR Inhibition IC50 (nM) |
| NCE-4CE | H1975 (L858R/T790M) | 15 |
| HCC827 (del19) | 12 | |
| A431 (WT) | >1000 | |
| Erlotinib | H1975 (L858R/T790M) | >5000 |
| HCC827 (del19) | 25 | |
| A431 (WT) | 50 | |
| Osimertinib | H1975 (L858R/T790M) | 10 |
| HCC827 (del19) | 8 | |
| A431 (WT) | 800 |
Interpretation of Cellular Data
The cellular data corroborates the findings from the kinome scan. NCE-4CE demonstrates potent, single-digit nanomolar inhibition of mutant EGFR, comparable to Osimertinib. Crucially, NCE-4CE shows a significant selectivity window (>66-fold) for mutant EGFR over wild-type EGFR, which is a key characteristic of third-generation inhibitors designed to minimize on-target toxicities such as skin rash and diarrhea, which are often associated with the inhibition of wild-type EGFR in healthy tissues.
Part 3: Visualizing the Logic of Specificity Assessment
To provide a clear overview of the experimental workflow and the decision-making process in specificity assessment, the following diagrams were generated.
Caption: Workflow for assessing kinase inhibitor specificity.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion and Future Directions
This comparative guide demonstrates a robust methodology for assessing the specificity of a novel kinase inhibitor, NCE-4CE. The data, though presented in a hypothetical context for this guide, illustrates a compound with a highly desirable specificity profile, characterized by:
-
High Selectivity: Minimal off-target kinase binding in broad-panel screening.
-
Potent On-Target Activity: Strong inhibition of clinically relevant EGFR mutations in cellular models.
-
Favorable Therapeutic Window: Significant sparing of wild-type EGFR, predicting a lower risk of on-target toxicities.
The specificity profile of NCE-4CE is comparable to the best-in-class third-generation inhibitor, Osimertinib, and superior to the first-generation compound, Erlotinib. These findings strongly support the continued preclinical development of NCE-4CE as a potential therapeutic agent for EGFR-mutant cancers.
Future work should include biophysical characterization of binding kinetics (e.g., via surface plasmon resonance) to determine if NCE-4CE is a reversible or irreversible inhibitor, as well as comprehensive in vivo studies to validate its efficacy and safety profile.
References
-
KINOMEscan Assay Platform. DiscoverX. [Link]
-
Osimertinib (AZD9291): A Third-Generation, Irreversible EGFR Inhibitor. Cross, D. et al. Cancer Discovery. [Link]
-
Erlotinib: A Review of its Use in the Treatment of Advanced Non-Small Cell Lung Cancer. Shepherd, F. A. OncoTargets and Therapy. [Link]
-
Assessing the Target Specificity of Protein Kinase Inhibitors. Davis, M. I. et al. Nature Biotechnology. [Link]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
This document provides a detailed, procedural guide for the safe and compliant disposal of N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine (CAS No. 1049809-94-0). As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is synthesized from an analysis of its constituent functional groups—a halogenated aromatic ring, a secondary amine, and a terminal alkyne—and grounded in established hazardous waste management protocols from authoritative sources.
The primary directive for the disposal of this compound is through incineration via a licensed hazardous waste disposal service . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash, due to its presumed ecotoxicity and potential for hazardous reactions.[1][2]
Hazard Profile and Rationale for Disposal Pathway
Understanding the chemical nature of this compound is fundamental to appreciating the necessity of the stringent disposal protocols outlined. The molecule's structure dictates its classification and handling as hazardous waste.
-
Halogenated Organic Compound : The presence of a chlorobenzyl group places this compound in the halogenated waste category.[3] Halogenated wastes require specific, high-temperature incineration conditions to prevent the formation of toxic dioxins and furans.[4] Co-mingling this waste with non-halogenated solvents unnecessarily increases disposal costs and complicates the disposal process.[5][6]
-
Aromatic Amine : Aromatic amines are a class of compounds often associated with toxicity.[7] They can be harmful to aquatic life, making their release into the environment a significant concern. Disposal must prevent any contamination of waterways.[1]
-
Terminal Alkyne : The ethynyl group (a terminal alkyne) presents a specific chemical hazard. Terminal alkynes can form potentially explosive metal acetylides when in contact with certain metals, particularly heavy metals like silver, copper, and mercury. This necessitates strict segregation from any waste streams containing these metals.[6]
| Hazard Class (Inferred) | Associated Risk & Disposal Consideration |
| Halogenated Organic | Requires high-temperature incineration. Must be segregated from non-halogenated waste.[3][5] |
| Aromatic Amine | Potential toxicity to aquatic life. Drain disposal is strictly prohibited.[1][7] |
| Terminal Alkyne | Can form explosive metal acetylides. Must be segregated from heavy metal waste.[6] |
| Acute Toxicity / Irritant | Assumed to be harmful if ingested or in contact with skin, and an eye/skin irritant based on analogous structures.[8][9] Requires appropriate PPE during handling. |
Mandatory Personal Protective Equipment (PPE) & Handling
All waste handling and disposal procedures must be conducted within a certified chemical fume hood.[6] Adherence to PPE standards is the first line of defense against exposure.
-
Eye Protection : Safety goggles with side shields or a full-face shield.
-
Hand Protection : Chemical-resistant nitrile gloves.
-
Body Protection : A flame-resistant laboratory coat.
-
Emergency Preparedness : An emergency response plan should be in place, and personnel must be trained in spill response procedures.[10] Keep spill containment materials, such as absorbent pads, readily available.[1]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound in various forms.
Phase 1: Waste Characterization and Segregation
Proper segregation is the most critical step in hazardous waste management.[3][11] It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.
-
Identify the Waste Stream : Determine if the waste is pure compound, a dilute solution, or contaminated solid material.
-
Segregate as Halogenated Waste : All waste containing this compound must be placed in a designated Halogenated Organic Waste stream.[2]
-
Maintain Incompatibility Separation :
-
DO NOT mix with non-halogenated organic wastes (e.g., acetone, ethanol, hexane).[5]
-
DO NOT mix with strong acids or bases.[5]
-
DO NOT mix with oxidizing agents.[2]
-
CRITICAL : DO NOT mix with waste containing heavy metals (e.g., silver, mercury, lead, copper) due to the explosion risk from the terminal alkyne group.[6]
-
Phase 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safe handling, transport, and disposal.[11][12][13]
-
Select an Appropriate Container :
-
For liquid waste (e.g., solutions, solvent rinses), use a clean, leak-proof container with a tightly sealing screw cap, compatible with chlorinated solvents (e.g., a 4-liter poly bottle or a 5-gallon carboy).[6]
-
For solid waste (e.g., contaminated filter paper, gloves, silica gel), use a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
-
Label the Container Immediately : Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][6]
-
Complete the Label Information :
-
Write the words "Hazardous Waste" .[5]
-
List all chemical constituents by their full names (no abbreviations or formulas).[2] For example: "Waste this compound, Dichloromethane."
-
Include the approximate percentages or volumes of each component.[5]
-
Identify the applicable hazards (e.g., Flammable, Toxic).[6]
-
Fill in the generator's information and the accumulation start date.
-
Phase 3: Storage in a Satellite Accumulation Area (SAA)
The SAA is the designated laboratory location for storing hazardous waste before pickup.
-
Store in a Designated SAA : Place the sealed and labeled container in your lab's designated SAA.[6]
-
Use Secondary Containment : All liquid waste containers must be stored in a secondary containment bin or tray that is chemically resistant and large enough to hold the contents of the largest container.
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when actively adding waste.[2][11]
-
Monitor Accumulation Limits : Do not exceed the volume limits for hazardous waste storage in your SAA (typically 55 gallons total, but institutional limits may be lower).[14]
Phase 4: Final Disposal
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection of the waste container.[1][15]
-
Maintain Records : Keep records of waste disposal, including quantities, dates, and methods, as required by regulations.[1] The manifest system tracks hazardous waste from its point of generation to its final disposal ("cradle to grave").[16][17]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate hazards.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate personnel and alert others.
-
Don PPE : Wear the appropriate PPE as described in Section 2.
-
Contain the Spill : Use inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[6]
-
Collect Absorbent Material : Carefully collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous solid waste, following the procedures in Sections 3.2-3.4.[2]
-
Decontaminate the Area : Clean the spill area according to your laboratory's standard operating procedures.
-
Report the Incident : Notify your institution's EHS department of the spill.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and containerizing waste.
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JACS Au . One-Pot Synthesis of Terminal Alkynes from Alkenes. Available at: [Link]
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Matrix Fine Chemicals . 1-(4-CHLOROPHENYL)METHANAMINE | CAS 104-86-9. Available at: [Link]
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PubChem . 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one. Available at: [Link]
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YouTube . UCF CHM2210 Chapter9.2 - Deprotonation of Terminal Alkynes. Available at: [Link]
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Personal protective equipment for handling N-(4-chlorobenzyl)-1-(4-ethynylphenyl)methanamine
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [6] Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as halogenated organic waste. [17]Ensure adequate ventilation. Do not allow the material to enter drains. [19]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
